Product packaging for Bromo-PEG7-azide(Cat. No.:)

Bromo-PEG7-azide

Cat. No.: B11828415
M. Wt: 458.35 g/mol
InChI Key: LWSHEWKDEYNIIK-UHFFFAOYSA-N
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Description

Bromo-PEG7-azide is a useful research compound. Its molecular formula is C16H32BrN3O7 and its molecular weight is 458.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32BrN3O7 B11828415 Bromo-PEG7-azide

Properties

Molecular Formula

C16H32BrN3O7

Molecular Weight

458.35 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C16H32BrN3O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-16H2

InChI Key

LWSHEWKDEYNIIK-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

The Versatility of Bromo-PEG7-azide in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG7-azide is a heterobifunctional linker molecule playing a pivotal role in advanced life sciences research, particularly in the fields of bioconjugation and targeted drug development. Its unique architecture, featuring a reactive bromo group at one end and an azide moiety at the other, connected by a seven-unit polyethylene glycol (PEG) chain, allows for the sequential and controlled linkage of two different molecules. This guide provides an in-depth look at its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to illuminate its function in complex biological systems.

Core Applications and Chemical Reactivity

At its core, this compound is a molecular bridge designed for orthogonal conjugation strategies. The two terminal functional groups react under distinct chemical conditions, allowing for a stepwise and precise assembly of complex biomolecular constructs.

  • Bromo Group: The alkyl bromide serves as a good leaving group in nucleophilic substitution reactions. It readily reacts with nucleophiles, most commonly thiol groups found in the cysteine residues of proteins and peptides, to form stable thioether bonds. It can also react with other nucleophiles such as phenols and amines under appropriate basic conditions.

  • Azide Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group undergoes a highly selective cycloaddition reaction with alkyne-containing molecules. The most common variations are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes, and the strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, which proceeds without the need for a cytotoxic copper catalyst.[1][2]

  • PEG7 Spacer: The seven-unit polyethylene glycol linker is not merely a spacer. Its hydrophilic nature significantly enhances the aqueous solubility and biocompatibility of the molecules it connects, which is crucial for biological applications.[2] PEGylation, the attachment of PEG chains, can also improve the stability of conjugated molecules, reduce their immunogenicity, and prolong their circulation time in vivo by shielding them from enzymatic degradation and renal clearance.

The principal applications of this compound stem from this dual reactivity, primarily in the construction of Proteolysis-Targeting Chimeras (PROTACs) and the site-specific modification of biomolecules for various purposes, including the development of antibody-drug conjugates (ADCs) and diagnostic probes.[2][3]

This compound in PROTAC Development

PROTACs are revolutionary therapeutic agents that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. This compound is an ideal candidate for the linker component.

Logical Workflow for PROTAC Synthesis

The orthogonal nature of this compound allows for a structured synthesis of a PROTAC molecule. Typically, one ligand (e.g., the target protein binder with a nucleophilic handle) is first attached to the bromo end of the linker. Subsequently, the second ligand (e.g., the E3 ligase recruiter with an alkyne handle) is "clicked" onto the azide end.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry (CuAAC) A Target Protein Ligand (with -SH or -OH group) C Ligand-PEG7-azide Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B This compound B->C D E3 Ligase Ligand (with Alkyne group) E Final PROTAC Molecule C->E Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) D->E

A simplified workflow for synthesizing a PROTAC using this compound.
The Ubiquitin-Proteasome Pathway Hijacked by PROTACs

Once assembled, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_MoA cluster_system Cellular Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E3 E3 Ligase E2->E3 Ub Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome Proteasome Fragments Degraded Peptide Fragments Proteasome->Fragments Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Target Target Protein (POI) Target->Ternary E3->Ternary PolyUb Poly-Ubiquitinated Target Protein E3->PolyUb Transfers Ub Ternary->E3 Catalytic Recycling Ternary->PolyUb Polyubiquitination PolyUb->Proteasome

Mechanism of action for a PROTAC, hijacking the ubiquitin-proteasome system.

Data Presentation: The Critical Role of Linker Length

The length of the PEG linker is a critical parameter in PROTAC design, profoundly influencing the efficacy, cell permeability, and pharmacokinetic properties of the molecule. An optimal linker length is required to facilitate the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long can lead to unfavorable conformations and reduced efficacy.

The following table presents a synthesized comparison of hypothetical BRD4-targeting PROTACs, illustrating how varying the PEG linker length can impact key performance metrics. This data is representative of typical structure-activity relationship (SAR) studies in PROTAC development.

Linker CompositionDC50 (nM)¹Cell Permeability (Papp, 10⁻⁶ cm/s)²Oral Bioavailability (%)³Plasma Half-life (h)⁴
Bromo-PEG3 -azide751.8151.5
Bromo-PEG5 -azide203.5282.8
Bromo-PEG7 -azide15 4.2 35 4.1
Bromo-PEG9 -azide403.1223.2
Bromo-PEG12 -azide1502.0122.1

¹DC50 (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein. Lower values indicate higher potency. ²Papp (Apparent Permeability Coefficient): A measure of cell permeability determined by a Parallel Artificial Membrane Permeability Assay (PAMPA). Higher values indicate better permeability. ³Oral Bioavailability: The percentage of the administered dose that reaches systemic circulation. ⁴Plasma Half-life: The time required for the concentration of the PROTAC in the blood plasma to reduce by half.

Note: This data is illustrative and serves to highlight the general trends observed in linker optimization studies. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound. These should be optimized for specific substrates and desired outcomes.

Protocol 1: Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule inhibitor) to the bromo-terminus of the linker.

Materials:

  • Thiol-containing molecule

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

Methodology:

  • In a clean, dry reaction vessel, dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add a mild base, such as K₂CO₃ (2.0-3.0 equivalents) or DIPEA (2.0-3.0 equivalents), to the solution to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Stir the mixture at room temperature for 15-30 minutes.

  • In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours. High coupling efficiencies, often exceeding 90%, are achievable.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the base and excess salts.

  • The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure Ligand-PEG7-azide conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an alkyne-functionalized molecule onto the azide-terminus of the previously synthesized Ligand-PEG7-azide conjugate.

Materials:

  • Ligand-PEG7-azide (1.0 equivalent)

  • Alkyne-functionalized molecule (1.0-1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equivalents)

  • Sodium ascorbate (0.1-0.2 equivalents)

  • Solvent system (e.g., a 1:1 mixture of tert-butanol and water, or DMF/water)

  • Nitrogen or Argon gas

  • Reaction vessel

Methodology:

  • In a reaction vessel, dissolve the Ligand-PEG7-azide and the alkyne-functionalized molecule in the chosen solvent system.

  • Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 200 mM).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. Sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ.

  • Stir the reaction at room temperature. The reaction is typically rapid, with high yields (>90%) often achieved within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, the product can be extracted using an appropriate organic solvent.

  • The crude product is then purified, typically by flash chromatography or preparative HPLC, to yield the final bifunctional conjugate (e.g., PROTAC).

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its defined structure, combining two orthogonally reactive handles with a biocompatible and solubility-enhancing PEG spacer, facilitates the rational design and synthesis of complex molecular architectures. Its prominent role in the development of PROTACs underscores its importance in creating next-generation therapeutics. By understanding the principles of its reactivity and the impact of its structural features, scientists can effectively leverage this compound to advance their research in targeted protein degradation, bioconjugation, and beyond.

References

An In-Depth Technical Guide to Bromo-PEG7-azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG7-azide is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal bromide, a seven-unit polyethylene glycol (PEG) chain, and a terminal azide group, provides researchers with a versatile tool for the covalent linkage of biomolecules and the construction of complex molecular assemblies. This guide provides a comprehensive overview of the structure, chemical properties, and key applications of this compound, including detailed experimental protocols and workflow visualizations.

Molecular Structure and Chemical Properties

This compound is characterized by three key functional components:

  • Bromide Group (-Br): An excellent leaving group, the bromide facilitates nucleophilic substitution reactions, primarily with thiol groups (e.g., from cysteine residues in proteins), forming stable thioether bonds.

  • Polyethylene Glycol (PEG) Linker (- (OCH₂CH₂)₇ -): The seven-unit PEG chain imparts hydrophilicity, enhancing the aqueous solubility of the molecule and any conjugate it forms. This biocompatible linker also provides a flexible spacer arm, which can be crucial for overcoming steric hindrance in complex biological systems.

  • Azide Group (-N₃): The azide moiety is a key functional group for "click chemistry," a set of biocompatible and highly efficient reactions. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[1] The azide group is highly selective and stable under most biological conditions.[1]

The combination of these functionalities allows for a two-step, orthogonal conjugation strategy, making this compound a valuable reagent for creating well-defined bioconjugates.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
CAS Number 1056969-61-9[2]
Molecular Formula C₁₆H₃₂BrN₃O₇[2]
Molecular Weight 458.35 g/mol [2]
Purity >96%
Appearance Solid
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C for long-term storage

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar PEG-based linkers and should be optimized for specific applications.

Protocol 1: Two-Step Sequential Bioconjugation to a Thiol- and Alkyne-Containing Biomolecule

This protocol describes a general procedure for the sequential conjugation of this compound, first to a thiol-containing biomolecule (e.g., a protein with an accessible cysteine residue) and subsequently to an alkyne-containing molecule via CuAAC.

Materials:

  • Thiol-containing biomolecule (e.g., Protein-SH)

  • This compound

  • Alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne)

  • Reaction Buffer 1 (Thiol-reactive): Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reaction Buffer 2 (Click Chemistry): Tris-buffered saline (TBS), pH 7.5-8.0

  • Reducing agent (e.g., TCEP)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent for Cu(I) generation (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Desalting columns or dialysis cassettes for purification

Procedure:

Step 1: Reaction of this compound with a Thiol-Containing Biomolecule

  • Prepare the Thiol-Containing Biomolecule:

    • Dissolve the thiol-containing biomolecule (Protein-SH) in degassed Reaction Buffer 1 to a final concentration of 1-5 mg/mL.

    • If the thiol group is in a disulfide bond, reduce it by adding a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer 1.

  • Reaction with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the this compound stock solution to the prepared protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Azide-Functionalized Biomolecule:

    • Remove excess, unreacted this compound using a desalting column or dialysis against Reaction Buffer 2.

    • The resulting product is the azide-functionalized protein (Protein-PEG7-Azide).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare the Click Chemistry Reaction:

    • To the purified Protein-PEG7-Azide solution, add the alkyne-containing molecule at a 5-10 fold molar excess.

    • Prepare a fresh stock solution of CuSO₄ (20 mM in water) and sodium ascorbate (100 mM in water).

    • Prepare a stock solution of a copper-chelating ligand like THPTA (50 mM in water).

  • Initiate the Click Reaction:

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1-2 mM.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.

  • Incubation and Final Purification:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent probe.

    • Purify the final bioconjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Protocol 2: Synthesis of a PROTAC (Proteolysis Targeting Chimera)

This protocol outlines a general strategy for synthesizing a PROTAC using this compound to link a target protein ligand (with a nucleophilic handle, e.g., a thiol) and an E3 ligase ligand (with an alkyne handle).

Materials:

  • Target Protein Ligand-SH (containing a thiol group)

  • E3 Ligase Ligand-Alkyne (containing a terminal alkyne)

  • This compound

  • Anhydrous, amine-free solvents (e.g., DMF, DMSO)

  • Base (e.g., DIPEA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Synthesis of the Linker-E3 Ligand Conjugate:

    • This step can be performed in reverse order depending on the stability of the ligands. Here, we first attach the E3 ligase ligand.

    • Dissolve the E3 Ligand Ligand-Alkyne and a slight molar excess of an azide-alkyne click partner (to be later displaced) in a suitable solvent.

    • Perform a CuAAC reaction as described in Protocol 1, Step 2.

    • Alternatively, and more directly if starting with an azide-functionalized E3 ligase ligand, proceed to the next step.

  • Conjugation of this compound to the Target Protein Ligand:

    • Dissolve the Target Protein Ligand-SH (1 equivalent) in anhydrous DMF.

    • Add a base such as DIPEA (2-3 equivalents) to deprotonate the thiol.

    • Add this compound (1.1 equivalents) dissolved in a small amount of DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, the product is the Ligand-PEG7-Azide intermediate. Purify by preparative HPLC.

  • Final PROTAC Assembly via Click Chemistry:

    • Dissolve the purified Ligand-PEG7-Azide intermediate (1 equivalent) and the E3 Ligase Ligand-Alkyne (1.1 equivalents) in a solvent mixture such as DMSO/water.

    • Perform the CuAAC reaction as described in Protocol 1, Step 2.

    • Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

Experimental Workflow for Two-Step Bioconjugation

G cluster_step1 Step 1: Thiol-Bromo Reaction cluster_step2 Step 2: Click Chemistry (CuAAC) A Thiol-containing Biomolecule (Protein-SH) C Reaction in PBS (pH 7.2-7.5) A->C B This compound B->C D Azide-functionalized Biomolecule (Protein-PEG7-N3) C->D E Purification (Desalting/Dialysis) D->E F Purified Protein-PEG7-N3 E->F Intermediate H CuSO4, Na-Ascorbate, THPTA in TBS (pH 7.5-8.0) F->H G Alkyne-containing Molecule G->H I Final Bioconjugate H->I J Final Purification I->J

Caption: Workflow for sequential bioconjugation using this compound.

General Workflow for PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis A Target Protein Ligand (with nucleophile, e.g., -SH) C Reaction 1: Nucleophilic Substitution A->C B This compound B->C D Ligand-PEG7-Azide Intermediate C->D E Purification (HPLC) D->E G Reaction 2: Click Chemistry (CuAAC) E->G F E3 Ligase Ligand (with alkyne) F->G H Crude PROTAC G->H I Final Purification (HPLC) H->I J Pure PROTAC Molecule I->J

Caption: General synthetic workflow for a PROTAC using this compound.

Signaling Pathway Targeted by PROTACs: IGF-1R and Src Dual Degradation

The following diagram illustrates a simplified signaling pathway involving IGF-1R and Src, which are targets for degradation by some PROTACs. While the specific PROTACs developed for these targets may use different linkers, this compound represents a class of linkers suitable for such applications.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS Proteasome Proteasome IGF1R->Proteasome degraded Src Src Src->PI3K Src->RAS Src->Proteasome degraded AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PROTAC PROTAC (IGF-1R/Src Degrader) PROTAC->IGF1R binds PROTAC->Src binds E3Ligase E3 Ligase PROTAC->E3Ligase recruits E3Ligase->IGF1R ubiquitinates E3Ligase->Src ubiquitinates

Caption: PROTAC-mediated degradation of IGF-1R and Src signaling pathways.

Conclusion

This compound is a potent and versatile heterobifunctional linker that empowers researchers in the life sciences. Its well-defined structure and orthogonal reactivity allow for the precise construction of complex bioconjugates and novel therapeutic modalities like PROTACs. The PEG linker enhances the physicochemical properties of the resulting molecules, often leading to improved performance in biological systems. The provided protocols and workflows serve as a foundational guide for the successful implementation of this compound in a variety of research and development applications.

References

An In-depth Technical Guide to the Synthesis and Functionalization of Bromo-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and functionalization of Bromo-PEG7-azide, a heterobifunctional linker crucial in bioconjugation and drug development. The document details the synthetic pathways, experimental protocols, and functionalization strategies for this versatile molecule, with a focus on its application in creating complex biomolecular conjugates.

Introduction to this compound

This compound is a chemical linker featuring a bromine atom at one terminus and an azide group at the other, separated by a heptaethylene glycol (PEG7) spacer.[1][2] This heterobifunctional design allows for the sequential and orthogonal conjugation of two different molecules. The PEG spacer enhances water solubility and biocompatibility, making it an ideal tool for applications in biological systems.[1][2]

The bromide serves as a reactive site for nucleophilic substitution reactions, readily forming bonds with thiols or amines.[3] The azide group is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the stable ligation to alkyne-modified molecules. These distinct reactivities allow for controlled, stepwise conjugation, which is essential for assembling complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1056969-61-9
Molecular Formula C16H32BrN3O7
Molecular Weight 458.35 g/mol
Purity > 96%

Synthesis of this compound

The synthesis of heterobifunctional PEGs like this compound typically involves a multi-step process starting from a symmetric PEG diol. A common strategy is the asymmetric modification of the terminal hydroxyl groups. The following proposed synthetic scheme is based on established methods for creating similar heterobifunctional PEG linkers.

Synthetic Pathway Overview

The synthesis can be envisioned in two main routes, either by first introducing the azide followed by bromination, or vice versa. Both routes generally involve the activation of the hydroxyl groups, for instance, through tosylation or mesylation, to facilitate nucleophilic substitution.

Synthesis_Pathway cluster_route1 Route 1: Azidation then Bromination cluster_route2 Route 2: Bromination then Azidation A1 Heptaethylene Glycol B1 α-Azido-ω-hydroxy-heptaethylene Glycol A1->B1 1. TsCl, Py 2. NaN3, DMF C1 This compound B1->C1 PBr3 or CBr4/PPh3 A2 Heptaethylene Glycol B2 α-Bromo-ω-hydroxy-heptaethylene Glycol A2->B2 PBr3 (1 eq.) C2 This compound B2->C2 1. MsCl, Et3N 2. NaN3, DMF Functionalization_Workflow cluster_azide_first Pathway A: Azide Functionalization First cluster_bromide_first Pathway B: Bromide Functionalization First start This compound B1 CuAAC or SPAAC start->B1 B2 Nucleophilic Substitution start->B2 A1 Alkyne-Molecule 1 A1->B1 C1 Bromo-PEG7-triazole-Molecule 1 B1->C1 E1 Nucleophilic Substitution C1->E1 A2 Nucleophile-Molecule 1 (e.g., R-SH, R-NH2) A2->B2 C2 Molecule 1-S/N-PEG7-azide B2->C2 E2 CuAAC or SPAAC C2->E2 D1 Nucleophile-Molecule 2 D1->E1 F1 Molecule 2-S/N-PEG7-triazole-Molecule 1 E1->F1 D2 Alkyne-Molecule 2 D2->E2 F2 Molecule 1-S/N-PEG7-triazole-Molecule 2 E2->F2

References

The Lynchpin of Bioconjugation: A Technical Guide to Bromo-PEG7-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of drug discovery and development, the ability to precisely link molecular components is paramount. Bromo-PEG7-azide has emerged as a critical tool in the bioconjugation chemist's arsenal, particularly for its role in "click chemistry." This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the mechanism of action, experimental protocols, and applications of this versatile linker.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker molecule characterized by three key components: a bromine atom, a seven-unit polyethylene glycol (PEG) chain, and a terminal azide group.[1] This unique architecture bestows upon it a set of properties that are highly advantageous for bioconjugation.

  • The Azide Group: This functional group is the cornerstone of its "click chemistry" reactivity. It readily participates in two principal types of bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions are prized for their high efficiency, specificity, and biocompatibility.

  • The Bromo Group: The bromine atom serves as a reactive handle for the attachment of other molecules through nucleophilic substitution reactions. This allows for the covalent linkage of this compound to a wide range of substrates, including proteins, peptides, and small molecule drugs.

  • The PEG7 Spacer: The seven-unit polyethylene glycol chain imparts several beneficial characteristics. It enhances the water solubility and biocompatibility of the resulting conjugate, which is often crucial for in vivo applications.[1] Furthermore, the length and flexibility of the PEG spacer can be critical in applications such as Proteolysis Targeting Chimeras (PROTACs) to ensure optimal orientation of the linked molecules.[4]

Mechanism of Action in Click Chemistry

The utility of this compound is most prominently displayed in its participation in click chemistry reactions, which are characterized by their high yields, simple reaction conditions, and the absence of interfering byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.

The general mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide group of this compound in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product. The reaction is highly regioselective, almost exclusively producing the 1,4-isomer.

CuAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Bromo-PEG7-N3 Bromo-PEG7-N₃ Cycloaddition [3+2] Cycloaddition Bromo-PEG7-N3->Cycloaddition Azide Alkyne R-C≡CH Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Cu_Acetylide->Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Product Cycloaddition->Triazole_Product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC offers a powerful alternative. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), to drive the reaction forward.

The reaction proceeds through a [3+2] dipolar cycloaddition mechanism, where the azide group of this compound reacts directly with the strained alkyne of the DBCO-containing molecule. The release of ring strain provides the thermodynamic driving force for the reaction, leading to the formation of a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Bromo-PEG7-N3 Bromo-PEG7-N₃ Transition_State Concerted [3+2] Cycloaddition Bromo-PEG7-N3->Transition_State DBCO DBCO-R' (Strained Alkyne) DBCO->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Quantitative Data and Reaction Parameters

While specific kinetic data for this compound is not extensively published, the following tables provide representative data for similar PEG-azide linkers in CuAAC and SPAAC reactions, offering a valuable baseline for experimental design.

Table 1: Representative Quantitative Data for CuAAC Reactions

ParameterValueConditionsReference
Reaction Time 1 - 24 hoursRoom temperature, aqueous or organic solvents (e.g., DMF, t-BuOH/H₂O)
Typical Yield >90%Optimized conditions
Copper Source CuSO₄·5H₂O (0.1 eq)In situ reduction with sodium ascorbate
Reducing Agent Sodium Ascorbate (0.2 eq)Freshly prepared solution
Ligand (optional) THPTA, TBTACan accelerate the reaction and protect biomolecules

Table 2: Representative Quantitative Data for SPAAC Reactions

ParameterValueConditionsReference
Second-Order Rate Constant (k₂) ~0.1 - 1.0 M⁻¹s⁻¹ (with DBCO)Aqueous buffers (e.g., PBS, HEPES)
Reaction Time < 12 hours4 - 37 °C, aqueous buffers
Typical Yield Almost quantitativeOptimized conditions
Effect of PEG Linker Can increase reaction rates by reducing steric hindrance-

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its use in click chemistry reactions. Optimization may be required for specific applications.

Synthesis of this compound

This protocol describes a typical two-step synthesis starting from a commercially available Bromo-PEG7-alcohol.

Step 1: Mesylation of Bromo-PEG7-alcohol

  • Dissolve Bromo-PEG7-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add triethylamine (1.5 eq) and cool the reaction mixture to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 2: Azidation of the Mesylated Intermediate

  • Dissolve the mesylated Bromo-PEG7 intermediate in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

General Protocol for CuAAC Reaction
  • Dissolve the alkyne-containing molecule (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 1-24 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography or preparative HPLC.

General Protocol for SPAAC Reaction
  • Dissolve the DBCO-containing molecule (1.0 eq) and this compound (1.1 eq) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubate the reaction mixture at room temperature or 37 °C for 4-24 hours.

  • Monitor the reaction progress by LC-MS or by observing the decrease in DBCO absorbance at ~309 nm.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted starting materials.

Application in PROTACs and Signaling Pathways

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound linker plays a crucial role in connecting the target protein-binding ligand (warhead) to the E3 ligase-binding ligand (anchor). The click chemistry reactions enabled by the azide group provide a highly efficient and modular approach for PROTAC assembly.

PROTAC Synthesis Workflow using this compound.

A key target for PROTAC-mediated degradation is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a transcriptional coactivator implicated in various cancers. PROTACs utilizing a PEG linker can effectively induce the degradation of BRD4.

The signaling pathway involves the PROTAC molecule forming a ternary complex with BRD4 and an E3 ligase (e.g., Cereblon or VHL). This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, such as c-MYC, ultimately inhibiting cancer cell proliferation.

BRD4_Degradation_Pathway cluster_cellular Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (PROTAC-BRD4-E3 Ligase) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downregulation Downregulation of c-MYC and other oncogenes Degradation->Downregulation Inhibition Inhibition of Cancer Cell Proliferation Downregulation->Inhibition

References

The Strategic Role of the PEG7 Linker in Bromo-PEG7-azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bromo-PEG7-azide linker, detailing the critical role of its polyethylene glycol (PEG) component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). We will delve into the linker's core functionalities, present key quantitative data, provide detailed experimental protocols, and visualize complex workflows and pathways to empower researchers in their drug development endeavors.

Introduction to this compound: A Heterobifunctional Linker

This compound is a heterobifunctional crosslinker designed for the precise and stable conjugation of biomolecules. It features three key components:

  • A Bromo Group: This functional group serves as a reactive site for conjugation, typically with thiol groups present in proteins, such as those from cysteine residues. The bromoacetamide linkage that is formed is known to be stable.[1]

  • A PEG7 Linker: A monodisperse polyethylene glycol chain consisting of seven ethylene glycol units. This component is central to the linker's utility, imparting crucial physicochemical properties to the resulting conjugate.

  • An Azide Group: This terminal group enables "click chemistry," a highly efficient and bioorthogonal ligation reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

The orthogonal nature of the bromo and azide functionalities allows for a sequential and controlled conjugation strategy, a significant advantage in the construction of complex biomolecules like ADCs.

The Pivotal Role of the PEG7 Linker

The PEG7 moiety is not merely a spacer; it is a critical determinant of the bioconjugate's overall performance. Its primary roles include:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic, leading to a propensity for aggregation and poor solubility in aqueous environments. The hydrophilic PEG7 linker effectively shields the hydrophobic drug, improving the solubility and stability of the entire ADC construct.[3]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules.[4] The PEG7 chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.[5] This prolonged circulation allows for greater accumulation of the therapeutic agent at the target site.

  • Reduced Immunogenicity: The PEG chain can mask potential epitopes on the drug or the linker itself, thereby reducing the likelihood of an immune response against the conjugate.

  • Optimized Drug-to-Antibody Ratio (DAR): By mitigating the aggregation issues associated with hydrophobic drugs, PEG linkers can enable the development of ADCs with higher, more optimized DARs without compromising their biophysical properties.

Quantitative Data on PEG Linkers in ADCs

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize ADC performance. While specific data for PEG7 is not extensively available in the public domain, the following tables, synthesized from multiple studies, illustrate the general trends observed with varying PEG linker lengths. This data can serve as a valuable guide for researchers considering the use of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₃₂BrN₃O₇
Molecular Weight458.35 g/mol
Purity>96%

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)

LinkerPlasma Clearance (mL/day/kg)Area Under the Curve (AUC) (μg*day/mL)In Vivo Half-life (days)
Non-PEGylated~15-20LowerShorter
PEG4~10-15IntermediateIntermediate
PEG8 (as proxy for PEG7) ~5-10 Higher Longer
PEG12~5-8HigherLonger
PEG24~4-7HighestLongest

Note: This table presents generalized data synthesized from multiple sources to show trends. Actual values are highly dependent on the specific antibody, payload, and experimental model.

Table 3: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy (Representative Data)

LinkerIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth Inhibition
Non-PEGylatedPotentModerate
PEG4PotentGood
PEG8 (as proxy for PEG7) Slightly reduced potency Excellent
PEG12Reduced potencyExcellent
PEG24Further reduced potencyVery Good

Note: A slight decrease in in vitro potency with longer PEG linkers can be attributed to steric hindrance, but this is often compensated by improved in vivo performance due to better pharmacokinetics.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the construction of an antibody-drug conjugate.

Antibody Thiolation (Reduction of Interchain Disulfides)

This protocol is for the partial reduction of an antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • PBS, pH 7.4.

  • Desalting columns.

Procedure:

  • Prepare a 10 mM stock solution of TCEP in PBS.

  • To the antibody solution (typically 1-10 mg/mL in PBS), add a 2.5 to 5-fold molar excess of the TCEP stock solution. The exact molar excess needs to be optimized for each antibody.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Immediately purify the reduced antibody using a desalting column equilibrated with PBS to remove excess TCEP.

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent or other appropriate methods.

Conjugation of this compound to the Thiolated Antibody

Materials:

  • Thiolated antibody in PBS.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • PBS, pH 7.4.

  • Desalting columns.

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • To the thiolated antibody solution, add a 5 to 10-fold molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purify the antibody-PEG-azide conjugate using a desalting column to remove unreacted linker.

Click Chemistry: Conjugation of an Alkyne-Modified Payload

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Antibody-PEG-azide conjugate in PBS.

  • Alkyne-modified cytotoxic drug.

  • Copper(II) sulfate (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand.

  • Sodium ascorbate.

  • PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) system.

Procedure:

  • Prepare the following stock solutions:

    • 10 mM alkyne-drug in DMSO.

    • 50 mM CuSO₄ in water.

    • 250 mM THPTA in water.

    • 500 mM sodium ascorbate in water (prepare fresh).

  • In a reaction tube, add the antibody-PEG-azide conjugate.

  • Add a 3 to 5-fold molar excess of the alkyne-drug stock solution.

  • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA mixture to the antibody-drug solution to a final copper concentration of 1-2 mM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the final ADC using SEC to remove excess reagents and aggregates.

  • Characterize the purified ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment cluster_purification Purification & Analysis mAb Monoclonal Antibody reduced_mAb Reduced mAb (with -SH) mAb->reduced_mAb TCEP Reduction azide_mAb mAb-PEG7-azide reduced_mAb->azide_mAb Bromo-Thiol Reaction linker This compound linker->azide_mAb adc Final ADC azide_mAb->adc Click Chemistry (CuAAC) payload Alkyne-Payload payload->adc purified_adc Purified ADC adc->purified_adc SEC/HIC analysis Characterization (DAR, Purity) purified_adc->analysis

Caption: Experimental workflow for ADC synthesis using this compound.

ADC Signaling Pathway

adc_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell adc Antibody-Drug Conjugate (ADC) receptor Target Receptor adc->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Proteolytic Cleavage cytotoxicity Cytotoxicity drug_release->cytotoxicity apoptosis Apoptosis cytotoxicity->apoptosis

Caption: Generalized signaling pathway of an antibody-drug conjugate.

Conclusion

The this compound linker is a powerful tool for the development of sophisticated bioconjugates. The integral PEG7 component offers significant advantages in terms of solubility, stability, and pharmacokinetics, ultimately contributing to an improved therapeutic index. By understanding the principles outlined in this guide and utilizing the provided protocols and data, researchers can better harness the potential of this versatile linker in their drug development programs.

References

A Technical Guide to Bromo-PEG7-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to specifically and efficiently link biomolecules is paramount. Bromo-PEG7-azide has emerged as a versatile heterobifunctional linker, enabling the precise construction of complex bioconjugates. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its successful implementation in bioconjugation strategies.

Core Concepts: Understanding this compound

This compound is a chemical tool comprised of three key components: a bromine atom, a seven-unit polyethylene glycol (PEG) spacer, and an azide group.[1] This unique structure provides two distinct reactive handles, allowing for sequential or orthogonal conjugation of different molecules. The PEG linker enhances water solubility and biocompatibility, which is crucial for biological applications.[2]

The bromine atom serves as a reactive site for nucleophilic substitution, readily reacting with thiol groups on biomolecules to form stable thioether bonds.[3] The azide group is a key component for "click chemistry," a set of rapid, specific, and high-yield reactions.[4] Specifically, the azide participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[5] The orthogonal reactivity of the bromo and azide groups allows for controlled, stepwise conjugation.

Key Properties and Specifications

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Formula C16H32BrN3O7
Molecular Weight 458.35 g/mol
Purity >96%
CAS Number 1056969-61-9
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C for long-term storage

Applications in Bioconjugation

The unique properties of this compound make it a valuable tool in several advanced bioconjugation applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex. This compound is an ideal linker for PROTAC synthesis due to its ability to connect two different molecular entities through its orthogonal reactive groups. The PEG component of the linker can also enhance the solubility and cell permeability of the PROTAC molecule.

PROTAC_Mechanism

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. Click chemistry is increasingly being used for the site-specific conjugation of drugs to antibodies, allowing for the production of more homogeneous and effective ADCs. This compound can be used to link cytotoxic drugs to antibodies, with the azide group participating in a click reaction with an alkyne-modified antibody.

ADC_Development_Workflow

Experimental Protocols

The following protocols provide a general framework for using this compound in bioconjugation. Optimization will be required for specific applications.

Protocol 1: Sequential Conjugation to a Thiol- and Alkyne-Containing Biomolecule

This protocol outlines the sequential reaction of this compound, first with a thiol-containing molecule and then with an alkyne-containing molecule.

Materials:

  • This compound

  • Thiol-containing biomolecule (e.g., protein with a cysteine residue)

  • Alkyne-containing molecule

  • Reaction Buffer 1 (e.g., PBS, pH 7.2-7.5)

  • Reaction Buffer 2 (for CuAAC or SPAAC)

  • Copper(II) sulfate (for CuAAC)

  • Sodium ascorbate (for CuAAC)

  • Copper ligand (e.g., THPTA or TBTA, for CuAAC)

  • Strained alkyne (e.g., DBCO or BCN, for SPAAC)

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Thiol-Bromo Reaction:

    • Dissolve the thiol-containing biomolecule in Reaction Buffer 1.

    • Add a 5-10 fold molar excess of this compound.

    • Incubate at room temperature for 2-4 hours.

    • Purify the resulting azide-functionalized biomolecule to remove excess linker using an appropriate method (e.g., dialysis or size-exclusion chromatography).

  • Azide-Alkyne Click Chemistry (choose one):

    • CuAAC:

      • Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in Reaction Buffer 2.

      • Prepare a premix of copper(II) sulfate and the copper ligand.

      • Add the copper/ligand premix to the reaction mixture.

      • Initiate the reaction by adding freshly prepared sodium ascorbate.

      • Incubate at room temperature for 1-2 hours.

    • SPAAC:

      • Dissolve the azide-functionalized biomolecule and the strained alkyne-containing molecule in Reaction Buffer 2.

      • Incubate at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate analytical technique.

  • Purification and Characterization:

    • Purify the final bioconjugate using a suitable method (e.g., HPLC, size-exclusion chromatography) to remove unreacted components.

    • Characterize the final product using techniques such as mass spectrometry to confirm the molecular weight and SDS-PAGE to assess purity and conjugation efficiency.

Sequential_Conjugation_Workflow

Quantitative Data on Bioconjugation Reactions

The efficiency of bioconjugation reactions using this compound can be influenced by several factors including the nature of the biomolecules, reaction conditions, and the specific click chemistry method employed. The following table provides a summary of expected outcomes based on literature for similar PEG-azide linkers.

ParameterCuAACSPAACReference
Typical Reaction Time 1-4 hours2-24 hours
Typical Yield High (>70%)Moderate to High (50-90%)
Biocompatibility Requires copper catalyst which can be toxic to living cells, but can be mitigated with ligands.Copper-free, highly biocompatible.
Reaction Conditions Aqueous buffers, room temperature.Aqueous buffers, room temperature.

Note: These values are indicative and should be optimized for each specific application.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation. Its heterobifunctional nature, combined with the benefits of a PEG spacer, enables the controlled and efficient synthesis of complex biomolecular constructs such as PROTACs and ADCs. By understanding the core principles of its reactivity and following established protocols, scientists can leverage this linker to advance their research and development efforts in the creation of novel therapeutics and research tools.

References

Bromo-PEG7-azide as a PROTAC Linker Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated to optimize PROTAC performance.

This technical guide focuses on Bromo-PEG7-azide , a versatile building block for the construction of PROTACs, detailing its properties, its application in PROTAC synthesis via "click chemistry," and its impact on the biological activity of the resulting protein degraders.

Physicochemical Properties of this compound

This compound is a bifunctional linker that features a terminal bromide and a terminal azide group, separated by a seven-unit polyethylene glycol chain. This structure provides two orthogonal reactive handles for the sequential conjugation of a POI ligand and an E3 ligase ligand.

PropertyValueSource
CAS Number 1056969-61-9
Molecular Formula C16H32BrN3O7
Molecular Weight 458.35 g/mol
Appearance Varies (typically a liquid or low-melting solid)N/A
Solubility Soluble in water and common organic solvents
Purity >96%

The PEG7 chain imparts significant hydrophilicity to the linker, which can help to improve the solubility of the final PROTAC molecule, a common challenge in PROTAC design. The flexibility of the PEG chain is also crucial for allowing the POI and E3 ligase to adopt an optimal orientation for efficient ubiquitination within the ternary complex. The terminal bromide can be displaced by a nucleophile, while the azide group is primed for bioorthogonal "click chemistry" reactions.

PROTAC Synthesis Utilizing this compound

The dual functionality of this compound allows for a modular and efficient approach to PROTAC synthesis. A common strategy involves a two-step process:

  • Attachment of the first ligand: One of the ligands (either for the POI or the E3 ligase) is first attached to the bromo-end of the linker via a nucleophilic substitution reaction.

  • Click Chemistry for the second ligand: The second ligand, functionalized with a terminal alkyne, is then conjugated to the azide-terminated intermediate using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for the final assembly of complex molecules like PROTACs.

Signaling Pathway of PROTAC Action

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) PROTAC:e->PROTAC:w Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow from chemical synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Functionalize POI Ligand (e.g., with alkyne) D Couple POI-alkyne to E3-PEG7-azide via CuAAC A->D B Functionalize E3 Ligase Ligand (e.g., with nucleophile) C Couple E3 Ligase Ligand to this compound B->C C->D E Purification and Characterization D->E F In vitro Binding Assays E->F G Cellular Degradation Assays (e.g., Western Blot) E->G H Determine DC50 and Dmax G->H I Downstream Functional Assays H->I

References

The Strategic Application of Bromo-PEG7-Azide in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing drug specificity and efficacy while minimizing off-target toxicity. In this context, heterobifunctional linkers play a pivotal role in the design and construction of sophisticated drug delivery systems. Among these, Bromo-PEG7-azide has emerged as a versatile and powerful tool, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core applications of this compound, detailing its role in bioconjugation, summarizing key quantitative data, and providing illustrative experimental workflows and relevant biological pathways.

Core Principles of this compound Functionality

This compound is a chemical linker featuring three key components: a bromine atom, a seven-unit polyethylene glycol (PEG) chain, and an azide group.[1] This unique trifecta of functionalities endows it with properties that are highly desirable in the field of drug delivery.[1]

  • Bromo Group: The bromine atom serves as a reactive handle for covalent attachment to biomolecules, typically through nucleophilic substitution reactions with thiol groups found in cysteine residues of proteins.[2] This allows for stable and site-specific conjugation to antibodies or other protein-based targeting moieties.[3]

  • PEG7 Spacer: The seven-unit polyethylene glycol chain is a hydrophilic spacer that offers several advantages.[4] It enhances the aqueous solubility of the entire drug-conjugate, which is particularly beneficial when working with hydrophobic drug payloads. The PEG linker can also improve the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity. The length of the PEG chain is a critical parameter that can be optimized to balance therapeutic efficacy and pharmacokinetic profile.

  • Azide Group: The azide functionality is a key component for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, the azide group readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with molecules containing a dibenzocyclooctyne (DBCO) group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is ideal for attaching drug payloads or other molecular entities in a highly specific manner.

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and safety. This compound is well-suited for this application due to its bifunctional nature, allowing for a two-step conjugation process.

First, the bromo- end of the linker can be reacted with a monoclonal antibody that has been engineered to have available cysteine residues. This creates a stable thioether bond. Subsequently, a drug molecule that has been modified with a DBCO group can be "clicked" onto the azide end of the linker. This modular approach allows for the precise control over the drug-to-antibody ratio (DAR), a crucial parameter affecting the ADC's therapeutic window.

Experimental Workflow: ADC Synthesis using this compound

The following diagram illustrates a typical experimental workflow for the synthesis of an ADC using a this compound linker.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_drug_attachment Drug Attachment (Click Chemistry) cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) mAb_reduced Reduced mAb (with free thiols) mAb->mAb_reduced Reduction (e.g., TCEP) mAb_linker mAb-PEG7-Azide mAb_reduced->mAb_linker Thiol-Bromo Reaction Bromo_PEG7_Azide This compound Bromo_PEG7_Azide->mAb_linker ADC Final ADC mAb_linker->ADC SPAAC Reaction DBCO_Drug DBCO-Drug Payload DBCO_Drug->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (DAR, etc.) Purification->Analysis

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Impact of PEG Linker Length on ADC Properties

The length of the PEG chain in the linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC. Longer PEG chains generally lead to increased hydrophilicity, which can mitigate aggregation issues associated with hydrophobic drug payloads. This, in turn, can lead to a longer plasma half-life and improved tumor accumulation. However, an excessively long PEG chain may also lead to decreased in vitro potency due to steric hindrance. Therefore, the optimal PEG linker length needs to be empirically determined for each specific ADC.

PEG Linker LengthIn Vitro Potency (IC50)Plasma Half-lifeIn Vivo Efficacy (Tumor Growth Inhibition)Reference
PEG2Lower (more potent)ShorterModerate
PEG4Lower (more potent)ShorterModerate
PEG8Slightly HigherLongerHigh
PEG12HigherLongerHigh
PEG24Highest (less potent)LongestHigh

This table summarizes general trends observed in studies comparing different PEG linker lengths. Actual values are dependent on the specific antibody, payload, and tumor model.

Targeted Signaling Pathway: EGFR in Cancer

Many ADCs are designed to target cell surface receptors that are overexpressed in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding to EGFR, the ADC is internalized by the cell. Inside the cell, the cytotoxic payload is released, leading to cell death. The following diagram illustrates a simplified EGFR signaling pathway and the mechanism of action of an EGFR-targeting ADC.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR ADC EGFR-ADC ADC->EGFR Internalization Internalization ADC->Internalization Binding RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Lysosome Lysosome Internalization->Lysosome Payload Drug Payload Lysosome->Payload Drug Release Apoptosis Apoptosis Payload->Apoptosis

EGFR signaling and the mechanism of action of an EGFR-targeting ADC.

Applications in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal linker for PROTAC synthesis due to its ability to connect two different molecular entities with precise control over the linker length and composition.

The synthesis of a PROTAC using a this compound linker typically involves a modular approach. For example, the bromo- end can be attached to the E3 ligase ligand, and the azide end can be "clicked" to an alkyne-modified warhead targeting the protein of interest.

Experimental Workflow: PROTAC Synthesis

The following diagram outlines a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker.

PROTAC_Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_linker_attachment Linker Attachment cluster_protac_assembly PROTAC Assembly (Click Chemistry) cluster_purification_analysis Purification & Analysis E3_Ligand E3 Ligase Ligand E3_Ligand_Linker E3 Ligand-PEG-Azide E3_Ligand->E3_Ligand_Linker Amide Coupling or Nucleophilic Substitution Warhead Warhead (Target Ligand) Alkyne_Warhead Alkyne-modified Warhead Warhead->Alkyne_Warhead Modification Bromo_PEG_Azide Bromo-PEG-Azide Bromo_PEG_Azide->E3_Ligand_Linker PROTAC Final PROTAC E3_Ligand_Linker->PROTAC CuAAC or SPAAC Alkyne_Warhead->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

A generalized workflow for the synthesis of a PROTAC.
Targeted Biological Pathway: The Ubiquitin-Proteasome System

PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The following diagram illustrates this process.

Ubiquitin_Proteasome_Pathway cluster_cellular_machinery Cellular Machinery cluster_ternary_complex Ternary Complex Formation cluster_degradation Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub Ubiquitin Ub_POI Ubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG7-azide in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromo-PEG7-azide is a heterobifunctional linker designed for advanced bioconjugation applications.[1] It incorporates three key chemical features: a reactive bromine atom, a hydrophilic 7-unit polyethylene glycol (PEG) spacer, and a terminal azide group.[1] The bromine atom serves as a reactive site for nucleophilic substitution, allowing for initial conjugation to a molecule of interest, while the azide group is specifically designed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2][3] The PEG spacer enhances aqueous solubility and biocompatibility, making this linker a valuable tool in drug delivery, the development of Proteolysis Targeting Chimeras (PROTACs), and the synthesis of complex biomolecular conjugates.[1]

The CuAAC reaction, a cornerstone of "click chemistry," facilitates the rapid and efficient formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is renowned for its high yield, specificity for the 1,4-disubstituted regioisomer, and tolerance of a wide range of functional groups and aqueous conditions, making it ideal for complex biological applications.

Principle of this compound as a Bifunctional Linker

This compound enables a two-step sequential conjugation strategy. First, the bromo- end of the linker is reacted with a suitable nucleophile (e.g., a thiol or amine) on a target molecule (Molecule A). The bromide acts as a good leaving group in this substitution reaction. Following this initial conjugation and purification, the now-tethered azide group is available to react with a second molecule containing a terminal alkyne (Molecule B) via the highly specific CuAAC reaction. This process covalently links Molecule A and Molecule B through the PEG7 spacer.

Caption: Logical workflow for using this compound as a two-step linker.

Experimental Protocols

This section provides a general protocol for the second step: the copper-catalyzed click reaction between an azide-functionalized molecule (prepared using this compound) and an alkyne-functionalized biomolecule.

1. Preparation of Stock Solutions

  • Azide-Functionalized Molecule: Prepare a stock solution (e.g., 5-10 mM) in a compatible solvent such as DMSO or water.

  • Alkyne-Functionalized Biomolecule: Prepare a solution of the biomolecule at a known concentration (e.g., 2 µM to 100 µM) in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

  • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects biomolecules.

  • Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use to ensure maximum activity.

2. General CuAAC Bioconjugation Protocol

This protocol is optimized for a final reaction volume of 500 µL. Adjust volumes proportionally for different scales.

  • In a microcentrifuge tube, add the alkyne-functionalized biomolecule solution. For a final alkyne concentration of ~50 µM, you would use a defined volume of your stock.

  • Add the azide-functionalized molecule. A 2 to 3-fold molar excess relative to the alkyne is a common starting point.

  • In a separate tube, prepare the copper/ligand complex by premixing 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA . This maintains a 1:5 molar ratio of copper to ligand, which helps protect sensitive biomolecules.

  • Add the 7.5 µL of the copper/ligand complex to the biomolecule/azide mixture.

  • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate .

  • Gently mix the solution by inverting the tube or using a rotator. Avoid vigorous vortexing to minimize oxygen introduction, which can oxidize the Cu(I) catalyst.

  • Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • (Optional) Quench the reaction by adding a copper chelator like EDTA to a final concentration of 10-20 mM.

G cluster_workflow CuAAC Experimental Workflow prep 1. Prepare Stock Solutions - CuSO₄ - Ligand (THPTA) - Sodium Ascorbate (Fresh) - Reactants mix 2. Combine Reactants - Alkyne-Biomolecule - Azide-Linker Molecule - Buffer prep->mix catalyst 3. Add Cu/Ligand Complex mix->catalyst initiate 4. Initiate with Sodium Ascorbate catalyst->initiate incubate 5. Incubate (1-4h, Room Temp) initiate->incubate purify 6. Purify Conjugate (e.g., SEC, Dialysis) incubate->purify

Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.

3. Purification of the Final Conjugate

After the reaction is complete, excess reagents and byproducts must be removed. The appropriate purification method depends on the nature of the biomolecule.

  • For proteins and large biomolecules: Size-exclusion chromatography (SEC) or dialysis are effective methods.

  • For small molecules: Purification can often be achieved using standard chromatography techniques like silica gel chromatography or reverse-phase HPLC.

Quantitative Data and Reaction Parameters

The optimal conditions for a CuAAC reaction can vary based on the specific substrates. However, the following table summarizes common starting parameters derived from established protocols.

ParameterRecommended Range/ValuePurpose
Reactant Molar Ratio
Azide : Alkyne1:1 to 3:1A slight excess of one reactant can drive the reaction to completion.
Catalyst System
Final Copper (CuSO₄) Conc.50 - 250 µMCatalyzes the cycloaddition. Higher concentrations can damage biomolecules.
Ligand : Copper Molar Ratio5 : 1Stabilizes Cu(I) and protects the biomolecule from oxidative damage.
Final Sodium Ascorbate Conc.5 - 10x Copper Conc.Reduces Cu(II) to the active Cu(I) state and prevents oxidation.
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)Reaction is efficient at ambient temperatures.
pH6.0 - 8.0CuAAC is tolerant of a wide pH range, but physiological pH is common.
Duration1 - 4 hoursMost reactions proceed to high conversion within this timeframe.

CuAAC Reaction Mechanism

The copper(I)-catalyzed reaction proceeds through a catalytic cycle that is significantly faster (by a factor of 10⁷ to 10⁸) than the uncatalyzed thermal reaction. The active Cu(I) catalyst, generated in situ from Cu(II) by sodium ascorbate, first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide, passing through a six-membered metallacycle intermediate, which subsequently collapses to form the stable 1,4-disubstituted triazole ring and regenerate the Cu(I) catalyst for the next cycle.

G reactants R1-Alkyne + R2-Azide cu_acetylide Copper-Acetylide Intermediate reactants->cu_acetylide + Cu(I) cu1_in Cu(I) Catalyst metallacycle Six-membered Copper Metallacycle cu_acetylide->metallacycle + R2-Azide product 1,4-Triazole Product metallacycle->product Ring Contraction cu1_out Cu(I) Catalyst (Regenerated) product->cu1_out Releases cu1_out->reactants Enters next cycle

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Step-by-Step Guide for PROTAC Synthesis using Bromo-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two key binding moieties: one that engages a target protein of interest (the "warhead") and another that recruits an E3 ubiquitin ligase.[3][4] These two components are connected by a chemical linker, which plays a critical role in the efficacy of the PROTAC.[5] Polyethylene glycol (PEG) linkers, such as Bromo-PEG7-azide, are frequently employed in PROTAC design to enhance solubility, cell permeability, and to optimize the spatial orientation required for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC molecule utilizing a this compound linker. The synthesis will be exemplified by the creation of a PROTAC targeting the BRD4 protein, a well-established therapeutic target in oncology, and recruiting the Cereblon (CRBN) E3 ligase. The modular nature of this synthetic approach allows for its adaptation to other protein targets and E3 ligases.

PROTAC Synthesis Workflow

The synthesis of the target PROTAC is designed as a modular, two-step process. First, the this compound linker is conjugated to the warhead that targets the protein of interest (POI). In our example, this is a derivative of the BRD4 inhibitor JQ1, which has been functionalized with a phenolic hydroxyl group for etherification. The second step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach the E3 ligase ligand, here a pomalidomide derivative functionalized with a terminal alkyne.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead Warhead (JQ1-phenol) Intermediate Warhead-Linker Intermediate Warhead->Intermediate Step 1: Etherification Linker This compound Linker->Intermediate E3_Ligand E3 Ligase Ligand (Pomalidomide-alkyne) PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate->PROTAC Step 2: CuAAC Click Chemistry

Figure 1: General workflow for the synthesis of a BRD4-targeting PROTAC.

Experimental Protocols

Materials and General Methods

All reagents should be of high purity and purchased from reputable chemical suppliers. Anhydrous solvents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are involved. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product should be performed using flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 1: Synthesis of the Warhead-Linker Intermediate (JQ1-PEG7-azide)

This step involves the Williamson ether synthesis to connect the JQ1-phenol warhead to the bromo-functionalized end of the PEG linker.

Reagents:

  • JQ1-phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve JQ1-phenol in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60°C and stir for 16 hours.

  • Monitor the reaction for the consumption of the starting materials by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG7-azide intermediate.

Step 2: Synthesis of the Final PROTAC via Click Chemistry

The final PROTAC is assembled by joining the azide-functionalized intermediate with an alkyne-bearing E3 ligase ligand via a CuAAC reaction.

Reagents:

  • JQ1-PEG7-azide (1.0 eq)

  • Pomalidomide-alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve JQ1-PEG7-azide and Pomalidomide-alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Characterization and Data Presentation

The identity and purity of the final PROTAC should be confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. The biological activity of the PROTAC is assessed by its ability to degrade the target protein. Key parameters to determine are the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation achievable).

Table 1: Representative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers

PROTAC CompoundE3 Ligase RecruitedCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 1CRBNMDA-MB-23160.094
PROTAC 2CRBNMDA-MB-23197.188
PROTAC 3VHLMino2.297
PROTAC 4DCAF15SU-DHL-410,84098

Note: The data presented are for illustrative purposes and represent published values for BRD4-targeting PROTACs with various PEG-containing linkers. Actual values for a PROTAC synthesized with this compound would need to be determined experimentally.

Mechanism of Action and Signaling Pathway

The synthesized PROTAC functions by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ligase. This proximity leads to the poly-ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4, a key epigenetic reader, leads to the downregulation of target genes, including the MYC oncogene, which in turn inhibits cancer cell proliferation and induces apoptosis.

PROTAC_MoA cluster_mechanism PROTAC Mechanism of Action PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of MYC Oncogene Degradation->Downstream Effect Inhibition of Cancer Cell Proliferation Downstream->Effect

Figure 2: Mechanism of action for a BRD4-degrading PROTAC.

Conclusion

This guide provides a comprehensive framework for the synthesis and evaluation of a PROTAC using a this compound linker. The modular synthetic strategy allows for the flexible combination of different warheads and E3 ligase ligands, facilitating the development of novel protein degraders for a wide range of therapeutic targets. The successful synthesis and characterization of these molecules will empower researchers to further explore the potential of targeted protein degradation in drug discovery and chemical biology.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bromo-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Bromo-PEG7-azide. This document outlines detailed protocols for bioconjugation, summarizes key reaction parameters, and offers a visual representation of the experimental workflow.

Introduction to this compound in SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that proceeds without the need for a cytotoxic copper catalyst.[1] This makes it an ideal method for conjugating molecules in sensitive biological systems.[1] The reaction occurs between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule.[1][2]

This compound is a heterobifunctional linker containing a terminal bromine atom, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group. The azide functionality serves as a reactive handle for SPAAC reactions. The PEG linker enhances aqueous solubility and reduces steric hindrance, making this reagent particularly well-suited for the modification and conjugation of biomolecules such as proteins, peptides, and nucleic acids. The terminal bromine can be used for further functionalization, for example, in the development of Proteolysis Targeting Chimeras (PROTACs).

Key Reaction Parameters

The efficiency of a SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, solvent, temperature, and pH. The following tables summarize typical reaction conditions and kinetic data for SPAAC reactions. While specific data for this compound is limited in publicly available literature, the following tables provide representative values for similar PEGylated azides with common cyclooctynes. Optimization of these parameters is recommended for specific applications.

Table 1: Typical Reaction Conditions for SPAAC
ParameterConditionNotes
Cyclooctynes DBCO, BCN, and derivativesDBCO generally exhibits faster kinetics than BCN.[3]
Solvents Aqueous buffers (e.g., PBS, HEPES), DMSO, DMFFor bioconjugation, aqueous buffers at pH 7-8.5 are common. The final concentration of organic co-solvents like DMSO should typically be kept below 20% to avoid protein denaturation.
Temperature 4°C to 37°CReactions are often performed at room temperature (20-25°C) or at 4°C for extended periods to maintain the stability of sensitive biomolecules.
Reactant Ratio 1.5 to 20-fold molar excess of one reactantThe excess reactant depends on the specific application and the preciousness of the materials. For labeling proteins with a small molecule, an excess of the small molecule is typically used.
Reaction Time 1 to 24 hoursReaction times are dependent on the reactants' concentration and intrinsic reactivity. Reactions with DBCO are generally faster than with BCN.
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
CyclooctyneAzide PartnerRate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO DerivativesVarious azides~0.1 - 2.0
BCNBenzyl azide0.15 (in DMSO at 37°C)
Sulfo-DBCO-amineModel Azides0.27 - 1.22
DBCO-PEG5-TrastuzumabModel Azides0.18 - 0.37

Note: The presence of a PEG linker can enhance reaction rates by reducing steric hindrance and improving solubility.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the conjugation of a biomolecule with a payload using a this compound linker and a DBCO-functionalized payload via SPAAC.

SPAAC_Workflow Experimental Workflow for SPAAC with this compound cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification cluster_final Final Product prep_azide Prepare Azide-Modified Biomolecule (e.g., Protein-N3) mix Mix Azide-Biomolecule and DBCO-Payload prep_azide->mix prep_dbco Prepare DBCO-Payload Solution (in DMSO) prep_dbco->mix incubate Incubate (e.g., 1-12h at RT or 4-24h at 4°C) mix->incubate monitor Monitor Reaction Progress (e.g., SDS-PAGE, LC-MS) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify final_product Characterized Biomolecule-PEG7-Payload Conjugate purify->final_product

Caption: A generalized workflow for the SPAAC conjugation of an azide-modified biomolecule with a DBCO-functionalized payload.

Detailed Experimental Protocols

The following are general protocols for the use of this compound in a SPAAC reaction with a DBCO-functionalized molecule for the purpose of bioconjugation. These protocols should be optimized for specific applications.

Protocol 1: General SPAAC Bioconjugation

This protocol describes the direct conjugation of a biomolecule already containing an azide group (or having this compound attached in a prior step) with a DBCO-functionalized payload.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, peptide) in an appropriate buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • DBCO-functionalized payload.

  • Anhydrous DMSO or DMF.

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized payload in anhydrous DMSO (e.g., 10 mM).

    • Ensure the azide-functionalized biomolecule is at a suitable concentration in the reaction buffer (e.g., 1-5 mg/mL).

  • SPAAC Reaction:

    • To the solution of the azide-functionalized biomolecule, add the desired molar excess of the DBCO-payload stock solution. A 2-10 fold molar excess is a common starting point.

    • Gently mix the reaction. The final concentration of DMSO should be kept below 20% to maintain protein stability.

    • Incubate the reaction at room temperature for 1-12 hours or at 4°C for 4-24 hours. Reaction time will depend on the reactivity of the specific DBCO reagent and the concentration of reactants.

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE (observing a band shift for the conjugated protein), LC-MS (detecting the mass of the conjugate), or UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance around 310 nm).

  • Purification:

    • Once the reaction is complete, remove the excess unreacted DBCO-payload and any byproducts.

    • For proteins, size-exclusion chromatography (SEC) or dialysis are effective purification methods.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using appropriate analytical techniques such as LC-MS, SDS-PAGE, or HPLC.

Protocol 2: Two-Step Bioconjugation via Amine Coupling and SPAAC

This protocol describes the introduction of the azide moiety onto a biomolecule containing primary amines (e.g., lysine residues) using an NHS-ester functionalized PEG-azide linker, followed by the SPAAC reaction. While this protocol uses a generic NHS-PEG-Azide, the subsequent SPAAC step is directly applicable to the product formed from this compound if the bromine is first converted to a reactive group for protein attachment.

Step A: Introduction of the Azide Moiety

Materials:

  • Biomolecule with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Azido-PEG-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of the Azido-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM).

    • Ensure the biomolecule is in an amine-free buffer at a suitable concentration.

  • Amine Labeling:

    • Add a 5-20 fold molar excess of the Azido-PEG-NHS ester stock solution to the biomolecule solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Azido-PEG-NHS ester using a desalting column, buffer exchanging into the desired buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).

Step B: SPAAC Reaction

  • Follow the procedure outlined in Protocol 1 using the azide-labeled biomolecule from Step A.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in a two-step bioconjugation strategy involving the initial modification of a biomolecule followed by the SPAAC reaction.

logical_relationship Logical Flow of Two-Step Bioconjugation Biomolecule Biomolecule (e.g., Protein with Lysines) Azide_Modified_Biomolecule Azide-Modified Biomolecule Biomolecule->Azide_Modified_Biomolecule Amine Coupling Azide_Linker Azide-PEG-NHS Ester Azide_Linker->Azide_Modified_Biomolecule Final_Conjugate Final Biomolecule-Conjugate Azide_Modified_Biomolecule->Final_Conjugate SPAAC Reaction DBCO_Payload DBCO-Payload DBCO_Payload->Final_Conjugate

Caption: Logical relationship for creating a bioconjugate in a two-step process.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Bromo-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and therapeutic window. Bromo-PEG7-azide is a heterobifunctional linker that offers a strategic advantage in ADC development.

The polyethylene glycol (PEG) component, with a discrete chain length of seven units, imparts hydrophilicity to the ADC. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and lead to a more favorable pharmacokinetic profile.[1][2][3] The bromoacetyl group provides a reactive handle for covalent attachment to the antibody, typically through the alkylation of free thiol groups generated from the reduction of interchain disulfide bonds.[4][5] The azide functionality allows for the subsequent attachment of a payload functionalized with a strained alkyne (e.g., DBCO or BCN) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker, along with representative data and visualizations to guide researchers in this process.

Data Presentation

Table 1: Representative Physicochemical Properties of an ADC Constructed with this compound

ParameterValueMethod of DeterminationReference
Average Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Percentage of Monomeric ADC>95%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (% intact ADC after 7 days)~90%ELISA or LC-MS
Aggregation Onset Temperature (Tagg)>65 °CDynamic Light Scattering (DLS)

Table 2: Representative In Vitro Cytotoxicity Data of an ADC with a Tubulin Inhibitor Payload

Cell LineTarget Antigen ExpressionIC50 (nM) of ADCIC50 (nM) of Free Drug
Cell Line AHigh0.50.01
Cell Line BMedium5.20.01
Cell Line CLow/Negative>1000.01

IC50 values are representative and can vary depending on the antibody, payload, and cell line used.

Experimental Protocols

Protocol 1: Antibody Reduction and Conjugation with this compound

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups, followed by alkylation with the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.4

  • Quenching Solution: 1 M N-acetyl-L-cysteine in PBS

  • Desalting columns (e.g., PD-10)

  • Centrifugal concentrators

Procedure:

  • Antibody Preparation:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Antibody Reduction:

    • Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.

    • Add a 5-10 fold molar excess of TCEP to the mAb solution.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Linker Conjugation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in DMSO.

    • Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 1 mM to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching agent by buffer exchange using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Concentrate the resulting azide-functionalized antibody (Ab-PEG7-azide) using a centrifugal concentrator.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • The degree of linker incorporation can be assessed by methods such as MALDI-TOF mass spectrometry.

Protocol 2: Payload Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an alkyne-functionalized cytotoxic payload to the azide-functionalized antibody (Ab-PEG7-azide).

Materials:

  • Azide-functionalized antibody (Ab-PEG7-azide) from Protocol 1

  • Alkyne-functionalized cytotoxic payload (e.g., DBCO-Payload)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: PBS, pH 7.4

  • Desalting columns or Size Exclusion Chromatography (SEC) system

Procedure:

  • Reactant Preparation:

    • Prepare the Ab-PEG7-azide solution at a concentration of 2-5 mg/mL in the Reaction Buffer.

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-Payload in DMSO.

  • SPAAC Reaction:

    • Add a 2-5 fold molar excess of the DBCO-Payload solution to the Ab-PEG7-azide solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by techniques like Hydrophobic Interaction Chromatography (HIC).

  • Purification:

    • Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or an SEC system.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the final protein concentration.

    • Assess the average Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or HIC.

    • Analyze the purity and aggregation state of the final ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Payload Attachment cluster_3 Step 4: Purification & Analysis mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb TCEP Reduction azide_mAb Azide-Functionalized mAb reduced_mAb->azide_mAb Alkylation linker This compound linker->azide_mAb ADC Antibody-Drug Conjugate (ADC) azide_mAb->ADC SPAAC payload Alkyne-Payload payload->ADC purified_ADC Purified ADC ADC->purified_ADC SEC/HIC analysis DAR, Purity, Stability purified_ADC->analysis Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Target_Interaction Interaction with Target (e.g., Tubulin, DNA) Payload_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Tubulin_Inhibitor_Pathway Payload Released Tubulin Inhibitor (e.g., MMAE) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibition of Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disruption Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Signaling pathway of a tubulin inhibitor ADC payload.

DNA_Damaging_Agent_Pathway Payload Released DNA Damaging Agent DNA Nuclear DNA Payload->DNA Intercalates/Alkylates DNA_Damage DNA Damage (e.g., crosslinking, strand breaks) DNA->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of a DNA-damaging ADC payload.

References

Application Notes and Protocols for Bromo-PEG7-azide Reactions in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Bromo-PEG7-azide, a heterobifunctional linker, in aqueous solutions for the sequential conjugation of biomolecules. This reagent is particularly valuable in drug development, enabling the precise assembly of complex bioconjugates such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Introduction

This compound is a versatile chemical tool featuring two distinct reactive functionalities: a bromo group and an azide group, separated by a seven-unit polyethylene glycol (PEG) spacer. This heterobifunctional nature allows for a two-step sequential conjugation strategy. The bromo group readily reacts with thiol groups, commonly found in cysteine residues of proteins, via a nucleophilic substitution reaction to form a stable thioether bond. The azide group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The hydrophilic PEG7 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic payloads to antibodies.

  • Targeted Drug Delivery: Attachment of targeting ligands (e.g., peptides, small molecules) to drug carriers or nanoparticles.

  • Protein Modification and Labeling: Introduction of probes, dyes, or other functional molecules to proteins.

  • Surface Modification: Functionalization of nanoparticles and other materials for biomedical applications.

Experimental Protocols

This section details the protocols for a sequential bioconjugation strategy involving an initial thiol-bromo reaction followed by an azide-alkyne cycloaddition.

Protocol 1: Thiol-Bromo Conjugation to a Cysteine-Containing Protein

This protocol describes the covalent attachment of this compound to a protein via a cysteine residue.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • This compound

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Linker Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Quenching:

    • Add a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

Quantitative Data Summary: Thiol-Bromo Conjugation

ParameterTypical RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates.
Linker:Protein Molar Ratio 5:1 to 20:1Optimize to achieve desired degree of labeling.
Reaction pH 7.0 - 7.5Thiol-bromo reaction is efficient at neutral to slightly alkaline pH.
Reaction Temperature 4°C - Room TemperatureLower temperatures may require longer reaction times but can improve protein stability.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Monitor reaction progress to determine optimal time.
Coupling Efficiency > 90%High efficiency is typically observed for the thiol-bromo reaction.[1]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule (e.g., fluorescent dye, drug payload)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand stock solution (e.g., 100 mM THPTA in water)

  • Reducing agent stock solution (freshly prepared): Sodium ascorbate (e.g., 300 mM in water)

  • Purification system: SEC or dialysis

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-containing molecule, CuSO₄, THPTA, and sodium ascorbate as described above.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule. A molar ratio of 1:3 to 1:10 (protein:alkyne) is a common starting point.

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

    • Add the copper/ligand complex to the protein/alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE (if the alkyne is fluorescent) or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the final conjugate using SEC or dialysis to remove excess reagents and byproducts.

Quantitative Data Summary: CuAAC Reaction

ParameterTypical RangeNotes
Protein-Azide:Alkyne Molar Ratio 1:3 to 1:10Excess alkyne drives the reaction to completion.
Final Copper(I) Concentration 50 - 250 µMHigher concentrations can increase reaction rate but also potential for protein damage.
Copper:Ligand Molar Ratio 1:5Ligand protects the protein from oxidative damage.
Final Sodium Ascorbate Concentration 250 µM - 2.5 mMActs as a reducing agent to maintain copper in the +1 oxidation state.
Reaction Temperature Room TemperatureCuAAC is typically fast at room temperature.
Reaction Time 1 - 4 hoursHigh yields are often achieved within this timeframe.
Yield > 95%CuAAC is a highly efficient reaction.[2]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_step1 Step 1: Thiol-Bromo Conjugation cluster_step2 Step 2: Azide-Alkyne Cycloaddition (CuAAC) Protein Cysteine-Containing Protein Reaction1 Thiol-Bromo Reaction (pH 7.2-7.5, RT) Protein->Reaction1 BromoPEG7Azide This compound BromoPEG7Azide->Reaction1 AzideProtein Azide-Functionalized Protein Reaction1->AzideProtein Purification1 Purification (SEC/Dialysis) AzideProtein->Purification1 Reaction2 CuAAC Reaction (CuSO4, Ligand, NaAsc, RT) Purification1->Reaction2 AlkyneMolecule Alkyne-Containing Molecule AlkyneMolecule->Reaction2 FinalConjugate Final Bioconjugate Reaction2->FinalConjugate Purification2 Purification (SEC/Dialysis) FinalConjugate->Purification2 logical_relationship BromoPEG7Azide This compound Heterobifunctional Linker BromoGroup Bromo Group (Electrophile) BromoPEG7Azide->BromoGroup PEG7Spacer PEG7 Spacer (Hydrophilic) BromoPEG7Azide->PEG7Spacer AzideGroup Azide Group (Click Chemistry Handle) BromoPEG7Azide->AzideGroup ThioetherBond Stable Thioether Bond BromoGroup->ThioetherBond reacts with TriazoleLinkage Stable Triazole Linkage AzideGroup->TriazoleLinkage reacts with ThiolGroup Thiol Group (e.g., Cysteine) (Nucleophile) ThiolGroup->ThioetherBond AlkyneGroup Alkyne Group (Click Chemistry Partner) AlkyneGroup->TriazoleLinkage

References

Application Note: High-Efficiency Conjugation of Bromo-PEG7-azide to Alkyne-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the conjugation of Bromo-PEG7-azide to alkyne-modified oligonucleotides via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This method offers a robust and highly efficient means of attaching polyethylene glycol (PEG) linkers to oligonucleotides, a critical step in the development of therapeutic oligonucleotides to enhance their pharmacokinetic properties.[1] The protocol described herein outlines the necessary reagents, step-by-step procedures for the conjugation reaction, and subsequent purification and characterization of the PEGylated oligonucleotide.

Introduction

Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, represent a rapidly growing class of drugs.[2][3] However, their clinical application can be limited by rapid renal clearance and enzymatic degradation.[1] PEGylation, the covalent attachment of PEG chains, is a well-established strategy to overcome these limitations by increasing the hydrodynamic volume and providing steric shielding.

The CuAAC reaction is an ideal method for PEGylating oligonucleotides due to its high yield, specificity, and biocompatibility under mild reaction conditions. This reaction forms a stable triazole linkage between an azide-functionalized PEG derivative, such as this compound, and an alkyne-modified oligonucleotide. This compound is a heterobifunctional linker, featuring an azide group for click chemistry and a bromine atom that can be used for further modifications. This application note details a reproducible method for this conjugation, providing researchers with a reliable tool for the development of novel oligonucleotide-based therapeutics.

Chemical Reaction Scheme

The conjugation is achieved through a copper(I)-catalyzed [3+2] cycloaddition between the terminal alkyne on the oligonucleotide and the azide group of this compound.

cluster_reactants Reactants cluster_catalyst Catalyst System Oligo Alkyne-Modified Oligonucleotide Product Bromo-PEG7-Oligonucleotide Conjugate Oligo->Product + PEG This compound PEG->Product Catalyst Cu(I) Source (e.g., CuSO4 + Reductant) Catalyst->Product Ligand Stabilizing Ligand (e.g., TBTA) Ligand->Catalyst

Figure 1. CuAAC Reaction Scheme

Experimental Workflow

The overall process for the synthesis and purification of the Bromo-PEG7-oligonucleotide conjugate is outlined below.

start Start reagent_prep Reagent Preparation (Oligonucleotide, PEG-Azide, Catalyst Solutions) start->reagent_prep conjugation CuAAC Conjugation Reaction reagent_prep->conjugation purification Purification by RP-HPLC conjugation->purification analysis Analysis and Characterization (HPLC, Mass Spectrometry) purification->analysis end End Product: Purified Conjugate analysis->end

Figure 2. Experimental Workflow Diagram

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the conjugation and purification process. Actual results may vary depending on the specific oligonucleotide sequence, scale of the reaction, and instrumentation.

ParameterTypical ValueMethod of Determination
Conjugation Reaction
Reaction Yield> 95%RP-HPLC, Mass Spectrometry
Reaction Time1 - 4 hoursRP-HPLC
Purification
Product Recovery75 - 80%UV-Vis Spectroscopy
Product Purity> 90%RP-HPLC
Characterization
Expected Mass Increase~458.35 DaMass Spectrometry (ESI or MALDI-TOF)
Retention Time ShiftIncreasedRP-HPLC

Detailed Experimental Protocols

Materials and Reagents
  • Alkyne-modified oligonucleotide (desalted)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Triethylammonium acetate (TEAA) buffer

  • Acetonitrile (ACN), HPLC grade

  • Reverse-phase HPLC column (e.g., C18)

Protocol 1: this compound Conjugation to Alkyne-Modified Oligonucleotide
  • Preparation of Stock Solutions:

    • Alkyne-modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in nuclease-free water.

    • Sodium Ascorbate: Freshly prepare a 100 mM stock solution in nuclease-free water.

    • TBTA: Prepare a 10 mM stock solution in DMSO.

  • Conjugation Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in order:

      • Nuclease-free water to bring the final reaction volume to 100 µL.

      • 10 µL of 1 mM alkyne-modified oligonucleotide (10 nmol).

      • 5 µL of 10 mM this compound (50 nmol, 5 equivalents).

      • 10 µL of 10 mM TBTA solution.

      • 5 µL of 100 mM Sodium Ascorbate solution.

      • 5 µL of 100 mM CuSO4 solution.

    • Vortex the reaction mixture gently.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.

Protocol 2: Purification of the PEGylated Oligonucleotide
  • Sample Preparation:

    • Following incubation, the reaction mixture can be directly purified by RP-HPLC.

  • RP-HPLC Conditions:

    • Column: C18, 2.5 µm, 4.6 x 50 mm.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 50-60°C.

    • Detection: UV at 260 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes is a good starting point. The PEGylated product will have a longer retention time than the unconjugated oligonucleotide due to the increased hydrophobicity of the PEG linker.

  • Fraction Collection and Desalting:

    • Collect the peak corresponding to the PEGylated oligonucleotide.

    • Lyophilize the collected fraction to remove the volatile mobile phase.

    • The purified conjugate can be desalted using a suitable method such as size-exclusion chromatography or ethanol precipitation.

Protocol 3: Characterization of the Conjugate
  • Purity Analysis by RP-HPLC:

    • Analyze an aliquot of the purified product using the same RP-HPLC conditions as for purification to confirm the purity of the conjugate.

  • Identity Confirmation by Mass Spectrometry:

    • The molecular weight of the purified conjugate should be determined by either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

    • The observed mass should correspond to the calculated mass of the starting oligonucleotide plus the mass of the this compound moiety (approximately 458.35 Da).

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the conjugation of this compound to alkyne-modified oligonucleotides. The use of CuAAC click chemistry ensures high reaction yields and specificity. Subsequent purification by RP-HPLC allows for the isolation of a highly pure PEGylated oligonucleotide conjugate. This methodology is a valuable tool for researchers and professionals in the field of drug development, facilitating the synthesis of modified oligonucleotides with improved therapeutic potential.

References

Application Notes: Solid-Phase Synthesis of PROTACs with Bromo-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The design and synthesis of the linker are critical for the efficacy of the PROTAC, influencing its stability, solubility, and the geometry of the ternary complex formed between the POI and the E3 ligase.

Solid-phase synthesis has emerged as a powerful strategy for the rapid and efficient construction of PROTAC libraries. This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion. Bromo-PEG7-azide is a versatile bifunctional linker well-suited for solid-phase PROTAC synthesis. The polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer. The terminal azide group allows for efficient conjugation to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction. The bromo group can be used for attachment to the solid support or for further chemical modifications.

These application notes provide a detailed protocol for the solid-phase synthesis of a PROTAC targeting the epigenetic reader protein BRD4, a well-established therapeutic target in oncology. The synthesis utilizes a resin-immobilized E3 ligase ligand (pomalidomide), the this compound linker, and an alkyne-functionalized BRD4 ligand (a derivative of JQ1).

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Poly-ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase E2 Ligase Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative protocol for the solid-phase synthesis of a BRD4-targeting PROTAC using this compound. The synthesis begins with the immobilization of an E3 ligase ligand (pomalidomide) onto a solid support, followed by linker attachment and coupling of the POI ligand (JQ1 derivative).

Materials and Reagents
  • Aminomethylated polystyrene resin (100-200 mesh, 1% DVB)

  • 4-(Fmoc-amino)-pomalidomide

  • This compound

  • Alkyne-functionalized JQ1 derivative

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Copper(I) iodide (CuI)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Protocol 1: Immobilization of Pomalidomide on Solid Support
  • Resin Swelling: Swell aminomethylated polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the aminomethyl linker. Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Ligand Coupling: To the swollen and deprotected resin, add a solution of 4-(Fmoc-amino)-pomalidomide (2 eq.), PyBOP (2 eq.), and DIPEA (4 eq.) in DMF.

  • Reaction: Shake the mixture at room temperature for 16 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to deprotect the pomalidomide amine. Wash the resin as described in step 5.

  • Drying: Dry the resin under vacuum.

Protocol 2: Linker Attachment
  • Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.

  • Linker Coupling: To the resin, add a solution of this compound (3 eq.) and DIPEA (6 eq.) in DMF.

  • Reaction: Shake the reaction mixture at room temperature for 24 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: On-Resin Click Chemistry for POI Ligand Conjugation
  • Resin Swelling: Swell the azide-functionalized resin in a mixture of DMF and water (4:1).

  • Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-functionalized JQ1 derivative (2 eq.), CuI (0.3 eq.), THPTA (0.6 eq.), and sodium ascorbate (1 eq.) in the DMF/water mixture.

  • Click Reaction: Add the reaction mixture to the swollen resin. Shake the vessel at room temperature for 12 hours.

  • Washing: Wash the resin with DMF (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA.

  • Solvent Evaporation: Concentrate the combined filtrate under a stream of nitrogen to remove the TFA.

  • Purification: Purify the crude PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Solid-Phase Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of the BRD4-targeting PROTAC.

Solid_Phase_Synthesis_Workflow Resin Aminomethyl Resin Pomalidomide_Resin Pomalidomide-Resin Resin->Pomalidomide_Resin Protocol 1: Pomalidomide Coupling Linker_Resin Azide-PEG7-Pomalidomide-Resin Pomalidomide_Resin->Linker_Resin Protocol 2: This compound Coupling PROTAC_Resin JQ1-PROTAC-Resin Linker_Resin->PROTAC_Resin Protocol 3: Click Chemistry with Alkyne-JQ1 Crude_PROTAC Crude PROTAC in Solution PROTAC_Resin->Crude_PROTAC Protocol 4: TFA Cleavage Pure_PROTAC Purified PROTAC Crude_PROTAC->Pure_PROTAC HPLC Purification

Caption: Experimental workflow for solid-phase PROTAC synthesis.

Data Presentation

The following tables summarize representative quantitative data for a solid-phase BRD4 PROTAC synthesis campaign. The values are illustrative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Table 1: Reaction Parameters and Yields

StepKey ReagentsReaction Time (h)Temperature (°C)Yield (%)
Pomalidomide Loading 4-(Fmoc-amino)-pomalidomide, PyBOP, DIPEA1625>95 (on resin)
Linker Attachment This compound, DIPEA2425>90 (on resin)
Click Chemistry Alkyne-JQ1, CuI, THPTA, NaAsc1225>85 (on resin)
Cleavage & Purification TFA, TIS, H₂O2-32530-50 (overall)

Table 2: Characterization of Final PROTAC

ParameterMethodResult
Purity HPLC>98%
Identity Confirmation LC-MSExpected Mass Observed
Structure Elucidation ¹H NMR, ¹³C NMRConsistent with Proposed Structure
BRD4 Degradation (DC₅₀) Western Blot / HiBiT Assay10-100 nM
Anti-proliferative Activity (IC₅₀) Cell Viability Assay50-200 nM

BRD4 Signaling Pathway and PROTAC Intervention

BRD4 is a key transcriptional co-activator that plays a crucial role in the expression of various oncogenes, including c-MYC. By degrading BRD4, the synthesized PROTAC can effectively downregulate the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling_Pathway cluster_0 BRD4-Mediated Transcription cluster_1 PROTAC Intervention BRD4 BRD4 Enhancer Enhancer/Promoter Region BRD4->Enhancer Binds to Proteasome Proteasome BRD4->Proteasome Ubiquitination & Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->Enhancer RNA_Pol_II RNA Polymerase II Enhancer->RNA_Pol_II Recruits Transcription Gene Transcription RNA_Pol_II->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Binds to E3_Ligase E3 Ligase BRD4_PROTAC->E3_Ligase Recruits Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 Degraded_BRD4->Transcription Inhibition

Caption: Downstream effects of BRD4 degradation by a PROTAC.

Conclusion

The solid-phase synthesis of PROTACs using the this compound linker offers a robust and efficient method for the rapid generation of these promising therapeutic agents. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of this synthetic strategy allows for the facile diversification of the POI ligand, E3 ligase ligand, and linker length, enabling the optimization of PROTAC potency and selectivity.

Application Notes and Protocols for Bromo-PEG7-azide in the Formation of Stable Triazole Linkages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG7-azide is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development.[1] Its structure, featuring a terminal bromide, a seven-unit polyethylene glycol (PEG) chain, and a terminal azide group, allows for the sequential and specific linkage of two different molecular entities. The PEG chain enhances solubility and biocompatibility, while the reactive ends enable the formation of stable covalent bonds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in forming stable 1,2,3-triazole linkages through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

The 1,2,3-triazole ring formed through this reaction is remarkably stable under a variety of conditions, including acidic and basic hydrolysis, metabolic degradation, and redox environments, making it an ideal linkage for therapeutic and diagnostic agents.[2][3]

Key Applications

This compound is a versatile tool with broad applications in the life sciences, including:

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The this compound linker can be used to conjugate the drug to the antibody.

  • Bioconjugation: This linker is widely used to attach biomolecules to various substrates, such as surfaces, nanoparticles, and reporter molecules for diagnostic purposes.[1]

Data Presentation

While specific quantitative data for this compound is not extensively published in a comparative format, the following tables provide representative data for CuAAC reactions using similar PEGylated linkers. Yields for CuAAC reactions are generally high, often exceeding 90% with proper optimization.

Linker TypeReactantsCatalyst SystemSolventReaction Time (h)Yield (%)Reference
Azide-PEG-LinkerPeptide-AlkyneCuSO₄, Sodium AscorbateDMF/H₂O1>95
Bromo-PEG-AzideAlkyne-functionalized scFvCuSO₄, Sodium AscorbateDMF/H₂OOvernight>70
Azide-PEG-LinkerAlkyne-functionalized LigandCuIMolten PEG2000297
Azide-PEG-LinkerAlkyne-functionalized LigandCu(OAc)₂CH₂Cl₂2499

Table 1: Representative Reaction Conditions and Yields for CuAAC with PEG Linkers.

ParameterConditionStabilityReference
pH Acidic and BasicStable
Redox Oxidative and Reductive ConditionsStable
Enzymatic Degradation ProteasesResistant
Thermal Stability Up to 140°C (ester adjacent to triazole may show instability)Generally Stable

Table 2: Stability of the 1,2,3-Triazole Linkage.

Experimental Protocols

The following are detailed protocols for the use of this compound in the synthesis of PROTACs and ADCs. These protocols are based on established procedures for similar linkers and should be optimized for specific applications.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC. First, the this compound linker is conjugated to a target protein ligand (Molecule A) containing a nucleophilic group (e.g., a phenol or thiol). Second, the resulting azide-functionalized molecule is reacted with an alkyne-functionalized E3 ligase ligand (Molecule B) via CuAAC.

Step 1: Conjugation of this compound to Molecule A

  • Materials:

    • Molecule A with a nucleophilic handle (e.g., -OH, -SH)

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve Molecule A (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add K₂CO₃ (3.0 eq) to the solution and stir for 30 minutes at room temperature to deprotonate the nucleophile.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight. The reaction progress can be monitored by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (Molecule A-PEG7-azide) by flash column chromatography.

Step 2: CuAAC Reaction with Molecule B

  • Materials:

    • Molecule A-PEG7-azide (from Step 1)

    • Alkyne-functionalized Molecule B

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • tert-Butanol and water (or other suitable solvent system)

  • Procedure:

    • Dissolve Molecule A-PEG7-azide (1.0 eq) and alkyne-functionalized Molecule B (1.1 eq) in a mixture of tert-butanol and water (1:1).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in water).

    • In a separate tube, premix the CuSO₄·5H₂O and THPTA solutions.

    • Add the copper/ligand mixture to the solution of the azide and alkyne. A typical final concentration of copper is 100-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the preparation of an ADC where an alkyne-modified antibody is conjugated to an azide-functionalized drug payload, which is prepared using this compound.

Step 1: Preparation of Azide-Functionalized Drug Payload

Follow the procedure in Protocol 1, Step 1, substituting "Molecule A" with the cytotoxic drug payload that has a suitable nucleophilic handle.

Step 2: Conjugation to an Alkyne-Modified Antibody

  • Materials:

    • Alkyne-modified monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., PBS, pH 7.4)

    • Azide-functionalized drug payload (from Step 1)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Desalting columns

  • Procedure:

    • Prepare the mAb-alkyne at a concentration of 1-5 mg/mL in PBS.

    • Dissolve the azide-functionalized drug payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with PBS.

    • Add the azide-functionalized drug payload to the mAb-alkyne solution at a desired molar excess (e.g., 5-10 fold).

    • Prepare fresh stock solutions of CuSO₄·5H₂O, THPTA, and sodium ascorbate as described in Protocol 1, Step 2.

    • Premix the CuSO₄·5H₂O and THPTA solutions.

    • Add the copper/ligand mixture to the antibody/drug solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding an excess of a chelating agent like EDTA.

    • Purify the ADC using a desalting column to remove excess reagents.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: CuAAC Reaction MoleculeA Molecule A (e.g., Target Ligand) Step1_Reaction Nucleophilic Substitution MoleculeA->Step1_Reaction BromoPEG7Azide This compound BromoPEG7Azide->Step1_Reaction MoleculeA_PEG7_Azide Molecule A-PEG7-azide Step1_Reaction->MoleculeA_PEG7_Azide Step2_Reaction CuAAC 'Click' Reaction MoleculeA_PEG7_Azide->Step2_Reaction MoleculeB_Alkyne Molecule B-alkyne (e.g., E3 Ligase Ligand) MoleculeB_Alkyne->Step2_Reaction Final_PROTAC Final PROTAC Step2_Reaction->Final_PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload Functionalization cluster_step2 Step 2: Antibody Conjugation Drug Cytotoxic Drug Reaction1 Nucleophilic Substitution Drug->Reaction1 BromoPEG7Azide This compound BromoPEG7Azide->Reaction1 Drug_PEG7_Azide Drug-PEG7-azide Reaction1->Drug_PEG7_Azide Reaction2 CuAAC 'Click' Reaction Drug_PEG7_Azide->Reaction2 Antibody_Alkyne Alkyne-Modified Antibody Antibody_Alkyne->Reaction2 Final_ADC Antibody-Drug Conjugate Reaction2->Final_ADC

Caption: Workflow for ADC preparation with this compound.

PROTAC_MoA PROTAC PROTAC (Molecule A-Linker-Molecule B) POI Target Protein (POI) PROTAC->POI binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex POI->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Targeted for degradation Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

References

Application Notes: Cell Permeability Assays for Bromo-PEG7-azide Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] This therapeutic modality offers a catalytic mode of action, providing potential advantages over traditional occupancy-driven inhibitors.[3][4] A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[5]

The successful degradation of an intracellular protein is contingent on the PROTAC's ability to cross the cell membrane and achieve a sufficient intracellular concentration. However, PROTACs often possess high molecular weights and large polar surface areas, characteristics that typically correlate with poor cell permeability. Therefore, the accurate assessment of cell permeability is a critical step in the development and optimization of effective PROTACs.

These application notes provide detailed protocols for evaluating the cell permeability of PROTACs containing a Bromo-PEG7-azide chemical scaffold. This structure implies a warhead targeting a bromodomain-containing protein, a flexible polyethylene glycol (PEG) linker to modulate physicochemical properties, and an azide group for bioorthogonal "click" chemistry applications, enabling specific detection and quantification. The methodologies described are essential for researchers, scientists, and drug development professionals working to advance PROTAC therapeutics.

Key Permeability Assays for PROTACs

Several in vitro assays are commonly used to evaluate the permeability of PROTACs. These range from high-throughput, cell-free models of passive diffusion to more complex, biologically relevant cell-based assays that account for active transport and efflux mechanisms.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular diffusion. It is a cost-effective method for early-stage screening, measuring a compound's ability to diffuse across an artificial lipid membrane. However, due to its simplicity, PAMPA does not account for active transport or efflux and may not fully predict in vivo permeability for complex molecules like PROTACs.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and the influence of efflux pumps. Bidirectional assessment (apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio, which is critical for identifying PROTACs that are substrates of efflux transporters. Due to the low solubility and non-specific binding of many PROTACs, modifications to the standard Caco-2 protocol, such as the addition of bovine serum albumin (BSA), may be necessary to improve compound recovery.

  • Cellular Uptake and Quantification: This assay directly measures the concentration of a PROTAC inside cells. For azide-containing PROTACs, this can be effectively achieved using bioorthogonal chemistry. An alkyne-modified fluorescent probe can be introduced to "click" with the PROTAC's azide group, allowing for quantification via flow cytometry or visualization by high-content imaging. Alternatively, intracellular concentrations can be determined by lysing the cells and quantifying the compound using liquid chromatography-mass spectrometry (LC-MS/MS).

Data Presentation: Comparative Permeability Data

Summarizing quantitative data in a structured format is crucial for comparing the permeability characteristics of different PROTAC candidates.

PROTAC CandidateAssay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Intracellular Conc. at 1 µM (nM)Recovery (%)
PROTAC-1 PAMPA0.8N/AN/A85
Caco-2 (A-B)0.58.4N/A75
Caco-2 (B-A)4.2N/A72
Cellular UptakeN/AN/A150N/A
PROTAC-2 PAMPA< 0.1N/AN/A60
Caco-2 (A-B)< 0.1> 10N/A55
Caco-2 (B-A)1.5N/A58
Cellular UptakeN/AN/A25N/A
PROTAC-3 PAMPA1.5N/AN/A92
Caco-2 (A-B)1.21.5N/A88
Caco-2 (B-A)1.8N/A85
Cellular UptakeN/AN/A450N/A
Verapamil Caco-2 (A-B)~1.0> 5N/A>90
Propranolol Caco-2 (A-B)>10~1.0N/A>90

Table 1: Hypothetical permeability data for this compound PROTACs. PROTAC-1 shows moderate permeability but is a substrate for efflux pumps. PROTAC-2 exhibits poor permeability. PROTAC-3 demonstrates good permeability with low efflux. Verapamil (efflux substrate) and Propranolol (high permeability) are included as controls.

Experimental Protocols & Workflows

PROTAC Permeability Assessment Strategy

A tiered approach is recommended for efficiently screening and characterizing PROTAC permeability.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic & Cell-Based Assays cluster_2 Tier 3: In-depth Analysis PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Assay (Passive + Active Transport/Efflux) PAMPA->Caco2 Select Hits CellUptake Cellular Uptake Assay (Intracellular Concentration) Caco2->CellUptake TargetEng Target Engagement (e.g., NanoBRET) CellUptake->TargetEng Degradation Protein Degradation (Western Blot / MS) TargetEng->Degradation Lead Lead Degradation->Lead Lead Candidate(s) Start PROTAC Library Start->PAMPA

Caption: Tiered workflow for PROTAC permeability and activity screening.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the diffusion of a compound from a donor well, through a filter coated with a lipid-in-dodecane solution, to an acceptor well. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Methodology:

  • Preparation of Solutions:

    • Prepare a 1% w/v lecithin in dodecane solution. Sonicate until fully dissolved.

    • Prepare the PROTAC stock solution in DMSO.

    • Dilute the PROTAC to a final concentration of 10 µM in 1X PBS (pH 7.4) with a final DMSO concentration of ≤1%. This is the donor solution.

    • Prepare the acceptor solution: 1X PBS (pH 7.4) with 5% DMSO.

  • Assay Procedure:

    • Coat the membrane of each well in a 96-well filter donor plate (e.g., Millipore MultiScreen-IP) with 5 µL of the lecithin/dodecane solution.

    • Add 300 µL of acceptor solution to each well of a 96-well acceptor plate.

    • Carefully place the lipid-coated donor plate onto the acceptor plate.

    • Add 150 µL of the PROTAC donor solution to each well of the donor plate.

    • Seal the plate assembly to prevent evaporation and incubate at room temperature for 10-20 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of the PROTAC in the donor (CD(t)) and acceptor (CA(t)) wells using LC-MS/MS. Also, measure the initial donor concentration (CD(0)).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where Cequilibrium = [CD(t) * VD + CA(t) * VA] / (VD + VA)

  • Data Interpretation:

    • High Permeability: Papp > 10 x 10⁻⁶ cm/s

    • Moderate Permeability: Papp = 1 - 10 x 10⁻⁶ cm/s

    • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Protocol 2: Caco-2 Bidirectional Permeability Assay

Principle: This assay uses a confluent monolayer of Caco-2 cells on a semi-permeable membrane to model the intestinal barrier. By measuring compound transport from the apical (A) to basolateral (B) side and vice versa, both passive permeability and active transport can be assessed.

G cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) A_to_B 1. Add PROTAC to Apical (A) Side Apical Chamber (Donor) Caco-2 Monolayer Basolateral Chamber (Acceptor) 2. Incubate (e.g., 2h) 3. Measure PROTAC in Basolateral (B) Side Analysis Calculate Papp (A->B) and Papp (B->A) Calculate Efflux Ratio = Papp(B->A) / Papp(A->B) A_to_B:f5->Analysis B_to_A 1. Add PROTAC to Basolateral (B) Side Apical Chamber (Acceptor) Caco-2 Monolayer Basolateral Chamber (Donor) 2. Incubate (e.g., 2h) 3. Measure PROTAC in Apical (A) Side B_to_A:f5->Analysis

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto 24-well Transwell inserts (e.g., 0.4 µm pore size).

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be > 250 Ω·cm².

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For A-to-B permeability: Add the PROTAC test solution (e.g., 10 µM in HBSS, potentially with 0.25% BSA to improve recovery) to the apical (donor) chamber and fresh buffer to the basolateral (acceptor) chamber.

    • For B-to-A permeability: Add the PROTAC test solution to the basolateral (donor) chamber and fresh buffer to the apical (acceptor) chamber.

    • Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes.

    • At the end of the incubation, collect samples from both donor and acceptor chambers for LC-MS/MS analysis.

  • Sample Analysis and Calculation:

    • Quantify the PROTAC concentration in all samples.

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

  • Data Interpretation:

    • An ER > 2 suggests the PROTAC is a substrate for active efflux transporters.

    • The Papp (A-to-B) value provides an estimate of intestinal absorption.

Protocol 3: Azide-Specific Cellular Uptake Assay (Click Chemistry)

Principle: This protocol leverages the azide moiety on the PROTAC for specific detection. A cell-permeable, alkyne-containing fluorescent dye is used to react with the intracellular PROTAC via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). The resulting fluorescence is proportional to the intracellular PROTAC concentration.

G cluster_output 7. Analysis Start 1. Culture Cells (e.g., HEK293, Target Cell Line) Step2 2. Treat with this compound PROTAC for a defined time Start->Step2 Step3 3. Wash cells to remove extracellular PROTAC Step2->Step3 Step4 4. Fix and Permeabilize Cells Step3->Step4 Step5 5. 'Click' Reaction: Add Alkyne-Fluorophore + Copper Catalyst (CuAAC) Step4->Step5 Step6 6. Wash cells to remove unreacted fluorophore Step5->Step6 Flow Flow Cytometry (Quantitative) Step6->Flow Imaging Fluorescence Microscopy (Localization) Step6->Imaging

Caption: Experimental workflow for azide-specific cellular uptake assay.

Methodology:

  • Cell Treatment:

    • Plate cells (e.g., a cell line expressing the target protein) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the this compound PROTAC for a desired time period (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Processing:

    • Aspirate the media and wash the cells three times with ice-cold PBS to remove all extracellular PROTAC.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail. For each well, mix:

      • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)

      • Copper (II) sulfate (CuSO₄)

      • Reducing agent (e.g., sodium ascorbate)

    • Aspirate the permeabilization buffer and add the click reaction cocktail to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Analysis:

    • Wash the cells three times with PBS.

    • For Flow Cytometry: Detach cells using trypsin, resuspend in FACS buffer, and analyze the mean fluorescence intensity.

    • For Imaging: Add a nuclear counterstain (e.g., DAPI) and image using a high-content imager or confocal microscope to observe subcellular localization.

Evaluating the cell permeability of PROTACs is a multifaceted process that is indispensable for their development as therapeutics. For novel scaffolds like this compound PROTACs, a combination of assays provides the most comprehensive understanding of their potential. The high-throughput PAMPA assay offers a rapid initial screen for passive diffusion, while the Caco-2 assay provides more physiologically relevant data on absorption and efflux. Furthermore, the presence of an azide group offers a unique opportunity for specific and sensitive quantification of intracellular accumulation using click chemistry, providing direct evidence that the PROTAC can reach its site of action. By employing these detailed protocols, researchers can effectively characterize, compare, and optimize PROTAC candidates to advance the development of this promising therapeutic class.

References

Troubleshooting & Optimization

How to improve low yield in Bromo-PEG7-azide click reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG7-azide click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my this compound click reaction?

Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound can stem from several factors. The most common issues include:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly when exposed to oxygen.

  • Insufficient Catalyst Loading: The concentration of the copper catalyst may be too low to effectively drive the reaction to completion, especially with dilute reactants.

  • Steric Hindrance: The bulky nature of the PEG chain can physically obstruct the azide and alkyne groups from coming together for the reaction to occur.[1]

  • Poor Reagent Solubility: One or both of your reactants (the this compound and the alkyne-containing molecule) may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and solvent composition can significantly impact the reaction's efficiency.

  • Reagent Instability: The azide or alkyne starting materials may have degraded due to improper storage or handling. Sodium ascorbate solutions, in particular, are prone to degradation and should be prepared fresh.[2]

Q2: How can I improve the solubility of my this compound?

This compound is generally soluble in a range of aqueous and organic solvents. If you are experiencing solubility issues, consider the following:

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. Common choices for click chemistry include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.[3][4] It is often beneficial to start by dissolving the less soluble reactant in a small amount of an organic solvent before adding the aqueous buffer.

  • Solvent Selection: While water is a common solvent for bioconjugation, PEGylated compounds can sometimes exhibit better solubility in mixtures of water with t-butanol or acetonitrile.[4]

Q3: What is the optimal stoichiometry for the reactants?

While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, in practice, using a slight excess of one reagent can help drive the reaction to completion. A common strategy is to use a 1.1 to 2-fold excess of the less expensive or more readily available component. For bioconjugation, it is often recommended to use an excess of the small molecule reagent being attached to the biomolecule.

Q4: Should I be concerned about copper toxicity in my experiments?

For applications involving live cells or in vivo studies, the cytotoxicity of the copper catalyst is a significant concern. In such cases, consider the following:

  • Copper-free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative that does not require a copper catalyst.

  • Ligands: The use of copper-chelating ligands, such as THPTA, can help to reduce copper's toxicity while also stabilizing the active Cu(I) state and accelerating the reaction.

  • Purification: Thorough purification of the final product is crucial to remove any residual copper.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no product formation, follow this troubleshooting workflow:

LowYieldTroubleshooting cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Quality cluster_conditions Condition Optimization cluster_solubility Solubility Issues Start Low/No Yield CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst CheckReagents Assess Reagent Quality CheckCatalyst->CheckReagents Catalyst OK UseFreshAscorbate Use freshly prepared sodium ascorbate CheckCatalyst->UseFreshAscorbate DegasSolvents Degas solvents CheckCatalyst->DegasSolvents IncreaseLigand Increase ligand concentration CheckCatalyst->IncreaseLigand OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK CheckSolubility Evaluate Reagent Solubility OptimizeConditions->CheckSolubility Conditions Optimized AdjustpH Adjust pH (7-8.5) OptimizeConditions->AdjustpH VaryTemp Vary temperature (RT to 40°C) OptimizeConditions->VaryTemp OptimizeStoichiometry Optimize stoichiometry OptimizeConditions->OptimizeStoichiometry ConsiderSterics Address Steric Hindrance CheckSolubility->ConsiderSterics Solubility OK AddCosolvent Add co-solvent (DMSO, DMF, THF) CheckSolubility->AddCosolvent Success Improved Yield ConsiderSterics->Success Issue Resolved ConfirmPurity Confirm purity of azide and alkyne CheckReagent CheckReagent CheckReagent->ConfirmPurity

Caption: Troubleshooting workflow for low yield in this compound click reactions.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on yield, based on literature for similar PEGylated click reactions. Note that optimal conditions for your specific this compound reaction may vary.

Table 1: Effect of Copper Source and Ligand on CuAAC Yield

Copper Source (Concentration)Ligand (Concentration)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
CuSO₄ (100 µM)THPTA (500 µM)PBS/DMSO (9:1)251>90
CuI (1.5 eq)NoneDMF505~100
CuSO₄ (2 mM)THPTA (10 mM)Na-Phosphate Buffer250.5-1High
Cu(OAc)₂ (25-50 µM)GSH (12.5-25 µM)H₂O/MeOH (9:1)250.5>80

Table 2: Influence of Reaction Parameters on Yield

Azide:Alkyne RatioCo-solvent (%)Temperature (°C)Time (h)Typical Yield (%)
1:1.210% DMSO252~85-95
1.5:120% Acetonitrile3524~82
1:1None (aqueous)2512Variable, can be low
1:1.210% DMSO401>90

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the click reaction between this compound and an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, prepare fresh )

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • Co-solvent (e.g., DMSO, optional)

Procedure:

  • Prepare Reactant Solution:

    • In a microcentrifuge tube, dissolve the this compound and the alkyne-containing molecule in the reaction buffer. If solubility is an issue, first dissolve the less soluble component in a minimal amount of DMSO and then add the buffer.

  • Prepare Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A common ratio is 1:5 (CuSO₄:THPTA). Let this mixture stand for a few minutes.

  • Add Catalyst to Reactants:

    • Add the catalyst premix to the solution containing the azide and alkyne.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes. The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as size exclusion chromatography, dialysis, or HPLC to remove the catalyst and excess reagents.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification PrepReactants Prepare Azide/Alkyne Solution AddCatalyst Add Catalyst Premix PrepReactants->AddCatalyst PrepCatalyst Prepare CuSO4/Ligand Premix PrepCatalyst->AddCatalyst PrepAscorbate Prepare Fresh Sodium Ascorbate Initiate Add Sodium Ascorbate PrepAscorbate->Initiate AddCatalyst->Initiate Incubate Incubate (RT, 30-60 min) Initiate->Incubate Monitor Monitor Progress (LC-MS/TLC) Incubate->Monitor Purify Purify Product Monitor->Purify

Caption: Experimental workflow for a general CuAAC reaction.

This technical support guide provides a foundational understanding of how to approach and troubleshoot low yields in this compound click reactions. For more specific applications, further optimization of the provided protocols may be necessary.

References

Troubleshooting side reactions with Bromo-PEG7-azide conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG7-azide conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments using this versatile heterobifunctional linker. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is my overall conjugation yield low or non-existent?

Low conjugation yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

Possible Causes and Solutions:

  • Reagent Degradation: The bromo group is susceptible to hydrolysis in aqueous solutions, and the azide functionality can be reduced by certain reagents.

    • Solution: Use fresh this compound. Store the reagent at -20°C, protected from moisture.[1] Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2][3]

  • Suboptimal Reaction Conditions: The distinct chemistries at either end of the linker require specific conditions.

    • Solution: Verify the pH, temperature, and reactant concentrations for each step. Ensure the conditions are optimal for the specific nucleophile (for the bromo end) and the click chemistry reaction (for the azide end).[4][5]

  • Inactive Catalyst (for CuAAC): The copper(I) catalyst required for the azide-alkyne cycloaddition is easily oxidized to the inactive Cu(II) state by oxygen.

    • Solution: Degas all buffers and solutions thoroughly. Use a fresh solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) in situ. The use of a stabilizing ligand like TBTA is also highly recommended.

Q2: I'm observing multiple products or a smear on my SDS-PAGE/HPLC. How can I achieve a more specific conjugation?

This issue, known as high polydispersity, typically arises when the target biomolecule has multiple reactive sites with similar accessibility.

Possible Causes and Solutions:

  • High Molar Ratio of PEG Linker: Using a large excess of the this compound can drive the reaction towards modifying multiple sites.

    • Solution: Systematically decrease the molar ratio of the PEG linker to the biomolecule to find an optimal balance that favors mono-conjugation.

  • Multiple Reactive Sites: Your protein or molecule may have several accessible nucleophiles (e.g., multiple cysteine residues) that can react with the bromo group.

    • Solution: Adjusting the reaction pH can sometimes increase selectivity. For example, a lower pH can favor modification of the N-terminal alpha-amino group over lysine epsilon-amino groups. If feasible, consider site-directed mutagenesis to remove competing reactive sites.

  • Cross-linking: If you are performing a two-step conjugation and both ends of the linker react with the same batch of biomolecules, it can lead to cross-linking and aggregation.

    • Solution: Purify the intermediate product (biomolecule conjugated to the PEG linker at one end) before introducing the second reaction partner. Size-exclusion chromatography (SEC) is often effective for this.

Q3: What are the most common side reactions for the bromo group and how can they be minimized?

The primary reactivity of the bromo group is via nucleophilic substitution, but side reactions can occur.

  • Hydrolysis: In aqueous buffers, the bromide can be displaced by a hydroxyl group, capping the linker and rendering it inactive for further conjugation.

    • Minimization: Perform the reaction in a timely manner after dissolving the reagent. Avoid prolonged incubation times in aqueous solutions, especially at non-neutral pH.

  • Reaction with Non-target Nucleophiles: While the bromo group has a preference for soft nucleophiles like thiols, it can react with other groups like amines under certain conditions.

    • Minimization: Optimize the reaction pH. Thiol-alkylation is typically efficient in the pH range of 7.0-8.5. Running the reaction at the lower end of this range can reduce the reactivity of amines (pKa ~9-10.5), thus increasing selectivity for thiols.

Q4: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is failing. What should I check first?

Failure of the "click chemistry" step is almost always related to the copper catalyst.

  • Checklist for CuAAC Troubleshooting:

    • Oxygen Exclusion: Have all buffers and reagent solutions been thoroughly degassed? Oxygen is the primary culprit for catalyst inactivation.

    • Reducing Agent Activity: Is your sodium ascorbate stock fresh? It degrades over time, especially in solution. Prepare it fresh for each experiment.

    • Copper Source and Ligand: Are you using a reliable copper source (e.g., CuSO₄)? Are you using a copper-stabilizing ligand like TBTA or THPTA? Ligands can accelerate the reaction and protect the catalyst from oxidation and the biomolecule from oxidative damage.

    • Substrate Chelation: Could your alkyne-containing molecule be chelating the copper catalyst and rendering it inactive? This can sometimes occur with molecules containing certain functional groups. Consider increasing the catalyst/ligand concentration or trying a different ligand.

Q5: Can the azide group participate in reactions other than click chemistry?

Yes, the azide group can undergo other transformations, which can be problematic side reactions depending on the experimental conditions.

  • Reduction to an Amine: Azides can be reduced to primary amines by common biological reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • Avoidance: If your protocol requires a reducing agent (e.g., to reduce disulfide bonds in a protein to free up thiols), you must remove the reducing agent completely before the azide is expected to participate in a click reaction. This can be done via dialysis, desalting columns, or size-exclusion chromatography.

  • Staudinger Ligation: Azides react with phosphines to form an aza-ylide, which can be trapped to form a stable amide bond in what is known as the Staudinger Ligation.

    • Avoidance: Do not include phosphine-based reagents (like TCEP) in the reaction mixture during the azide conjugation step unless you intend to perform a Staudinger ligation.

Q6: How can I analyze the reaction products to confirm successful conjugation?

Several analytical techniques can be used to monitor the reaction and characterize the final product.

  • SDS-PAGE: A simple and rapid way to get a qualitative assessment. A successful PEGylation will result in a noticeable increase in the apparent molecular weight of a protein, seen as a band shift to a higher position.

  • Chromatography: HPLC-based methods are excellent for quantitative analysis.

    • Size-Exclusion Chromatography (SEC): Separates molecules based on size. The PEGylated conjugate will elute earlier than the unmodified biomolecule.

    • Ion-Exchange Chromatography (IEX): Can often separate species with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated products).

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-LC/MS provide the most accurate measurement of the conjugate's molecular weight, confirming the number of PEG linkers attached.

Troubleshooting Summary

The table below summarizes common issues and recommended solutions for troubleshooting this compound conjugations.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Degraded this compound reagent. 2. Hydrolysis of the bromo group. 3. Inactive Cu(I) catalyst (for CuAAC step). 4. Inactive reducing agent (e.g., sodium ascorbate).1. Use a fresh vial of the reagent; store properly at -20°C. 2. Prepare stock solutions in dry DMSO/DMF and add to the reaction immediately before use. 3. Degas all solutions; use a copper-stabilizing ligand (e.g., TBTA). 4. Prepare fresh reducing agent solution for each experiment.
Protein Aggregation / Precipitation 1. Protein instability under reaction conditions (pH, temp). 2. Unintended cross-linking. 3. High protein concentration.1. Screen different buffer conditions; perform the reaction at a lower temperature (e.g., 4°C). 2. Purify the mono-functionalized intermediate before the second conjugation step. 3. Reduce the protein concentration in the reaction mixture.
High Polydispersity (Mixture of products) 1. Molar ratio of PEG linker to biomolecule is too high. 2. Multiple reactive sites on the biomolecule have similar reactivity.1. Perform a titration experiment, systematically lowering the molar ratio of the PEG linker. 2. Adjust reaction pH to favor a specific site; consider site-directed mutagenesis if specificity is critical.
Loss of Biological Activity 1. PEG chain is attached at or near the active site, causing steric hindrance. 2. Reaction conditions (pH, solvent, catalyst) have denatured the protein.1. Attempt to protect the active site during conjugation; try a different conjugation strategy targeting a different functional group. 2. Perform the reaction at a lower temperature and for a shorter duration; ensure co-solvents and other additives are compatible with the protein.

Experimental Protocols

Protocol 1: Two-Step Conjugation - (1) Thiol-Bromo Reaction & (2) CuAAC

This protocol assumes the goal is to first link the this compound to a thiol-containing biomolecule (e.g., a protein with a cysteine residue) and then click an alkyne-modified molecule to the azide.

Materials:

  • Biomolecule with a free thiol group (in a suitable buffer, e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO

  • Alkyne-modified molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • TBTA ligand (or other suitable Cu(I)-stabilizing ligand)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or dialysis)

Procedure:

Step 1: Thiol-Bromo Conjugation

  • Prepare Reagents:

    • Dissolve the thiol-containing biomolecule in a degassed buffer to a known concentration (e.g., 1-5 mg/mL).

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).

  • Reaction:

    • Add the desired molar excess of the this compound stock solution to the biomolecule solution. A 5- to 20-fold molar excess is a common starting point.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound. This is critical to prevent side reactions in the next step. Use size-exclusion chromatography, dialysis, or a centrifugal desalting column appropriate for your biomolecule's size.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Reagents (all in degassed buffers/solvents):

    • Prepare a 10 mM stock of CuSO₄ in water.

    • Prepare a 50 mM stock of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock of TBTA ligand in DMSO.

    • Dissolve the alkyne-modified molecule in a suitable solvent (e.g., DMSO or water).

  • Reaction:

    • To the purified azide-functionalized biomolecule from Step 1, add the alkyne-modified molecule (typically 5-10 molar excess).

    • Add the catalyst components. A common final concentration is: 1 mM CuSO₄, 5 mM Sodium Ascorbate, and 1 mM TBTA. Note: Premix the CuSO₄ and TBTA before adding to the reaction, then add the sodium ascorbate to initiate the reaction.

    • Incubate for 1-12 hours at room temperature with gentle mixing, protected from light.

  • Final Purification:

    • Purify the final conjugate to remove excess reagents, catalyst, and the alkyne molecule using an appropriate method (SEC, IEX, dialysis).

Visualizations

G Figure 1. Orthogonal Conjugation Pathway cluster_0 Step 1: Thiol-Bromo Reaction cluster_1 Step 2: CuAAC Click Reaction Bio_Thiol Biomolecule (with free -SH) Intermediate Azide-PEG-S-Biomolecule (Intermediate) Bio_Thiol->Intermediate pH 7.0-8.5 BromoPEG This compound BromoPEG->Intermediate pH 7.0-8.5 FinalProduct Final Conjugate Intermediate->FinalProduct Cu(I) Catalyst Sodium Ascorbate Ligand (TBTA) Alkyne Alkyne-Molecule Alkyne->FinalProduct Cu(I) Catalyst Sodium Ascorbate Ligand (TBTA)

Caption: Intended reaction scheme for this compound.

G Figure 2. Troubleshooting Workflow for Low Yield cluster_bromo Thiol-Bromo Issues cluster_azide CuAAC Issues start Low Conjugation Yield q1 Which step failed? (Thiol-Bromo or CuAAC) start->q1 a1 Check for Thiol Availability (e.g., Ellman's Test) q1->a1 Thiol-Bromo b1 Degas All Solutions (Remove O2) q1->b1 CuAAC a2 Verify PEG Reagent Quality (Use fresh stock) a1->a2 a3 Optimize pH & Molar Ratio a2->a3 b2 Use Fresh Reducing Agent (Sodium Ascorbate) b1->b2 b3 Add/Optimize Cu(I) Ligand (e.g., TBTA) b2->b3

Caption: A logical workflow for diagnosing low-yield reactions.

G Figure 3. Common Side Reaction Pathways cluster_0 Bromo End Side Reactions cluster_1 Azide End Side Reactions Start This compound Hydrolysis Hydrolysis Product (HO-PEG7-Azide) Start->Hydrolysis H₂O WrongNuc Non-Thiol Conjugate (e.g., Amine reaction) Start->WrongNuc Other Nucleophiles (e.g., Lysine) Reduction Reduced Product (H2N-PEG7-Br) Start->Reduction Reducing Agents (DTT, TCEP) Glaser Alkyne Homocoupling (Diyne Byproduct) Alkyne_Start Terminal Alkyne Alkyne_Start->Glaser Cu(II), O₂

Caption: Potential off-target reactions for the linker.

References

Technical Support Center: Optimizing Bromo-PEG7-azide Reactions in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Bromo-PEG7-azide in your Proteolysis Targeting Chimera (PROTAC) synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in PROTAC synthesis?

This compound is a heterobifunctional linker used to connect a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase. Its two reactive ends allow for a sequential and controlled conjugation strategy. The bromide group is susceptible to nucleophilic substitution (SN2 reaction), while the azide group is used for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Q2: Which functional group on the this compound should I react first?

The choice of which end to react first depends on the stability of your warhead and E3 ligase ligand to the reaction conditions required for the other coupling. Generally, the SN2 reaction with the bromide is performed first, as it often requires more forcing conditions (e.g., heat, strong base) that the azide group is stable to. The azide-alkyne click chemistry is a very robust and high-yielding reaction that can be performed under mild conditions, making it a good choice for the final conjugation step.

Q3: My SN2 reaction with this compound is slow or incomplete. What can I do?

Several factors can affect the rate of the SN2 reaction. Consider the following troubleshooting steps:

  • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor for potential degradation of your starting materials.

  • Use a Stronger Base: If your nucleophile is a phenol or thiol, a stronger base can increase the concentration of the more nucleophilic phenoxide or thiolate. Consider switching from a milder base like DIPEA to a stronger one like potassium carbonate or cesium carbonate.

  • Change Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile more reactive.

  • Increase Concentration: Increasing the concentration of your reactants can lead to a faster reaction rate.

Q4: I am concerned about the stability of the azide group during the SN2 reaction. Is this a valid concern?

The azide functional group is generally stable under the conditions typically used for SN2 reactions with alkyl bromides.[1] It is tolerant of common bases like DIPEA and potassium carbonate, as well as moderate heating. However, it is always good practice to monitor your reaction by LC-MS to ensure the integrity of the azide group.

Troubleshooting Guide for SN2 Reaction of this compound

This guide addresses common issues encountered during the nucleophilic substitution reaction with the bromide end of the linker.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficiently Nucleophilic Reactant: The attacking group (e.g., phenol, amine) is not reactive enough. 2. Steric Hindrance: The nucleophile or the substrate is too bulky, preventing the backside attack required for an SN2 reaction.[2][3] 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.1. Increase Basicity: For phenols and thiols, use a stronger base to generate the more potent nucleophilic anion (see Table 1). 2. Increase Temperature: Carefully increase the reaction temperature in increments of 10 °C. 3. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours). 4. Evaluate Alternative Linker Attachment Points: If steric hindrance is a major issue, a different synthetic strategy may be necessary. 5. Change Solvent: Use a solvent in which all reactants are fully soluble at the reaction temperature.
Formation of Multiple Products/Side Reactions 1. Over-alkylation of Amines: Primary or secondary amines can react multiple times with the bromo-PEG linker.[4] 2. Degradation of Starting Materials: High temperatures or strong bases may be degrading your warhead or E3 ligase ligand.1. Control Stoichiometry: Use a controlled excess of the amine to favor mono-alkylation. 2. Use Milder Conditions: Attempt the reaction at a lower temperature or with a weaker base for a longer period. 3. Protecting Groups: If your molecule has multiple nucleophilic sites, consider using protecting groups.
Reaction Stalls Before Completion 1. Decomposition of Base or Nucleophile: The base or nucleophile may not be stable over the course of the reaction. 2. Product Inhibition: The product of the reaction may be inhibiting further reaction.1. Add Fresh Reagents: Add an additional portion of the base or nucleophile to the reaction mixture. 2. Monitor by LC-MS: Track the disappearance of starting materials and the appearance of the product to better understand the reaction kinetics.

Data Summary: Optimizing Reaction Conditions

The optimal reaction time for the SN2 reaction of this compound will vary depending on the nucleophilicity of the coupling partner, the choice of base and solvent, and the reaction temperature. The following tables provide a qualitative guide to these parameters.

Table 1: Influence of Nucleophile and Base on Reaction Time

Nucleophile Relative Nucleophilicity Recommended Base Estimated Reaction Time (at RT) Estimated Reaction Time (at 50°C)
Thiol (R-SH)HighK₂CO₃, Cs₂CO₃2-6 hours1-3 hours
Phenol (Ar-OH)ModerateK₂CO₃, Cs₂CO₃12-24 hours4-8 hours
Amine (R-NH₂)Moderate to HighDIPEA, Et₃N6-18 hours2-6 hours

Note: These are estimated times and can be significantly influenced by steric hindrance and the specific pKa of the nucleophile.

Table 2: Common Solvents and Temperatures for SN2 Reaction

Solvent Typical Temperature Range Comments
Dimethylformamide (DMF)Room Temperature - 80°CGood for dissolving a wide range of organic molecules.
Dimethyl sulfoxide (DMSO)Room Temperature - 80°CSimilar to DMF, can sometimes accelerate SN2 reactions.
Acetonitrile (ACN)Room Temperature - 60°CLess polar than DMF and DMSO, may be suitable for less polar reactants.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with a Phenolic Compound

  • To a solution of the phenolic compound (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Heat the reaction mixture to 50 °C and stir for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-containing molecule (1.0 eq) and the azide-containing PEG linker (1.1 eq) in a mixture of THF and water (4:1).

  • Add sodium ascorbate (0.3 eq) to the solution.

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: SN2 Reaction cluster_1 Step 2: Click Chemistry (CuAAC) Warhead_OH Warhead-OH (or other nucleophile) Intermediate Warhead-O-PEG7-azide Warhead_OH->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (optional) Bromo_PEG7_Azide This compound Bromo_PEG7_Azide->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (optional) Final_PROTAC Final PROTAC Intermediate->Final_PROTAC CuSO4, NaAsc Solvent (e.g., THF/H2O) E3_Ligand_Alkyne E3 Ligase Ligand-Alkyne E3_Ligand_Alkyne->Final_PROTAC

Caption: A typical two-step workflow for PROTAC synthesis using this compound.

Troubleshooting_Logic Start Low SN2 Reaction Yield Check_Temp Increase Temperature? Start->Check_Temp Check_Base Use Stronger Base? Check_Temp->Check_Base No Improvement Success Improved Yield Check_Temp->Success Yes Check_Solvent Change Solvent? Check_Base->Check_Solvent No Improvement Check_Base->Success Yes Check_Sterics Assess Steric Hindrance Check_Solvent->Check_Sterics No Improvement Check_Solvent->Success Yes Check_Sterics->Start Low Hindrance (Re-evaluate other factors) Redesign Consider Alternative Synthesis Strategy Check_Sterics->Redesign High Hindrance

Caption: A decision tree for troubleshooting low-yielding SN2 reactions.

References

Technical Support Center: Purification of Bromo-PEG7-azide Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of Bromo-PEG7-azide.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying this compound reaction products?

A1: this compound and its reaction products are polar molecules, which can present several purification challenges. These include:

  • High Polarity: Their hydrophilic nature can lead to poor retention on traditional reversed-phase chromatography columns and streaking on silica gel.[1]

  • Structural Similarity of Reactants and Products: The starting material, this compound, and the desired product often have very similar physical properties, making separation difficult.

  • Presence of Side-Products: Reactions involving heterobifunctional linkers can generate various side-products, including unreacted starting materials, hydrolyzed linkers, and self-conjugated species.[2]

  • Detection: PEGylated compounds often lack a strong UV chromophore, making detection by standard HPLC methods challenging.[3]

Q2: What are the recommended purification techniques for this compound reaction products?

A2: A multi-step purification strategy is often necessary. The most common techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar molecules and is highly effective for separating PEGylated compounds.[3][4]

  • Silica Gel Column Chromatography: While challenging due to the polarity of the compounds, it can be optimized for successful purification.

  • Size-Exclusion Chromatography (SEC): Useful for removing small molecule impurities from larger conjugated products.

  • Liquid-Liquid Extraction: Can be used as an initial cleanup step to remove certain impurities based on their differential solubility.

Q3: How can I detect my this compound product during chromatography if it has a weak UV signal?

A3: For compounds with poor UV absorbance, alternative detection methods are recommended:

  • Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte.

  • Charged Aerosol Detector (CAD): Similar to ELSD, it provides near-universal detection for non-volatile compounds.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer allows for both detection and mass confirmation of the desired product.

Q4: What are some potential side-products to look out for in my reaction mixture?

A4: Depending on the reaction conditions and the other reactant, you might encounter:

  • Unreacted this compound: Incomplete reaction will leave starting material in the mixture.

  • Hydrolysis of the Bromide: The bromo group can be hydrolyzed to a hydroxyl group, especially under basic conditions.

  • Reduction of the Azide: The azide group can be reduced to an amine.

  • Dimerization or Oligomerization: Self-reaction of the linker or reaction with multiple equivalents of the other reactant can occur.

  • Side reactions from click chemistry: If using the azide functionality in a copper-catalyzed click reaction, impurities from the catalyst and potential side reactions should be considered.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC) Purification
Problem Potential Cause Troubleshooting Solution(s)
Poor Retention (Peak elutes at the void volume) The compound is too polar for the stationary phase.• Use a more polar stationary phase (e.g., C4 or a polar-embedded column).• Decrease the organic solvent percentage in the mobile phase at the start of the gradient.• Add an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase to increase retention of charged analytes.
Broad Peaks • Slow mass transfer kinetics on the column.• Secondary interactions with the stationary phase.• Polydispersity of the PEG chain (less common for defined PEG7).• Increase the column temperature (e.g., to 40-60 °C) to improve peak shape.• Adjust the mobile phase pH to suppress ionization of the analyte.• Use a lower flow rate.
Peak Tailing Interaction of polar functional groups with residual silanols on the silica backbone of the column.• Add a small amount of an acidic modifier like TFA or formic acid to the mobile phase.• Use an end-capped column.• Operate at a lower pH.
Irreproducible Retention Times • Incomplete column equilibration.• Changes in mobile phase composition.• Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.• Prepare fresh mobile phase daily and ensure accurate mixing.
Silica Gel Column Chromatography
Problem Potential Cause Troubleshooting Solution(s)
Compound Streaks or Does Not Move from the Baseline The eluent is not polar enough to displace the highly polar compound from the silica gel.• Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in dichloromethane or ethyl acetate).• Consider using a more polar solvent system, such as a mixture of chloroform, methanol, and a small amount of water or acetic acid.
Poor Separation of Product and Starting Material The polarity difference between the compounds is too small for the chosen eluent system.• Use a shallow gradient of increasing polarity to improve resolution.• Try a different solvent system. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.• Ensure proper column packing to avoid channeling.
Compound Elutes Too Quickly The eluent is too polar.• Decrease the polarity of the eluent system.
Low Recovery of the Product The compound is irreversibly adsorbed to the silica gel.• Add a small amount of a competitive polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to reduce strong interactions with the silica.

Experimental Protocols

General Protocol for RP-HPLC Purification of a this compound Conjugate

This protocol provides a starting point for the purification of a reaction product where this compound has been conjugated to a small molecule. Optimization will be required based on the specific properties of the conjugate.

1. Materials:

  • Crude reaction mixture containing the this compound conjugate.

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size).

2. Method:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min (for a standard analytical 4.6 mm ID column).

  • Detection: ELSD, CAD, or MS. If using UV, monitor at a wavelength where either the conjugate or impurities absorb.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (equilibration)

  • Sample Preparation: Dissolve the crude reaction mixture in a small amount of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of interest.

  • Analysis and Pooling: Analyze the collected fractions by an appropriate method (e.g., LC-MS) to confirm the presence and purity of the desired product. Pool the pure fractions and remove the solvent under reduced pressure.

General Protocol for Silica Gel Column Chromatography

This protocol is a general guideline for purifying polar organic molecules and may need significant optimization.

1. Materials:

  • Crude reaction mixture.

  • Silica gel (230-400 mesh).

  • Solvents for elution (e.g., dichloromethane (DCM), methanol (MeOH), ethyl acetate (EtOAc), hexane).

  • Glass chromatography column.

  • Collection tubes.

  • TLC plates and developing chamber.

2. Method:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase. For example, start with 100% DCM and slowly increase the percentage of MeOH.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

    • Pool the pure fractions and evaporate the solvent.

Quantitative Data Summary

The following table provides an example of expected purity and yield for a hypothetical reaction involving this compound, based on typical outcomes for similar bioconjugation reactions. Actual results will vary depending on the specific reaction and purification method.

Purification StepTypical Purity (by HPLC-ELSD)Typical Yield
Crude Reaction Mixture 20-60%100% (by definition)
After Liquid-Liquid Extraction 40-70%80-95%
After Silica Gel Chromatography >90%50-80%
After RP-HPLC >98%60-90%

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_purification Purification Strategy cluster_chromatography_options Chromatography Options cluster_analysis Analysis and Final Product reaction This compound + Reactant extraction Liquid-Liquid Extraction (Optional Initial Cleanup) reaction->extraction Crude Mixture chromatography Chromatography extraction->chromatography silica Silica Gel Column chromatography->silica Option 1 rphplc Reversed-Phase HPLC chromatography->rphplc Option 2 analysis Purity Analysis (LC-MS, NMR) silica->analysis rphplc->analysis product Pure Product analysis->product troubleshooting_logic cluster_problem_id Problem Identification cluster_solutions Potential Solutions cluster_purification_mods Purification Modifications start Purification Issue (e.g., Low Purity, Low Yield) check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_reaction Yes side_products->optimize_reaction Also consider change_purification Modify Purification Strategy side_products->change_purification Yes change_column Change Column/ Stationary Phase change_purification->change_column change_solvent Adjust Solvent System/ Gradient change_purification->change_solvent add_step Add Pre-purification Step (e.g., Extraction) change_purification->add_step

References

Overcoming solubility issues with Bromo-PEG7-azide in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Bromo-PEG7-azide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional crosslinker containing a seven-unit polyethylene glycol (PEG) chain. One end is functionalized with a bromine atom, a good leaving group for nucleophilic substitution reactions, and the other end has an azide group, which is commonly used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] Its PEG linker enhances water solubility and biocompatibility, making it a valuable tool in bioconjugation, drug delivery, and the development of diagnostic agents.[3]

Q2: In which organic solvents is this compound generally soluble?

This compound and similar short-chain Bromo-PEG-azide compounds are generally soluble in a range of polar organic solvents. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)[1][4]

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile

It is important to note that the solubility of PEG compounds can decrease with increasing molecular weight of the PEG chain.

Q3: What are the best practices for storing this compound?

To ensure the stability and reactivity of this compound, proper storage is crucial. It is recommended to store the compound at -20°C for long-term storage. PEGs are known to be hygroscopic, meaning they readily absorb moisture from the air. Therefore, it is essential to store the product in a dry environment, preferably under an inert gas like argon or nitrogen. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Q4: Are there any safety precautions I should take when handling this compound?

Yes, as with any chemical reagent, appropriate safety measures should be taken. The azide functional group can be hazardous under certain conditions. Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Also, avoid contact with certain metals, as this can form unstable and explosive metal azides. Always review the Safety Data Sheet (SDS) for the specific product and handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide for Solubility Issues

This guide provides a step-by-step approach to troubleshoot and overcome common solubility challenges encountered with this compound.

Initial Dissolution Protocol

A general protocol for dissolving this compound is to prepare a stock solution in an anhydrous polar organic solvent.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Choose a suitable anhydrous organic solvent such as DMSO or DMF.

  • Dissolution: Add the anhydrous solvent to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution.

  • Mixing: Gently vortex or sonicate the mixture until the compound is fully dissolved.

  • Storage of Stock Solution: If not for immediate use, store the stock solution at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Troubleshooting Steps

If you encounter solubility issues, such as the compound not dissolving completely or precipitating out of solution, follow these troubleshooting steps.

G start Start: Solubility Issue Observed check_solvent Step 1: Verify Solvent Quality - Is the solvent anhydrous? - Is it a recommended solvent? start->check_solvent use_anhydrous Action: Use fresh, anhydrous solvent (e.g., DMSO, DMF). check_solvent->use_anhydrous No check_concentration Step 2: Evaluate Concentration - Is the concentration too high? check_solvent->check_concentration Yes use_anhydrous->check_concentration end_success Success: Compound Dissolved use_anhydrous->end_success If successful end_fail Issue Persists: Contact Technical Support use_anhydrous->end_fail dilute Action: Prepare a more dilute solution. check_concentration->dilute Yes check_temperature Step 3: Consider Temperature - Is the solution at room temperature? check_concentration->check_temperature No dilute->check_temperature dilute->end_success If successful dilute->end_fail warm Action: Gently warm the solution (e.g., to 30-40°C). Caution: Avoid high temperatures. check_temperature->warm No check_mixing Step 4: Assess Mixing Technique - Was the solution mixed thoroughly? check_temperature->check_mixing Yes warm->check_mixing warm->end_success If successful warm->end_fail mix_thoroughly Action: Use vortexing or sonication to aid dissolution. check_mixing->mix_thoroughly No check_mixing->end_success Yes mix_thoroughly->end_success mix_thoroughly->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

SolventAbbreviationPolarity IndexBoiling Point (°C)Notes on Use with this compound
Dimethyl sulfoxideDMSO7.2189Commonly recommended for creating stock solutions. Anhydrous grade is essential.
DimethylformamideDMF6.4153Another excellent choice for stock solutions. Use anhydrous grade.
DichloromethaneDCM3.140Good for reactions, but its higher volatility should be considered.
TetrahydrofuranTHF4.066A suitable solvent for dissolution and reactions.
AcetonitrileACN5.882Can be used for both dissolution and as a reaction solvent.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a bioconjugation reaction using this compound, specifically a "click chemistry" reaction with an alkyne-functionalized molecule.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification & Analysis prep_peg 1. Prepare this compound stock solution in anhydrous DMSO or DMF mix_reagents 3. Combine reactants in the reaction vessel prep_peg->mix_reagents prep_alkyne 2. Prepare alkyne-functionalized molecule solution in a compatible solvent prep_alkyne->mix_reagents add_catalyst 4. Add catalyst solution (e.g., Copper(I) for CuAAC) mix_reagents->add_catalyst incubate 5. Incubate the reaction (e.g., room temperature, 1-4 hours) add_catalyst->incubate purify 6. Purify the conjugate (e.g., SEC, dialysis) incubate->purify analyze 7. Characterize the final product (e.g., SDS-PAGE, HPLC, MS) purify->analyze

Caption: General workflow for a click chemistry reaction with this compound.

References

Preventing degradation of Bromo-PEG7-azide during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Bromo-PEG7-azide to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to recommended storage conditions. The compound should be stored in a dry, dark environment. For short-term storage, a temperature of 0-4°C is acceptable for days to weeks. However, for long-term storage (months to years), it is highly recommended to store the compound at -20°C or even -80°C.[1][2][3][4][5] Some suppliers also recommend storing the material under an inert nitrogen atmosphere.

Q2: How should I handle this compound upon receipt?

A2: this compound is typically shipped at ambient temperature and is stable for the duration of shipping, which can be a few weeks. Upon receipt, it is best practice to transfer the compound to the recommended long-term storage conditions as soon as possible, particularly if it will not be used immediately.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).

Q4: What is the expected purity of this compound?

A4: Commercially available this compound is generally supplied with a purity of greater than 95% or 98%. You can refer to the certificate of analysis provided by the supplier for lot-specific purity data.

Q5: What are the reactive functional groups of this compound?

A5: this compound is a heterobifunctional linker. It possesses a bromide group, which is an excellent leaving group for nucleophilic substitution reactions. It also has a terminal azide group that can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as Click Chemistry.

Troubleshooting Guide

This guide addresses potential issues that may arise during the storage and handling of this compound, leading to its degradation.

Issue 1: Loss of Reactivity in "Click" Reaction
  • Possible Cause: The azide functional group may have degraded. Azides can be sensitive to reduction.

  • Troubleshooting Steps:

    • Verify Alkyne Partner: Ensure the alkyne-containing reaction partner is pure and reactive.

    • Check Reaction Conditions: Confirm that the catalyst (if using copper-catalyzed click chemistry) and other reagents are active.

    • Assess Azide Integrity: Use an analytical method like FTIR spectroscopy to check for the characteristic azide peak (around 2100 cm⁻¹). A diminished or absent peak could indicate degradation.

    • Purity Analysis: Use HPLC or LC-MS to check for the presence of the intact this compound and any potential degradation products.

Issue 2: Failure of Nucleophilic Substitution Reaction
  • Possible Cause: The bromide group may have been prematurely displaced.

  • Troubleshooting Steps:

    • Check for Contaminants: Ensure that storage containers and solvents are free from nucleophilic contaminants (e.g., water, amines) that could react with the bromide.

    • Purity Analysis: Use ¹H NMR or LC-MS to assess the purity of the compound. The presence of unexpected peaks may indicate that a reaction has occurred at the bromide position.

    • Proper Handling: When preparing solutions, use anhydrous solvents and handle the compound under an inert atmosphere if possible to minimize exposure to moisture and other potential nucleophiles.

Issue 3: Inconsistent Experimental Results
  • Possible Cause: The this compound may have degraded due to improper storage, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Review Storage Protocol: Confirm that the compound has been consistently stored at the recommended temperature and protected from light.

    • Perform Quality Control: Before critical experiments, it is advisable to perform a quick quality check. A simple TLC or HPLC run can provide information about the integrity of the material.

    • Purchase Fresh Material: If degradation is suspected and troubleshooting does not resolve the issue, it is best to use a fresh vial of the compound.

Data Summary

The following table summarizes the key storage and handling parameters for Bromo-PEG-azide compounds.

ParameterRecommendation
Long-Term Storage -20°C (or -80°C for stock solutions)
Short-Term Storage 0 - 4°C (days to weeks)
Storage Conditions Dry, dark, and optionally under a nitrogen atmosphere
Shipping Ambient temperature
Recommended Solvents DMSO, DCM, DMF

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Dilute as necessary to fall within the linear range of the detector.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA) or formic acid, can be used. For example:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 5% A / 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the molecule has some absorbance (e.g., 210 nm), or use an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

  • Analysis: The appearance of a single major peak is indicative of high purity. The presence of multiple peaks suggests the presence of impurities or degradation products.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis storage Store at -20°C, dry and dark dissolve Dissolve in anhydrous DMSO/DMF storage->dissolve reaction Perform Reaction (e.g., Click Chemistry) dissolve->reaction analysis Analyze Products (HPLC, LC-MS, NMR) reaction->analysis

Caption: A generalized experimental workflow for using this compound.

degradation_pathways cluster_azide_degradation Azide Degradation cluster_bromide_degradation Bromide Degradation BromoPEG7Azide This compound ReducedAzide Amine-PEG7-bromide (Loss of N2) BromoPEG7Azide->ReducedAzide Reduction (e.g., reducing agents) SubstitutedBromide HO-PEG7-azide (Hydrolysis) BromoPEG7Azide->SubstitutedBromide Nucleophilic Substitution (e.g., H2O)

Caption: Potential degradation pathways for this compound.

References

Impact of copper catalyst concentration on Bromo-PEG7-azide reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the impact of copper catalyst concentration on the efficiency of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Bromo-PEG7-azide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the copper catalyst in the reaction with this compound?

The reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] In this reaction, the catalytically active species is Cu(I), which dramatically accelerates the rate of the 1,3-dipolar cycloaddition between the azide group of this compound and a terminal alkyne.[1][3] This process, which is otherwise very slow, leads to the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two molecules.[2] The catalyst lowers the activation energy by forming a copper-acetylide intermediate, which then reacts with the azide.

Q2: What is the active state of the copper catalyst, and how is it maintained?

The active catalyst is the Copper(I) or Cu⁺ oxidation state. However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. To counteract this, CuAAC reactions are typically performed using one of two strategies:

  • Direct use of a Cu(I) salt: Salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly, though they require careful handling to prevent oxidation.

  • In situ reduction of a Cu(II) salt: A more common and convenient method is to start with a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), and add a reducing agent to the reaction mixture to generate Cu(I) in situ. Sodium ascorbate is the most widely used reducing agent for this purpose.

Q3: Why is a ligand often included with the copper catalyst?

Using a ligand in CuAAC reactions is critical, especially when working with sensitive biomolecules or in aqueous solutions. Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), serve several key functions:

  • Stabilize the Cu(I) state: They protect the catalytic Cu(I) ion from oxidation and disproportionation.

  • Increase reaction rate: Ligands can accelerate the catalytic cycle.

  • Enhance solubility: They help keep the copper catalyst soluble, particularly in aqueous buffers.

  • Protect biomolecules: In bioconjugation, the ligand can prevent damage to sensitive molecules like proteins or DNA by sequestering the copper ion and mitigating the generation of reactive oxygen species (ROS). A 5:1 molar ratio of ligand to copper is often recommended for this purpose.

Q4: What is a typical copper catalyst concentration for this type of reaction?

For bioconjugation reactions, copper concentrations are generally kept in the micromolar range, typically between 50 µM and 100 µM. However, the optimal concentration can vary significantly based on the specific substrates, solvents, and ligands used. In some organic synthesis applications, higher concentrations or catalyst loadings (e.g., 0.1 to 1 molar ratio relative to the alkyne) may be employed.

Troubleshooting Guide

Issue 1: Low or No Reaction Yield

Q: My reaction with this compound is showing very low conversion. Could the copper concentration be the problem?

A: Yes, an incorrect copper concentration is a common cause of low reaction efficiency.

  • Concentration Too Low: An insufficient amount of the Cu(I) catalyst will result in a slow reaction rate that may not reach completion in a reasonable timeframe.

  • Concentration Too High: Excessively high copper concentrations can lead to the formation of side products, such as the oxidative homocoupling of alkynes (Glaser coupling), especially if the system is not adequately protected from oxygen. High catalyst levels can also cause precipitation and complicate purification.

Recommendations:

  • Optimize Concentration: If you suspect the concentration is too low, consider a stepwise increase. Conversely, if side products are observed, try decreasing the catalyst loading.

  • Ensure Active Cu(I): The most frequent issue is the oxidation of the Cu(I) catalyst. Ensure you have a sufficient excess of a freshly prepared reducing agent, like sodium ascorbate (typically 5-10 times the copper concentration).

  • Use a Ligand: If you are not using a ligand, adding one (e.g., THPTA for aqueous reactions) is highly recommended. A ligand will protect the Cu(I) catalyst and accelerate the reaction.

Impact of Copper Concentration on Reaction Yield (Illustrative Data)

The following table summarizes hypothetical data illustrating how copper concentration can influence reaction outcomes. Actual results will vary based on specific experimental conditions.

CuSO₄ Conc. (µM)Ligand (THPTA) Conc. (µM)Sodium Ascorbate Conc. (mM)Reaction Time (h)Observed Yield (%)Notes
105014< 20%Reaction is very slow due to low catalyst concentration.
100 500 1 2 > 95% Optimal. Fast reaction with high conversion.
500250052~90%High yield, but increased risk of side products and purification challenges.
100014< 40%Slower reaction and catalyst instability without a ligand.
10050004< 5%No reaction without a reducing agent to generate Cu(I).
Issue 2: Reaction Stalls or Fails to Reach Completion

Q: My reaction starts but then seems to stop before all the starting material is consumed. What's happening?

A: This common problem usually points to the deactivation of the copper catalyst during the reaction.

Primary Cause:

  • Oxygen Exposure: The CuAAC reaction is sensitive to oxygen. Oxygen dissolved in the solvents or entering from the atmosphere can oxidize the active Cu(I) catalyst to inactive Cu(II). The reducing agent, sodium ascorbate, is consumed in the process of regenerating Cu(I), but if oxygen exposure is continuous, the ascorbate will be depleted, and the reaction will halt.

Recommendations:

  • Deoxygenate Solvents: Before starting, thoroughly degas all buffers and solvents by sparging with an inert gas like nitrogen or argon, or by using a freeze-pump-thaw method.

  • Maintain Inert Atmosphere: If possible, conduct the reaction under a nitrogen or argon atmosphere. At a minimum, keep the reaction vessel tightly capped to minimize oxygen ingress.

  • Use Fresh Reagents: Prepare the sodium ascorbate solution fresh just before use, as it can degrade over time when dissolved.

Troubleshooting Flowchart for Low Yield

G start Low Reaction Yield check_catalyst Is Cu(I) catalyst active? start->check_catalyst check_ligand Are you using a stabilizing ligand? check_catalyst->check_ligand Yes add_ascorbate Add fresh sodium ascorbate to reduce Cu(II) to Cu(I). check_catalyst->add_ascorbate No check_oxygen Is the reaction protected from oxygen? check_ligand->check_oxygen Yes add_ligand Add a suitable ligand (e.g., THPTA) in 5x excess. check_ligand->add_ligand No check_solubility Are all reactants soluble? check_oxygen->check_solubility Yes degas Degas solvents and run under inert atmosphere. check_oxygen->degas No add_cosolvent Add a co-solvent (e.g., DMSO) to improve solubility. check_solubility->add_cosolvent No

Caption: Troubleshooting flowchart for low-yield CuAAC reactions.

Issue 3: Formation of Precipitate or Reaction Mixture Color Change

Q: My reaction mixture becomes cloudy or a precipitate forms. What does this mean?

A: Precipitate formation can arise from several sources.

  • Catalyst Insolubility: If the copper catalyst is not properly complexed with a ligand, it may precipitate from the solution, especially in aqueous buffers.

  • Product Insolubility: The resulting triazole product may be less soluble than the starting materials in the chosen solvent system.

  • Reactant Aggregation: For large biomolecules, high concentrations of copper can sometimes induce aggregation and precipitation.

Recommendations:

  • Ensure Ligand Use: Always use a suitable, soluble ligand like THPTA to keep the copper complex in solution.

  • Adjust Solvent System: If product solubility is the issue, consider adding a co-solvent such as DMSO or DMF to improve solubility.

  • Filter the Product: If the precipitate is an unwanted byproduct or catalyst residue, the desired product can often be recovered from the supernatant, followed by purification.

Experimental Protocols & Workflow

General Protocol for CuAAC with this compound

This protocol provides a general starting point for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7, deoxygenated)

  • Co-solvent (e.g., DMSO, optional)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh )

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the deoxygenated reaction buffer. If needed, add DMSO to aid solubility (not to exceed 20-30% v/v).

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is recommended. For example, mix 5 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA. Let this complex form for 1-2 minutes.

  • Add Catalyst: Add the catalyst premix to the tube containing the azide and alkyne. The final copper concentration should typically be between 50-250 µM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be 5-10 times that of the copper.

  • Incubate: Tightly cap the tube to minimize oxygen exposure. Incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or another appropriate technique.

  • Quench and Purify: Once complete, the reaction can be quenched by adding EDTA to chelate the copper. Purify the final conjugate using a suitable method (e.g., HPLC, size-exclusion chromatography) to remove excess reagents and the catalyst.

Visual Workflow for CuAAC Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup reactants 1. Combine Alkyne & This compound in deoxygenated buffer add_cat 4. Add Catalyst Premix to Reactants reactants->add_cat catalyst 2. Prepare Catalyst Premix (CuSO₄ + Ligand) catalyst->add_cat initiator 3. Prepare fresh Sodium Ascorbate add_asc 5. Initiate with Sodium Ascorbate initiator->add_asc add_cat->add_asc incubate 6. Incubate at RT (1-4 h, capped) add_asc->incubate quench 7. Quench (e.g., with EDTA) incubate->quench purify 8. Purify Conjugate quench->purify

Caption: Standard experimental workflow for a CuAAC reaction.

References

Characterizing and removing impurities from Bromo-PEG7-azide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Bromo-PEG7-azide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process starting from a commercially available Bromo-PEG7-alcohol. The first step involves the activation of the terminal hydroxyl group, usually by converting it into a good leaving group such as a mesylate or tosylate. The second step is the nucleophilic substitution of the mesylate or tosylate with sodium azide to yield the final product.[1][2]

Q2: Which analytical techniques are recommended for characterizing this compound and its impurities?

The most common and effective techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and intermediates, and for identifying and quantifying impurities. It allows for the determination of the degree of end-group functionalization.[1][3]

  • Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): Used to confirm the molecular weight of the desired product and to detect any side products or unreacted starting materials.[4] Due to the polydispersity of PEG, techniques to simplify the mass spectra, such as using charge stripping agents, can be beneficial.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the azide group, which has a characteristic strong absorption peak around 2100 cm⁻¹.

Q3: What are the key safety precautions when working with azides?

Sodium azide and organic azides are potentially explosive and toxic. Always handle them with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct reactions in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic hydrazoic acid. Also, avoid contact with heavy metals, as this can form explosive heavy metal azides.

Troubleshooting Guide

Issue 1: Incomplete Conversion to the Azide Product

Symptom:

  • ¹H NMR spectrum shows signals corresponding to the starting Bromo-PEG7-OH or the Bromo-PEG7-OMs/OTs intermediate.

  • LC-MS analysis shows a peak with the mass of the starting material or intermediate.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient reaction time or temperature Increase the reaction time and/or temperature for the azidation step. The reaction is typically refluxed for several hours.
Inefficient mesylation/tosylation Ensure the mesylation/tosylation step goes to completion before proceeding. Monitor by TLC or NMR. Use a slight excess of mesyl chloride or tosyl chloride and a suitable base like triethylamine.
Degradation of mesylate/tosylate intermediate The mesylate/tosylate can be susceptible to hydrolysis. Ensure anhydrous reaction conditions and use the intermediate promptly after its formation.
Poor quality of sodium azide Use freshly opened or properly stored sodium azide.
Issue 2: Presence of Unexpected Side Products

Symptom:

  • NMR or LC-MS reveals peaks that do not correspond to the starting material, intermediate, or desired product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Dimerization (Azido-PEG14-Azide or Bromo-PEG14-Bromo) This can occur if the starting material contains di-hydroxy PEG7. Ensure the purity of the starting Bromo-PEG7-OH.
Hydrolysis of the bromo group While less likely under standard azidation conditions, prolonged reaction times at high temperatures in the presence of water could lead to some hydrolysis of the bromo-end, resulting in Azido-PEG7-OH. Ensure anhydrous conditions.
Residual solvents or reagents Residual triethylamine or its salts can appear in the NMR. Ensure proper work-up and purification, including aqueous washes and drying of the organic phase.
Issue 3: Difficulty in Purifying the Final Product

Symptom:

  • The product appears as an oil or waxy solid that is difficult to handle.

  • Analytical data shows persistent impurities after initial work-up.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Residual salts (e.g., sodium azide, sodium mesylate) Perform a thorough aqueous work-up. Dissolve the crude product in a water-immiscible solvent like dichloromethane (DCM) and wash with water or brine.
Highly polar nature of the PEG chain PEGs can be challenging to purify by silica gel chromatography due to their polarity. A gradient elution with a solvent system like dichloromethane/methanol or chloroform/methanol may be effective.
Co-precipitation of impurities If purifying by precipitation (e.g., adding diethyl ether to a DCM solution), impurities with similar solubility may co-precipitate. Multiple precipitations may be necessary.

Characterization Data

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Related Species (in CDCl₃)

ProtonsBromo-PEG7-OHBromo-PEG7-OMsThis compound
-CH₂-Br ~3.8 ppm (t)~3.8 ppm (t)~3.8 ppm (t)
PEG backbone (-O-CH₂-CH₂-O-) ~3.6-3.7 ppm (m)~3.6-3.7 ppm (m)~3.6-3.7 ppm (m)
-CH₂-OH ~3.7 ppm (t)--
-CH₂-OMs -~4.4 ppm (t)-
-CH₂-N₃ --~3.4 ppm (t)
-SO₂-CH₃ (Mesylate) -~3.0 ppm (s)-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. (t) = triplet, (m) = multiplet, (s) = singlet.

Table 2: Expected Mass Spectrometry Data

CompoundMolecular FormulaExact Mass
This compoundC₁₆H₃₂BrN₃O₇457.14
Bromo-PEG7-OHC₁₆H₃₃BrO₈432.14
Bromo-PEG7-OMsC₁₇H₃₅BrO₁₀S510.12

Note: Masses are for the most abundant isotopes.

Experimental Protocols

Protocol 1: Mesylation of Bromo-PEG7-OH
  • Dissolve Bromo-PEG7-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 equivalents).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Bromo-PEG7-OMs.

Protocol 2: Azidation of Bromo-PEG7-OMs
  • Dissolve the crude Bromo-PEG7-OMs (1 equivalent) in ethanol or dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5-2.5 equivalents).

  • Heat the mixture to reflux (typically 70-80 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the mesylate intermediate.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove excess NaN₃ and other salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Further purify the product by column chromatography on silica gel or by precipitation if necessary.

Visualizations

G cluster_synthesis Synthesis Workflow start Start: Bromo-PEG7-OH mesylation Step 1: Mesylation (MsCl, Et3N, DCM) start->mesylation intermediate Intermediate: Bromo-PEG7-OMs mesylation->intermediate azidation Step 2: Azidation (NaN3, Ethanol/DMF) intermediate->azidation crude Crude Product azidation->crude purification Purification (Aqueous Wash, Chromatography) crude->purification product Final Product: this compound purification->product

Caption: Synthetic workflow for this compound.

G cluster_impurities Potential Impurities and Side Products start_material Unreacted Bromo-PEG7-OH dimer Dimerization Product: e.g., N3-PEG14-N3 start_material->dimer Impurity in Starting Material intermediate Unreacted Bromo-PEG7-OMs hydrolysis_mesyl Hydrolysis of Intermediate: (back to Bromo-PEG7-OH) intermediate->hydrolysis_mesyl Side Reaction hydrolysis_bromo Hydrolysis Product: Azido-PEG7-OH product Desired Product: This compound product->start_material Incomplete Reaction product->intermediate Incomplete Azidation product->hydrolysis_bromo Side Reaction

Caption: Common impurities in this compound synthesis.

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Monitoring Bromo-PEG7-azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring Bromo-PEG7-azide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking reaction progress and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction?

A this compound reaction can refer to two main processes:

  • Synthesis of this compound: This typically involves the conversion of a precursor molecule, such as Bromo-PEG7-OH, into this compound. A common method is a two-step process involving the activation of the terminal hydroxyl group (e.g., through mesylation or tosylation) followed by nucleophilic substitution with an azide source like sodium azide (NaN₃).[1][2]

  • Use of this compound in subsequent reactions: As a bifunctional linker, this compound can be used in various conjugation strategies. The azide group is a versatile functional handle for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The bromo group can be used for alkylation reactions. Monitoring these reactions involves tracking the consumption of the this compound reactant.

Q2: What are the primary analytical methods for monitoring this reaction?

The progress of a this compound reaction can be effectively monitored using a combination of chromatographic and spectroscopic techniques. The most common methods are Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Q3: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?

TLC is a rapid and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of products. By spotting the reaction mixture on a TLC plate at different time points, you can visualize the appearance of the product spot and the disappearance of the reactant spot. A key challenge is visualizing the azide-containing compounds, which are often not UV-active. A specific staining protocol can be used for this purpose.

Q4: How do I interpret Fourier-Transform Infrared (FTIR) Spectroscopy results?

FTIR is arguably the most direct method for confirming the presence or absence of the azide functional group. The azide group (–N₃) has a strong, sharp, and highly characteristic absorption band that is easy to identify.

  • For Synthesis: Monitor the appearance of a strong, sharp peak around 2100 cm⁻¹ . Its increasing intensity over time indicates the successful formation of the azide product.

  • For Subsequent Reactions (e.g., Click Chemistry): Monitor the disappearance of the peak around 2100 cm⁻¹ . Its diminishing intensity signifies the consumption of the this compound starting material.

Q5: What should I look for in the ¹H NMR spectrum to track the reaction?

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, allowing you to observe changes in the chemical environment of protons near the reacting functional groups.

  • When converting an alcohol (or its tosylated/mesylated intermediate) to the azide, look for a characteristic downfield shift of the protons on the carbon adjacent to the newly formed azide group (α-protons). These protons typically appear in the 3.0 - 4.5 ppm range.

  • You can also monitor the disappearance of signals corresponding to the starting material (e.g., protons adjacent to the hydroxyl or tosyl group).

  • By comparing the integration of reactant and product peaks, you can quantify the reaction conversion over time.

Q6: How does Liquid Chromatography-Mass Spectrometry (LC-MS) aid in reaction monitoring?

LC-MS is a powerful technique that separates the components of the reaction mixture and provides their precise molecular weights. This allows for the unambiguous identification of starting materials, intermediates, the desired product, and any side products. For PEGylated molecules, which can be challenging to analyze due to their heterogeneity, specific LC-MS methods, such as post-column addition of amines like triethylamine (TEA), can simplify the mass spectra by reducing complex charge states.

Troubleshooting Guide

Problem: My TLC shows multiple unexpected spots, and the reaction looks messy.

  • Possible Cause: Side reactions or degradation of starting materials or products may be occurring. For the synthesis of the azide from a tosylated or mesylated precursor, hydrolysis of the ester can occur if conditions are not anhydrous.

  • Recommendation:

    • Ensure all reagents and solvents are dry. Use of 4 Å molecular sieves can be beneficial in azide substitution reactions to prevent hydrolysis.

    • Check the stability of your starting materials under the reaction conditions (temperature, pH).

    • Analyze the spots by LC-MS to identify the molecular weights of the unexpected species and diagnose the side reactions.

Problem: The characteristic azide peak (~2100 cm⁻¹) in my FTIR spectrum is weak or absent.

  • Possible Cause: The reaction has not proceeded, or the conversion is very low. This could be due to several factors.

  • Recommendation:

    • Check Reagents: Verify the activity of your azide source (e.g., sodium azide). Ensure the leaving group on your PEG precursor (e.g., tosylate, mesylate, or bromide) is sufficiently reactive.

    • Reaction Conditions: For nucleophilic substitution, ensure the temperature is adequate. Reactions to form azides may require heating (e.g., 80-100 °C).

    • Solvent: Ensure you are using an appropriate polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile) that can dissolve the reagents and facilitate the Sₙ2 reaction.

Problem: My ¹H NMR spectrum shows a significant amount of starting material is still present after the recommended reaction time.

  • Possible Cause: The reaction is incomplete or has stalled.

  • Recommendation:

    • Increase Reaction Time: Continue monitoring the reaction at later time points to see if conversion increases.

    • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate, but monitor for potential side product formation.

    • Check Stoichiometry: Ensure you have used a sufficient excess of the nucleophile (e.g., sodium azide), as this can drive the reaction to completion. A 1.5x or greater molar equivalent is common.

Problem: My LC-MS data for the PEG product is complex and difficult to interpret.

  • Possible Cause: PEG compounds are polymers that inherently have a molecular weight distribution. In the mass spectrometer, they can also acquire multiple charges, leading to a complex envelope of peaks that is difficult to deconvolute.

  • Recommendation:

    • Use Post-Column Amine Addition: Introduce a solution of an amine, such as triethylamine (TEA), into the LC flow just before it enters the mass spectrometer. This acts as a charge-stripping agent, simplifying the mass spectrum to predominantly singly charged ions, which makes interpretation and deconvolution much easier.

    • Utilize Deconvolution Software: Modern mass spectrometry software includes algorithms, such as Bayesian protein reconstruction, specifically designed to calculate the average molecular weight and distribution of heterogeneous samples like PEGylated products.

Data Presentation

Table 1: Key Spectroscopic Data for Monitoring this compound Synthesis

Analytical TechniqueFeature to MonitorStarting Material (e.g., Bromo-PEG7-OH)Product (this compound)
FTIR Spectroscopy Azide (N₃) Asymmetric StretchAbsentStrong, sharp peak at ~2100 cm⁻¹
¹H NMR Spectroscopy Protons on carbon α to functional group (CH₂-X)~3.6 ppm (for X=OH)~3.4 ppm (for X=N₃)
¹³C NMR Spectroscopy Carbon α to functional group (CH₂-X)~61 ppm (for X=OH)~51 ppm (for X=N₃)

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol uses a specialized stain to visualize azide compounds.

  • Spotting: At various time points (e.g., t=0, 1h, 4h, 24h), take a small aliquot of the reaction mixture and spot it on a silica gel TLC plate. Also spot the starting material and, if available, the pure product as references.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes) that provides good separation between the starting material and the product.

  • Reduction Step: After drying the plate, dip it into a 10% (w/v) solution of triphenylphosphine (PPh₃) in dichloromethane for 30 seconds. Allow the solvent to evaporate.

  • Heating: Heat the plate at 80°C for 5 minutes. This step reduces the azide to an amine.

  • Staining: Dip the cooled plate into a ninhydrin staining solution (e.g., 0.3% (w/v) ninhydrin in n-butanol with 3% (v/v) acetic acid) for 30 seconds.

  • Development: Gently wipe off excess stain and heat the plate at 80°C (or with a heat gun) until colored spots (typically purple or yellow) appear, indicating the presence of the amine (and thus the original azide).

Protocol 2: Sample Preparation for NMR and FTIR Analysis

  • Aliquot Collection: Withdraw a small aliquot (50-100 µL) from the reaction mixture.

  • Quenching/Workup: Dilute the aliquot with a suitable solvent (e.g., dichloromethane). If necessary, perform a quick aqueous wash to remove inorganic salts (like excess NaN₃) that could interfere with analysis.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure or a stream of nitrogen.

  • Analysis:

    • For FTIR: Dissolve a small amount of the crude residue in a suitable solvent (e.g., chloroform) for analysis in a solution cell, or analyze it as a thin film on a salt plate.

    • For NMR: Dissolve the dried residue in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring Loop cluster_analysis Analytical Techniques cluster_decision Decision Point cluster_end Completion start Start Reaction (e.g., Bromo-PEG7-OMs + NaN3) take_aliquot Take Aliquot at Time (t) start->take_aliquot prep_sample Prepare Sample (Quench, Extract, Dry) take_aliquot->prep_sample tlc TLC Analysis (Check for spots) prep_sample->tlc ftir FTIR Analysis (Look for ~2100 cm⁻¹ peak) prep_sample->ftir nmr NMR Analysis (Check peak shifts/integrals) prep_sample->nmr decision Is Reaction Complete? tlc->decision ftir->decision nmr->decision workup Proceed to Workup & Purification decision->workup Yes continue_rxn Continue Reaction (Increase time/temp) decision->continue_rxn No continue_rxn->take_aliquot

Caption: Workflow for monitoring this compound synthesis.

Troubleshooting_Guide start Problem: Reaction Stalled or Low Conversion check_ftir FTIR: Is Azide Peak (~2100 cm⁻¹) Present? start->check_ftir check_nmr NMR: Is Starting Material (SM) Dominant? start->check_nmr check_tlc TLC: Multiple Unexpected Spots? start->check_tlc check_ftir->check_nmr Yes (but weak) solution_reagents Solution: - Check reagent quality/activity - Verify stoichiometry (use excess NaN₃) check_ftir->solution_reagents No solution_conditions Solution: - Increase reaction time - Increase temperature check_nmr->solution_conditions Yes solution_anhydrous Solution: - Ensure anhydrous conditions - Use dry solvents/reagents check_tlc->solution_anhydrous Yes

Caption: Troubleshooting decision tree for a stalled reaction.

References

Dealing with steric hindrance in Bromo-PEG7-azide bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG7-azide bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to steric hindrance and other common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains three key components: a bromine atom, a seven-unit polyethylene glycol (PEG) spacer, and an azide group.[1] This structure allows for a two-step, orthogonal conjugation strategy. The bromine is a good leaving group for nucleophilic substitution reactions, often with thiol groups on cysteine residues.[2][3][4] The azide group is used for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to react with alkyne-containing molecules.[5] The PEG7 spacer enhances water solubility, provides flexibility, and helps to minimize steric hindrance between the conjugated molecules. This linker is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Q2: What is steric hindrance and how does it affect my this compound bioconjugation?

A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In the context of this compound bioconjugation, steric hindrance can occur in several ways:

  • Access to the conjugation site: The target functional group (e.g., a cysteine or an alkyne-modified residue) on your biomolecule might be located in a sterically crowded region, making it difficult for the this compound linker to approach.

  • Bulky reactants: If either the biomolecule or the molecule to be conjugated is large, they can physically block the reactive ends of the linker from coming together.

  • The PEG chain itself: While the PEG linker is designed to reduce steric hindrance, a very long PEG chain can sometimes wrap around the biomolecule and obstruct other binding or reaction sites.

Common signs of steric hindrance include low or no conjugation yield, lack of reaction specificity, and the need for a large excess of reagents.

Q3: I am observing very low yield in my conjugation reaction. How can I troubleshoot this?

A3: Low conjugation yield is a common issue that can stem from several factors, including steric hindrance. Here is a systematic approach to troubleshooting:

  • Verify Reagent Quality:

    • Ensure your this compound is not degraded. Store it protected from light and moisture at the recommended temperature.

    • Confirm the purity and reactivity of your biomolecule and the other conjugation partner.

  • Optimize Reaction Conditions:

    • pH: The optimal pH will depend on which end of the linker you are reacting. For the bromo end with a thiol, a pH of 7.0-8.5 is generally recommended. For CuAAC click chemistry with the azide end, a pH of 7.0-8.0 is typical.

    • Temperature and Time: Most conjugations can be performed at room temperature for 1-4 hours or overnight at 4°C. If the reaction is slow due to steric hindrance, increasing the temperature or reaction time may improve the yield. However, be mindful of the stability of your biomolecule at higher temperatures.

    • Reactant Ratio: A molar excess of the this compound linker is often required. A good starting point is a 5- to 20-fold molar excess over the biomolecule. Titrating this ratio is recommended to find the optimal balance between yield and non-specific reactions.

  • Address Steric Hindrance:

    • Longer PEG Linker: If steric hindrance is highly likely, consider using a linker with a longer PEG chain (e.g., PEG12, PEG24). The increased length provides a greater distance between the conjugated molecules, which can overcome steric clashes.

    • Catalyst Optimization (for CuAAC): The choice and concentration of the copper catalyst and ligand are crucial. Using a ligand that stabilizes the Cu(I) oxidation state can significantly improve reaction efficiency.

Q4: Can I perform the two conjugations (bromo- and azide- reactions) in any order?

A4: Yes, the orthogonal nature of the bromo and azide reactive groups allows for sequential conjugation in either order. The choice of which reaction to perform first depends on the stability of your reactants and intermediates under the respective reaction conditions. For example, if one of your molecules is sensitive to the copper catalyst used in CuAAC, you may want to perform the bromo- reaction first.

Q5: How does the length of the PEG linker affect the properties of the final bioconjugate?

A5: The length of the PEG linker is a critical parameter that influences several properties of the bioconjugate:

  • Solubility: Longer PEG chains generally lead to increased water solubility.

  • Steric Hindrance: Longer linkers can better overcome steric hindrance during conjugation.

  • Pharmacokinetics: In therapeutic applications, longer PEG chains can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life and reduced clearance.

  • Biological Activity: While beneficial, excessively long PEG chains can sometimes interfere with the biological activity of the conjugated molecule by masking binding sites.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Inaccessible Reactive Site on Biomolecule - Consider using a longer PEG linker (e.g., PEG12, PEG24) to increase the reach of the reactive group.- If possible, perform site-directed mutagenesis to move the reactive residue to a more accessible location on the protein surface.- For proteins, mild, reversible denaturation can sometimes expose buried residues, but this should be approached with caution.
Steric Clash Between Bulky Conjugation Partners - Optimize the PEG linker length. A longer linker can provide necessary separation.- If feasible, use smaller labeling reagents or conjugation partners.
Degraded this compound Reagent - Use a fresh vial of the reagent. Ensure proper storage at -20°C, protected from light and moisture.
Suboptimal Reaction Conditions (pH, Temp, Time) - Verify the pH of your reaction buffer. For thiol-bromo reaction, pH 7.0-8.5 is optimal. For CuAAC, pH 7.0-8.0 is a good starting point.- Increase reaction time or moderately increase the temperature, monitoring biomolecule stability.
Inefficient Copper Catalyst (for CuAAC) - Use a fresh solution of the copper source and reducing agent (e.g., sodium ascorbate).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to Cu(II).- Optimize the copper-to-ligand ratio.
Problem 2: Non-Specific Conjugation or Aggregation
Possible Cause Recommended Solution
Excessive Molar Ratio of Linker - Perform a titration to determine the optimal molar ratio of this compound to your biomolecule. Start with a lower excess (e.g., 3-5 fold).
Reaction with Non-Targeted Residues - For the bromo- reaction, ensure the pH is not too high, as this can increase reactivity with other nucleophilic residues like amines.- For the azide- reaction, ensure you are using a bioorthogonal alkyne partner.
Precipitation of the Conjugate - The PEG linker should improve solubility, but over-conjugation can sometimes lead to aggregation. Reduce the molar excess of the linker.- The addition of organic co-solvents like DMSO or DMF (up to 10-20%) can sometimes help, but check for compatibility with your biomolecule.

Quantitative Data Summary

The following tables provide representative data on how PEG linker length can influence key parameters in bioconjugation. Actual results will vary depending on the specific molecules and experimental conditions.

Table 1: Effect of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG4~6.20.73x
PEG8~4.50.53x
PEG12~3.10.36x
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio of 8.

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity

PEG Linker LengthIC50 (nM)
PEG21.5 ± 0.2
PEG42.1 ± 0.3
PEG83.5 ± 0.5
PEG125.2 ± 0.7
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this case, shorter linkers resulted in higher binding affinity.

Experimental Protocols

Detailed Protocol for Sequential Conjugation using this compound

This protocol describes the sequential conjugation of a thiol-containing protein (Protein-SH) with the bromo- end of the linker, followed by the conjugation of an alkyne-containing molecule (Molecule-Alkyne) to the azide- end via CuAAC.

Materials:

  • Thiol-containing protein (Protein-SH)

  • This compound

  • Alkyne-containing molecule (Molecule-Alkyne)

  • Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Reaction Buffer B: Tris buffer, pH 8.0

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., L-cysteine)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent for Cu(I) (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Anhydrous DMSO

  • Purification columns (e.g., size-exclusion chromatography)

Workflow Diagram:

G cluster_0 Step 1: Thiol-Bromo Conjugation cluster_1 Step 2: Azide-Alkyne Click Chemistry (CuAAC) A Prepare Protein-SH (reduce disulfide bonds if necessary) C React Protein-SH with This compound (pH 7.4, RT, 1-4h) A->C B Dissolve this compound in DMSO B->C D Purify Protein-PEG7-azide (remove excess linker) C->D F Add catalyst and Molecule-Alkyne to purified Protein-PEG7-azide D->F Purified Intermediate E Prepare Cu(I) catalyst (CuSO4 + Sodium Ascorbate + Ligand) E->F G React under inert atmosphere (RT, 1-2h) F->G H Purify final conjugate (e.g., SEC) G->H

Caption: Sequential bioconjugation workflow using this compound.

Procedure:

Step 1: Thiol-Bromo Conjugation

  • Protein Preparation:

    • Dissolve your thiol-containing protein in degassed Reaction Buffer A to a final concentration of 1-5 mg/mL.

    • If your protein has disulfide bonds, reduce them using a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer A.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO should be below 10%.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted this compound using a size-exclusion chromatography column (e.g., PD-10) equilibrated with Reaction Buffer B. The resulting Protein-PEG7-azide is ready for the next step.

Step 2: Azide-Alkyne Click Chemistry (CuAAC)

  • Catalyst Preparation: Prepare a fresh stock solution of the catalyst premix. For a 100 µL final reaction volume, you might mix:

    • 1 µL of 50 mM CuSO₄

    • 2.5 µL of 50 mM Ligand (e.g., THPTA)

    • 5 µL of 100 mM Sodium Ascorbate (freshly prepared)

  • Click Reaction:

    • To your purified Protein-PEG7-azide solution, add a 5-fold molar excess of the Molecule-Alkyne.

    • Add the catalyst premix to the reaction mixture.

    • If your biomolecule is sensitive to oxygen, perform the reaction under a nitrogen or argon atmosphere.

    • Incubate for 1-2 hours at room temperature.

  • Final Purification: Purify the final conjugate to remove the catalyst, excess alkyne molecule, and any unreacted starting material using size-exclusion chromatography or another appropriate method.

  • Characterization: Analyze the final conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Visualization of Steric Hindrance and a Troubleshooting Logic

G cluster_0 Potential Steric Hindrance Issues cluster_1 Troubleshooting Decision Tree A Biomolecule (e.g., Antibody) D E B This compound B->D Difficult Access B->E Surface Shielding C Payload/Tag (Alkyne) C->B Bulky Payload Hinders Azide-Alkyne Reaction start Low Conjugation Yield? q1 Reagents Verified? start->q1 q2 Reaction Conditions Optimized? q1->q2 Yes a1 Verify reagent quality and concentration q1->a1 No q3 Steric Hindrance Suspected? q2->q3 Yes a2 Optimize pH, temp, reactant ratios q2->a2 No a3 Use longer PEG linker (e.g., PEG12) q3->a3 Yes a5 Characterize final product q3->a5 No, yield improves a1->q2 a2->q3 a4 Change conjugation strategy/site a3->a4 Still low yield a4->a5

Caption: Steric hindrance factors and a troubleshooting workflow.

References

Best practices for handling and disposing of Bromo-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for handling and disposing of Bromo-PEG7-azide. The information is intended for researchers, scientists, and drug development professionals. All users should consult the specific Safety Data Sheet (SDS) provided by their supplier for detailed safety information and comply with all institutional and governmental regulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker molecule. It contains a bromo group and an azide group, connected by a seven-unit polyethylene glycol (PEG) spacer.[1] The bromo group acts as a good leaving group for nucleophilic substitution reactions, allowing for conjugation to molecules containing groups like thiols.[2][3] The azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[4][5] The PEG linker enhances water solubility and biocompatibility. These properties make it a versatile tool in bioconjugation, drug delivery, and the development of diagnostic agents.

Q2: What are the main hazards associated with this compound?

Q3: How should I properly store this compound?

A3: Proper storage is crucial to maintain the stability and integrity of this compound. Recommended storage conditions are summarized in the table below.

Storage ConditionTemperatureDurationAdditional Notes
Short-term0 - 4 °CDays to weeksKeep dry and in a dark place.
Long-term-20 °CMonths to yearsKeep dry and in a dark place.
Stock Solutions0 - 4 °C or -20 °CDays to weeks (0-4°C) or months (-20°C)Store in a tightly sealed container.

Q4: What personal protective equipment (PPE) should I wear when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

Problem 1: Low reaction yield in a conjugation experiment.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Ensure the compound has been stored correctly according to the recommended conditions (see storage table). If degradation is suspected, obtain a fresh batch of the reagent.

  • Possible Cause 2: Incorrect reaction conditions.

    • Troubleshooting Step: Review the reaction protocol. Ensure the pH, temperature, and solvent are optimal for the specific conjugation reaction being performed. For example, nucleophilic substitution with the bromo group is often more efficient at a slightly basic pH.

  • Possible Cause 3: Inactive reaction partner.

    • Troubleshooting Step: Verify the purity and activity of the other molecule in the conjugation reaction.

Problem 2: Unexpected side products are observed.

  • Possible Cause 1: Reactivity with incompatible substances.

    • Troubleshooting Step: Ensure that the reaction buffer and other reagents are compatible with both the bromo and azide functional groups. Avoid reducing agents that could affect the azide group if that functionality is desired in a subsequent step.

  • Possible Cause 2: Cross-reactivity.

    • Troubleshooting Step: If your target molecule has multiple reactive sites, consider using protecting groups to ensure the conjugation occurs at the desired location.

Experimental Protocols

General Protocol for Handling this compound

  • Preparation: Before handling, ensure you have read the supplier's Safety Data Sheet (SDS). Work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Weighing: To minimize inhalation risk, weigh the compound carefully. For small quantities, consider making a stock solution.

  • Dissolving: this compound is soluble in organic solvents like DMSO. Prepare solutions in a fume hood.

  • Reaction Setup: Set up your reaction in a clean, dry glass vessel. Avoid contact with incompatible materials, especially heavy metal salts.

  • Post-Reaction: Quench the reaction appropriately and proceed with your purification protocol.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to your institution's and local regulations.

Visualizations

Handling_Workflow Figure 1: General Handling Workflow for this compound A 1. Review SDS and Prepare Workspace B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Weigh Compound in a Ventilated Area B->C D 4. Prepare Stock Solution (if applicable) C->D E 5. Conduct Experiment (Avoid Incompatible Materials) D->E F 6. Quench Reaction and Purify Product E->F G 7. Dispose of Waste Properly F->G Disposal_Decision_Tree Figure 2: Disposal Decision Tree for this compound Waste A Is the waste a dilute aqueous solution of this compound? B Consult institutional and local regulations for drain disposal. A->B Yes F Is the waste in an organic solvent or concentrated? A->F No C Is drain disposal permitted? B->C D Flush with copious amounts of water. C->D Yes E Collect in a designated, non-metallic waste container. C->E No H Consult your institution's Environmental Health & Safety (EHS) office. E->H G Collect in a designated hazardous waste container. F->G Yes F->H Unsure G->H

References

Validation & Comparative

The Long and Short of It: Bromo-PEG7-azide vs. Shorter PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical, yet often empirically determined, component of any PROTAC is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. Among the plethora of options, polyethylene glycol (PEG) linkers are favored for their hydrophilicity and tunable length. This guide provides an objective comparison of longer PEG linkers, exemplified by structures like Bromo-PEG7-azide, versus their shorter counterparts, supported by experimental data from key studies on different protein targets.

The linker is not merely a spacer; its length and composition are crucial determinants of the stability and geometry of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker length facilitates productive ubiquitination of the target protein, leading to its degradation by the proteasome. A linker that is too short may introduce steric hindrance, preventing ternary complex formation, while an excessively long linker can result in a non-productive complex with reduced degradation efficiency.[1]

This guide will delve into quantitative data from studies on two distinct protein targets—Estrogen Receptor α (ERα) and TANK-Binding Kinase 1 (TBK1)—to illustrate the profound impact of PEG linker length on PROTAC efficacy.

Quantitative Comparison of PROTAC Efficacy by Linker Length

The efficacy of a PROTAC is primarily assessed by two key metrics:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

The following tables summarize the performance of PROTACs with varying linker lengths against ERα and TBK1.

Case Study 1: Estrogen Receptor α (ERα) Degradation

In a foundational study, Cyrus et al. synthesized a series of ERα-targeting PROTACs using an estradiol-derived warhead and a peptide-based VHL E3 ligase ligand, connected by alkyl linkers of varying lengths. Their findings clearly demonstrated that linker length is a critical parameter for degradation efficiency.

Linker Length (atoms)PROTAC Efficacy (Degradation of ERα in MCF7 cells)IC50 (Cell Viability in MCF7 cells, µM)Reference
9Less Effective140[2]
12EffectiveNot explicitly stated, but less effective than 16-atom linker[2][3]
16 Optimal Degradation 26 [3]
19Sharp Decrease in Efficacy>200
21Sharp Decrease in Efficacy>200

Note: The original study used alkyl linkers, which serve as a surrogate for PEG linkers in demonstrating the length-dependency of PROTAC efficacy. The IC50 values for cell viability correlate with ERα degradation, as MCF7 cell proliferation is ERα-dependent.

Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation

Research by Arvinas on TBK1-targeting PROTACs revealed a distinct length-dependent activity profile. These PROTACs utilized a VHL ligand connected to a TBK1 inhibitor via flexible alkyl ether linkers.

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No Appreciable Degradation-
21 3 (or 12 in other reports) 96
2929276

These results highlight that for TBK1, a significantly longer linker is required to achieve potent degradation compared to ERα. A this compound linker, which corresponds to a chain of over 20 atoms, aligns with the lengths found to be effective for targets like TBK1 that may require a greater distance between the protein and the E3 ligase for productive ternary complex formation.

Signaling Pathways and Experimental Workflows

To understand the context of these experiments, it is essential to visualize the underlying biological pathways and the methods used to quantify PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) (e.g., BRD4, ERα, TBK1) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: A diagram illustrating the catalytic mechanism of PROTACs.

BRD4_Signaling Simplified BRD4 Transcriptional Regulation Pathway cluster_nucleus Nucleus BRD4 BRD4 AcetylatedHistones Acetylated Histones on Chromatin BRD4->AcetylatedHistones Binds to PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits PolII RNA Polymerase II (Paused) PTEFb->PolII Phosphorylates Ser2 ElongatingPolII RNA Polymerase II (Elongating) PolII->ElongatingPolII Pause Release Gene Target Genes (e.g., MYC, BCL2) ElongatingPolII->Gene Transcribes mRNA mRNA Transcript Gene->mRNA

Caption: BRD4's role in regulating gene transcription.

WesternBlot_Workflow Western Blot Experimental Workflow Start 1. Cell Culture & PROTAC Treatment (Varying concentrations and times) Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Start->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant Prepare 4. Sample Preparation (Laemmli buffer + Heat) Quant->Prepare SDSPAGE 5. SDS-PAGE (Separate proteins by size) Prepare->SDSPAGE Transfer 6. Protein Transfer (Gel to PVDF membrane) SDSPAGE->Transfer Block 7. Blocking (5% milk or BSA) Transfer->Block PrimaryAb 8. Primary Antibody Incubation (Anti-Target, Anti-Loading Control) Block->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect 10. Chemiluminescent Detection SecondaryAb->Detect Analyze 11. Data Analysis (Densitometry to calculate DC50 & Dmax) Detect->Analyze

Caption: A typical workflow for quantifying PROTAC-induced protein degradation.

Experimental Protocols

The following is a generalized protocol for assessing PROTAC-induced protein degradation via Western Blot, based on common methodologies.

Protocol: Western Blot Analysis of Target Protein Degradation
  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7 for ERα, a relevant cancer cell line for TBK1) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

    • Prepare serial dilutions of the PROTAC compounds in the appropriate cell culture medium.

    • Treat cells with varying concentrations of PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After incubation, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (polyacrylamide percentage dependent on target protein size).

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST).

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα, anti-TBK1) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values using non-linear regression analysis.

Conclusion

The choice of PEG linker length is a critical optimization step in PROTAC design and is highly target-dependent. The experimental data clearly show that a "one-size-fits-all" approach is not viable.

  • For targets like ERα , shorter to medium-length linkers (e.g., 16 atoms) appear to be optimal, achieving potent degradation.

  • For other targets, such as TBK1 , a longer linker (e.g., 21 atoms) is necessary to bridge the target protein and the E3 ligase effectively, with linkers shorter than 12 atoms being completely inactive.

A this compound linker, providing a relatively long and flexible chain, is therefore a strong candidate for PROTAC systems where a significant separation between the binding pockets of the target protein and the E3 ligase is required. However, as the data for both ERα and TBK1 demonstrate, linkers that are excessively long can lead to a decrease in potency. This underscores the necessity for systematic evaluation of a range of linker lengths for each new target protein-E3 ligase pair to identify the optimal construct for achieving maximal degradation efficacy.

References

Validating Bromo-PEG7-azide Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is critical to ensure the efficacy, safety, and reproducibility of novel therapeutics and research tools. The conjugation of a Bromo-PEG7-azide linker, a common heterobifunctional reagent, requires robust analytical methods to confirm successful attachment and characterize the final product. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental data and detailed protocols.

The successful conjugation of a this compound linker to a target molecule, be it a protein, antibody, or nanoparticle, hinges on the confirmation of two key events: the formation of a stable bond via the bromo group and the integrity of the terminal azide functionality for subsequent "click" chemistry reactions. A multi-faceted analytical approach is often necessary for comprehensive validation. This guide explores the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy in this context.

Comparative Analysis of Analytical Techniques

Each analytical method offers unique advantages and limitations in the validation of this compound conjugation. The choice of technique will depend on the specific requirements of the analysis, including the nature of the conjugated molecule, the desired level of detail, and available instrumentation.

FeatureNMR SpectroscopyMass SpectrometryHPLCFTIR Spectroscopy
Principle Nuclear magnetic resonance of atomic nucleiMass-to-charge ratio of ionized moleculesSeparation based on physicochemical propertiesVibrational absorption of chemical bonds
Information Provided Detailed molecular structure, confirmation of covalent linkages, quantification of conjugation efficiencyMolecular weight confirmation, identification of conjugation sites, assessment of heterogeneitySeparation of conjugated product from reactants, quantification of purity and yieldPresence of the azide functional group
Key Indicator for this compound Appearance of characteristic PEG methylene protons (~3.6 ppm) and shifts in adjacent proton signalsMass shift corresponding to the addition of the this compound moiety (e.g., +410.1 g/mol for the PEG7-azide portion)Shift in retention time of the conjugated product compared to the starting materialStrong, sharp absorption band around 2100 cm⁻¹ for the azide group[1][2][3]
Sample Requirement ~5-25 mg (dissolved in deuterated solvent)[2]< 1 mg (often in solution)[2]Variable, depending on detector sensitivity~1-10 mg (solid or liquid)
Analysis Time Slower (minutes to hours)Fast (< 10 minutes)Moderate (10-60 minutes)Fast (< 5 minutes)
Sensitivity LowerHighHigh (detector dependent)Moderate
Cost HighHighModerateLow
Data Interpretation ComplexModerate to complexRelatively simpleRelatively simple

Experimental Protocols

NMR Spectroscopy for Conjugation Confirmation

Objective: To confirm the covalent attachment of the this compound linker and assess the degree of conjugation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final concentration of 10-20 mg/mL.

  • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic broad singlet of the PEG ethylene glycol protons at approximately 3.6 ppm.

    • Compare the integration of the PEG proton signal to a well-resolved proton signal on the parent molecule to determine the degree of conjugation.

    • Look for the disappearance or shift of proton signals on the parent molecule at the site of conjugation.

    • Oft-forgotten, the typical ¹H NMR pulse sequence is not ¹³C decoupled; for large polymers, the ¹³C coupled ¹H peaks from the repeating units can have integrations comparable to the terminal groups, and ignoring this can lead to incorrect assignments.

Mass Spectrometry for Molecular Weight Verification

Objective: To confirm the mass increase corresponding to the addition of the this compound linker.

Methodology:

  • Sample Preparation: Prepare a solution of the purified conjugate at a concentration of 0.1-1 mg/mL in a solvent compatible with the chosen ionization method (e.g., water/acetonitrile with 0.1% formic acid for ESI).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire mass spectra over a mass range that includes the parent molecule and the expected conjugated product.

  • Data Analysis:

    • Deconvolute the raw data to obtain the zero-charge mass spectrum.

    • Compare the molecular weight of the conjugated product with the theoretical mass of the parent molecule plus the this compound linker.

    • The PEGylation reaction can lead to product heterogeneity, which can be assessed by the distribution of PEGylated species.

HPLC for Purity Assessment

Objective: To separate the conjugated product from unreacted starting materials and byproducts, and to quantify the purity of the conjugate.

Methodology:

  • Column Selection: Choose an appropriate HPLC column based on the properties of the conjugate. Size-Exclusion Chromatography (SEC) separates based on hydrodynamic radius, while Reversed-Phase (RP-HPLC) separates based on hydrophobicity.

  • Mobile Phase: Develop a suitable mobile phase gradient. For RP-HPLC, this typically involves a gradient of water and acetonitrile or methanol with an additive like trifluoroacetic acid (TFA) or formic acid.

  • Detection: Use a detector that can monitor both the parent molecule and the PEG linker. A UV detector is suitable for chromophore-containing molecules, while a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can detect non-chromophoric compounds like PEG.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, the conjugated product, and any impurities.

    • Calculate the purity of the conjugate by integrating the peak areas.

FTIR Spectroscopy for Azide Confirmation

Objective: To confirm the presence of the azide functional group in the conjugate.

Methodology:

  • Sample Preparation: Prepare the sample for analysis. For solid samples, this can be done using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample on the crystal.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Look for a strong, sharp absorption band in the region of 2100-2150 cm⁻¹. This peak is characteristic of the asymmetric stretching vibration of the azide group.

    • The disappearance of this peak in a subsequent reaction (e.g., a click reaction) can be used to monitor the reaction progress.

Visualization of Workflows

The following diagrams illustrate the experimental workflow for validating this compound conjugation and the logical relationship between the different analytical methods.

G Experimental Workflow for this compound Conjugation Validation cluster_synthesis Synthesis cluster_validation Validation cluster_information Information Obtained start This compound + Target Molecule reaction Conjugation Reaction start->reaction purification Purification of Conjugate reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC purification->hplc ftir FTIR Spectroscopy purification->ftir structure Structural Confirmation nmr->structure mw Molecular Weight ms->mw purity Purity & Yield hplc->purity azide Azide Presence ftir->azide

Caption: Workflow for conjugation and validation.

G Logical Relationship of Analytical Methods cluster_primary Primary Confirmation cluster_detailed Detailed Characterization center Validated This compound Conjugate nmr NMR (Structural Detail) center->nmr Provides Detailed Structure hplc HPLC (Purity & Heterogeneity) center->hplc Assesses Purity ms Mass Spectrometry (Mass Shift) ms->center Confirms Addition ftir FTIR (Azide Peak) ftir->center Confirms Azide Integrity

Caption: Interrelation of analytical techniques.

References

A Researcher's Guide to Mass Spectrometry Analysis of Bromo-PEG7-azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins within complex biological systems are paramount. Chemical labeling coupled with mass spectrometry has emerged as a powerful technique for these investigations. This guide provides a comprehensive comparison of Bromo-PEG7-azide as a protein labeling reagent, detailing its performance, experimental protocols, and placing it in the context of alternative labeling strategies.

This compound is a bifunctional linker that allows for the covalent labeling of proteins and their subsequent detection or enrichment via "click" chemistry. The bromo group can react with nucleophilic residues on proteins, such as cysteine, while the azide group enables the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-containing reporter tag. This reporter can be a fluorophore for imaging or a biotin tag for affinity purification and enrichment prior to mass spectrometry analysis.

The polyethylene glycol (PEG) spacer of seven units (PEG7) offers a balance of hydrophilicity, which can improve the solubility of labeled proteins, and a defined length, which can be advantageous in structural studies using cross-linking mass spectrometry.

Performance Comparison of PEG-Based Azide Labeling Reagents

While direct, head-to-head quantitative data for this compound against a wide array of other labeling reagents is not extensively available in the published literature, we can infer its performance based on the properties of its constituent parts and data from similar compounds. The choice of a labeling reagent is often a trade-off between reaction efficiency, specificity, the physical properties of the linker, and the specific biological question being addressed.

Key Performance Parameters:

FeatureThis compoundAlternative Reagents (e.g., Diazido-PEG3, NHS-esters)Considerations for Mass Spectrometry Analysis
Reactive Group BromoacetamideDiazirine, N-hydroxysuccinimide (NHS) esterThe choice of reactive group dictates the target amino acid residues (e.g., cysteine for bromoacetamide, lysine for NHS esters). This influences the number of potential labeling sites on a protein.
Click Chemistry Handle AzideAzide, AlkyneThe azide-alkyne click reaction is highly specific and efficient, leading to high labeling yields with minimal side reactions.[1]
Linker Length & Composition PEG7Shorter (e.g., PEG3) or longer PEG chains, or non-PEG linkersPEG linkers enhance solubility but can introduce heterogeneity, complicating mass spectra.[2] Monodisperse PEG linkers like dPEG® are preferred for their defined mass.[3] The linker length provides distance constraints in cross-linking studies.[4]
Enrichment Efficiency High (via Biotin-Alkyne)High (via Biotin tag)Efficient enrichment of labeled peptides is crucial for their detection in complex mixtures.[5]
Protein Identification Rates Dependent on labeling efficiency and enrichmentVariableHigher labeling efficiency and cleaner enrichment generally lead to higher protein and peptide identification rates in mass spectrometry.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in labeling proteins in cell lysates for mass spectrometry analysis. Optimization will be required for specific cell types and experimental goals.

Protocol 1: Labeling of Proteins in Cell Lysate
  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Protein Labeling with this compound:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in PBS.

    • Add this compound to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C.

  • Click Chemistry Reaction for Biotinylation:

    • Prepare a fresh "click mix" by sequentially adding the following reagents to achieve the desired final concentrations in the reaction volume:

      • Alkyne-biotin (e.g., 100 µM)

      • Copper(II) sulfate (e.g., 1 mM)

      • A copper-chelating ligand such as TBTA or THPTA (e.g., 100 µM)

      • A reducing agent such as sodium ascorbate or TCEP (e.g., 1 mM)

    • Add the click mix to the protein labeling reaction.

    • Incubate for 1 hour at room temperature with gentle agitation.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Protein Precipitation:

    • Precipitate the biotinylated proteins by adding four volumes of cold acetone and incubating at -20°C for at least 2 hours.

    • Centrifuge to pellet the proteins and discard the supernatant.

    • Wash the protein pellet with cold acetone or methanol.

  • Reduction, Alkylation, and Digestion:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.

    • Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Acidify the digest with formic acid.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Incubate the desalted peptides with streptavidin-coated magnetic beads to enrich for biotinylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the biotinylated peptides from the beads using a solution containing a high concentration of biotin or by using a cleavable biotin linker.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition method to select precursor ions for fragmentation.

    • Search the resulting MS/MS spectra against a protein sequence database to identify the labeled peptides and proteins.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental workflows and biological pathways.

cluster_workflow Experimental Workflow for this compound Labeling and MS Analysis start Cell Lysate labeling Protein Labeling (this compound) start->labeling click Click Chemistry (Alkyne-Biotin) labeling->click enrich Enrichment (Streptavidin Beads) click->enrich digest On-Bead Digestion (Trypsin) enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis ms->data

Experimental workflow for protein analysis.

cluster_pathway Hypothetical Application in EGFR Signaling Pathway Analysis cluster_crosslinking Cross-linking Mass Spectrometry Application EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound\ncould potentially be used to\ncapture interactions between\nEGFR and its binding partners\nlike Grb2. This compound could potentially be used to capture interactions between EGFR and its binding partners like Grb2.

EGFR signaling pathway analysis.

Disclaimer: The application of this compound to specifically map interactions within the EGFR signaling pathway is presented here as a hypothetical example of how such a bifunctional reagent could be used.

Conclusion

This compound is a versatile tool for the chemical proteomics toolbox. Its bifunctional nature, combined with the specificity of click chemistry, allows for the targeted labeling and analysis of proteins in complex biological samples. While more direct comparative studies are needed to definitively benchmark its performance against all available alternatives, its properties make it a valuable reagent for applications ranging from identifying protein-protein interactions to elucidating the architecture of protein complexes. The provided protocols and workflows offer a solid starting point for researchers looking to incorporate this compound into their mass spectrometry-based proteomics experiments.

References

A Comparative Guide to the Purification and Characterization of Bromo-PEG7-azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and precise characterization of linker molecules are paramount for the successful development of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Bromo-PEG7-azide, a heterobifunctional linker, offers a discrete polyethylene glycol (PEG) spacer that enhances solubility and provides spatial separation between conjugated moieties.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for purification and various analytical techniques for the comprehensive characterization of this compound and its conjugates.

HPLC Purification of this compound

High-Performance Liquid Chromatography is a cornerstone technique for the purification of PEGylated molecules.[2] The choice of HPLC mode is critical and depends on the specific properties of the conjugate and the impurities to be removed.

Comparison of HPLC Purification Methods

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.[]Separation based on hydrodynamic radius (size).[]Separation based on polarity.[4]
Stationary Phase Non-polar (e.g., C18, C8).Porous particles with controlled pore sizes.Polar (e.g., silica, amide).
Mobile Phase Water/organic solvent gradient (e.g., acetonitrile, methanol).Aqueous buffer.High organic solvent with a small amount of aqueous buffer.
Ideal for Separating Positional isomers, molecules with differing hydrophobicity.Aggregates, unreacted PEG, and small molecule impurities from large conjugates.Highly polar molecules, isomers with different polarities.
Resolution High for small molecules and positional isomers.Generally lower for molecules of similar size.Can provide high resolution for polar compounds.
Limitations Peak broadening can occur with some PEG molecules.Not suitable for separating molecules of similar size.Can be sensitive to mobile phase composition.

Experimental Protocols

RP-HPLC Purification of this compound

This protocol provides a general starting point for the purification of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C to improve peak shape.

  • Detection: Since PEG lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is recommended for detection. A Refractive Index Detector (RID) can also be used but is not compatible with gradient elution.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition at a concentration of 1-5 mg/mL.

Characterization Techniques

A combination of analytical methods is essential for the unambiguous characterization of this compound conjugates.

Comparison of Characterization Methods

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight confirmation, purity assessment, identification of side products.High sensitivity and accuracy. Can be coupled with HPLC (LC-MS).ESI-MS can produce multiple charge states for PEG molecules. MALDI-TOF may have matrix-dependent results for higher molecular weight PEGs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation, verification of terminal functional groups (bromo and azide), quantification of PEG units.Provides detailed structural information.Lower sensitivity compared to MS. May require higher sample concentrations.
Size-Exclusion Chromatography (SEC) Analysis of molecular weight distribution and detection of aggregation or fragmentation.Good for assessing high and low molecular weight impurities.Lower resolution for separating species of similar size.
Infrared (IR) Spectroscopy Confirmation of the presence of the azide functional group (strong absorption around 2100 cm⁻¹).Quick and non-destructive.Provides limited structural information compared to NMR.

Characterization Protocols

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified this compound in 50:50 acetonitrile/water. Dilute to 10 µM with the mobile phase.

  • Instrumentation: Couple a liquid chromatography system to an electrospray ionization mass spectrometer.

  • LC Conditions: Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150°C

    • Scan Range: m/z 100-1000

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Signals:

    • PEG backbone protons: ~3.6 ppm.

    • Protons adjacent to the bromine atom.

    • Protons adjacent to the azide group (~3.4 ppm).

Visualizing Workflows

Purification and Characterization Workflow

cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product HPLC Purification HPLC Purification Crude Product->HPLC Purification Pure Conjugate Pure Conjugate HPLC Purification->Pure Conjugate MS Mass Spectrometry Pure Conjugate->MS NMR NMR Spectroscopy Pure Conjugate->NMR SEC Size-Exclusion Chromatography Pure Conjugate->SEC IR IR Spectroscopy Pure Conjugate->IR

Caption: Workflow for HPLC purification and subsequent characterization of this compound conjugates.

Decision Tree for Method Selection

cluster_purification Purification cluster_characterization Characterization start Goal p_isomers Separate Positional Isomers? start->p_isomers p_aggregates Remove Aggregates? start->p_aggregates c_structure Confirm Structure? start->c_structure c_mw Confirm Molecular Weight? start->c_mw p_rphplc Use RP-HPLC p_isomers->p_rphplc Yes p_sec Use SEC-HPLC p_aggregates->p_sec Yes c_nmr Use NMR c_structure->c_nmr Yes c_ms Use MS c_mw->c_ms Yes

Caption: Decision tree for selecting the appropriate purification and characterization methods.

References

Confirming the Structure of Bromo-PEG7-Azide: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of bifunctional linkers like Bromo-PEG7-azide is paramount for ensuring the success of subsequent bioconjugation and drug delivery applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the unambiguous structural elucidation of this compound, supported by detailed experimental protocols and expected data.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it indispensable for verifying the synthesis of complex molecules like this compound. This guide will delve into the application of ¹H and ¹³C NMR for structural confirmation and compare its performance with other widely used analytical methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Performance Comparison: NMR vs. Alternative Techniques

While NMR provides the most comprehensive structural detail, a multi-technique approach is often employed for complete characterization. The following table summarizes the strengths and weaknesses of each technique in the context of analyzing this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed atomic-level structural information, including connectivity and chemical environment of protons and carbons. Confirms the presence of bromo, azide, and PEG functionalities.- Unambiguous structure determination- Quantitative analysis of purity- Identification of impurities- Lower sensitivity compared to MS- Can be complex to interpret for polymeric materials
FTIR Spectroscopy Identification of functional groups (e.g., azide, C-O-C ether linkages).[1][2]- Fast and simple to perform- Good for confirming the presence of key functional groups- Does not provide detailed structural connectivity- Not suitable for quantitative analysis
HPLC Assessment of purity and detection of impurities.[]- High-resolution separation of components- Accurate quantification of purity- Does not provide structural information on its own- Requires a suitable chromophore for UV detection; alternative detectors like ELSD or CAD may be needed for PEG compounds[][4]
Mass Spectrometry Determination of molecular weight and confirmation of elemental composition.- Extremely high sensitivity- Accurate mass determination- Does not provide detailed structural isomer information- Fragmentation patterns can be complex to interpret

Structural Confirmation by NMR Spectroscopy

The chemical structure of this compound, Br-(CH₂)₂-(O-(CH₂)₂)₇-N₃, contains distinct proton and carbon environments that can be readily identified in ¹H and ¹³C NMR spectra. The expected chemical shifts are summarized below.

Expected ¹H NMR Spectral Data for this compound
AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Br -CH₂-3.4 - 3.6Triplet2H
-CH₂-O- (adjacent to Br)3.7 - 3.9Triplet2H
-O-CH₂-CH₂-O- (PEG backbone)3.5 - 3.8Multiplet~24H
-O-CH₂- (adjacent to N₃)3.6 - 3.8Triplet2H
-CH₂-N₃ 3.3 - 3.5Triplet2H
Expected ¹³C NMR Spectral Data for this compound
AssignmentExpected Chemical Shift (δ, ppm)
Br -CH₂-~30
-CH₂-O- (adjacent to Br)~70
-O-CH₂-CH₂-O- (PEG backbone)~70-71
-O-CH₂- (adjacent to N₃)~70
-CH₂-N₃ ~51

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64 to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 100 ppm.

    • A higher number of scans will be required due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition:

  • Instrument: A standard FTIR spectrometer.

  • Scan Range: Typically 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the azide group (around 2100 cm⁻¹) and the C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Prepare a stock solution of the this compound product in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for PEG derivatives.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid.

  • Detection: Since PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is recommended for detection.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the this compound product in a solvent compatible with the ionization source (e.g., acetonitrile/water for ESI).

  • For MALDI-TOF MS, the sample is co-crystallized with a suitable matrix on a target plate.

Data Acquisition:

  • Instrument: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Mass Range: Set the mass range to encompass the expected molecular weight of this compound (458.35 g/mol ).

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the described analytical techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum transfer->acquire_13C assign_1H Assign ¹H Signals acquire_1H->assign_1H assign_13C Assign ¹³C Signals acquire_13C->assign_13C confirm Confirm Structure & Purity assign_1H->confirm assign_13C->confirm

Caption: Workflow for NMR-based structural confirmation.

Alternatives_Workflow cluster_ftir FTIR Analysis cluster_hplc HPLC Analysis cluster_ms MS Analysis start This compound Product ftir_prep Prepare Sample (KBr or Thin Film) start->ftir_prep hplc_prep Prepare Solution & Filter start->hplc_prep ms_prep Prepare Dilute Solution start->ms_prep ftir_acq Acquire FTIR Spectrum ftir_prep->ftir_acq ftir_analysis Identify Functional Groups (Azide, Ether) ftir_acq->ftir_analysis hplc_acq Inject & Run HPLC Method hplc_prep->hplc_acq hplc_analysis Assess Purity & Detect Impurities hplc_acq->hplc_analysis ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_analysis Confirm Molecular Weight ms_acq->ms_analysis

Caption: Workflow for alternative analytical techniques.

By employing a combination of these powerful analytical techniques, researchers can confidently verify the structure and purity of their this compound products, ensuring the quality and reliability of this critical reagent for their downstream applications in drug development and materials science.

References

Unrivaled Stability of the Triazole Bond in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugation is a critical parameter that dictates the efficacy, safety, and overall success of a therapeutic or diagnostic agent. The triazole bond, formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, has emerged as a gold standard in bioconjugation due to its exceptional stability. This guide provides an objective comparison of the triazole linkage, such as that formed using Bromo-PEG7-azide, with other common bioconjugation chemistries, supported by a review of available data and detailed experimental protocols for stability assessment.

The 1,2,3-triazole ring system is known for its remarkable resistance to a wide range of chemical and biological conditions. This inertness ensures that the bioconjugate remains intact until it reaches its target, preventing premature release of payloads and minimizing off-target effects. The triazole linkage is highly stable against acid and base hydrolysis, oxidative and reductive conditions, and enzymatic degradation by proteases.

Comparative Stability of Common Bioconjugation Linkages

The choice of linker chemistry has a profound impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following table summarizes the relative stability of the triazole linkage compared to other frequently used covalent bonds in bioconjugation.

Linkage ChemistryFormation ReactionCleavage MechanismRelative Stability & Half-Life (t½) in PlasmaKey Characteristics
1,2,3-Triazole Azide-Alkyne Cycloaddition (CuAAC or SPAAC)Non-cleavable under biological conditionsVery High (Considered permanent in vivo)Exceptionally stable to chemical and enzymatic degradation[1][2]. Bioorthogonal and highly specific reaction.
Amide Activated Ester (e.g., NHS ester) + AmineHydrolysis (very slow)Very High (t½ ≈ 7 days or more)[3]Highly stable, but formation can be less specific, targeting multiple lysine residues.
Thioether (from Maleimide) Thiol + MaleimideRetro-Michael reaction (reversible), HydrolysisModerate (Can be unstable, leading to drug release)[3]Prone to exchange reactions with thiols like albumin and glutathione, leading to premature payload release.
Oxime Aldehyde/Ketone + HydroxylamineHydrolysis (pH-dependent)High (Generally stable at physiological pH)More stable than hydrazones. Formation can be slow.
Hydrazone Aldehyde/Ketone + HydrazineHydrolysis (pH-sensitive)Low to Moderate (Cleavable at acidic pH, e.g., in endosomes)Often used as a pH-sensitive cleavable linker for targeted drug release.
Disulfide Thiol-disulfide exchangeReductionLow (Cleavable in reducing environments)Readily cleaved by reducing agents like glutathione, which is abundant intracellularly.

Disclaimer: The half-life values are approximate and can vary significantly based on the specific molecular context, linker design, and experimental conditions.

Experimental Protocol: Assessing Bioconjugate Stability via HPLC

A common and effective method for evaluating the stability of a bioconjugate is through a time-course analysis using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique allows for the separation and quantification of the intact bioconjugate from its degradation products or released payload over time.

Objective: To determine the stability of a triazole-linked bioconjugate in a simulated physiological environment (e.g., human plasma) at 37°C.

Materials:

  • Bioconjugate of interest

  • Human plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • RP-HPLC system with a C4 or C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Add the bioconjugate to pre-warmed human plasma to a final concentration of 100 µg/mL.

    • Immediately take a time point zero (T=0) sample by transferring an aliquot of the plasma-bioconjugate mixture to the quenching solution. This sample represents 100% intact bioconjugate.

    • Store the T=0 sample at -20°C or analyze immediately.

  • Incubation:

    • Incubate the remaining plasma-bioconjugate mixture at 37°C.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48, 72, and 168 hours), withdraw aliquots and mix with the quenching solution.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge the samples to precipitate plasma proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the supernatant onto the RP-HPLC column.

    • Run a linear gradient of Mobile Phase B to elute the bioconjugate and any potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the bioconjugate.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact bioconjugate at each time point.

    • Normalize the peak area at each time point to the peak area of the T=0 sample.

    • Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps in the experimental protocol for assessing the stability of a bioconjugate.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Bioconjugate in Plasma B T=0 Sample Collection A->B Immediate Quenching C Incubate at 37°C A->C D Time Point Sampling C->D Periodic Aliquots E Protein Precipitation D->E F HPLC Analysis E->F G Data Interpretation F->G Linker_Stability High Stability -> Low Stability Triazole Triazole Thioether Thioether (Maleimide) Amide Amide Oxime Oxime Hydrazone Hydrazone Disulfide Disulfide

References

A Comparative Guide to PEG Linkers in PROTACs: An In-Vitro and In-Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective elimination of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2][3][4]

Among the most utilized linker types, polyethylene glycol (PEG) chains are favored for their hydrophilicity, which can enhance solubility and cell permeability, and the synthetic ease with which their length can be modulated.[2] However, the length of the PEG linker is not merely a spacer; it profoundly impacts the PROTAC's potency, selectivity, and pharmacokinetic properties. An improperly sized linker can lead to steric hindrance or inefficient ubiquitination, compromising the degradation efficiency.

This guide provides an objective comparison of different length PEG linkers for PROTACs, supported by experimental data from in-vitro and in-vivo studies, to aid researchers, scientists, and drug development professionals in their rational design of novel protein degraders.

In-Vitro Performance: The Quest for Optimal Length

The in-vitro efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein in cellular models. The key metrics for this evaluation are:

  • DC50 : The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.

Systematic studies have demonstrated that there is no universally optimal PEG linker length; instead, the ideal length is highly dependent on the specific target protein and the recruited E3 ligase. A linker must be long enough to bridge the two proteins without steric clash but not so long as to create an entropic penalty that destabilizes the ternary complex.

Comparative In-Vitro Degradation Data

The following table summarizes data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy against different targets.

Target ProteinE3 LigaseLinker Length (Atom Count)Key FindingReference(s)
Estrogen Receptor α (ERα)VHL9, 12, 16, 19, 21The 16-atom linker demonstrated superior degradation efficacy compared to shorter or longer variants.
TANK-binding kinase 1 (TBK1)VHL< 12 atomsNo degradation observed.
TANK-binding kinase 1 (TBK1)VHL12 - 29 atomsAll exhibited submicromolar degradation; the 21-atom linker was most potent (DC50 = 3 nM, Dmax = 96%).
Bromodomain-containing protein 4 (BRD4)VHLPEG3, PEG4, PEG5, PEG6The PEG5 linker was optimal, yielding the lowest DC50 (15 nM) and highest Dmax (>98%).
Bruton's tyrosine kinase (BTK)CRBN≥ 4 PEG unitsLonger linkers maintained binding affinity and potent degradation (DC50 1-40 nM).
Cereblon (CRBN) (Homo-PROTAC)CRBN8 atoms (PEG)A short 8-atom linker was found to be optimal for self-degradation.

In-Vivo Performance: Beyond Cellular Potency

A potent in-vitro PROTAC does not always translate to an effective in-vivo therapeutic. The linker plays a crucial role in determining the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. PEG linkers are known to influence these pharmacokinetic profiles, often by improving solubility and stability.

The length of the PEG linker can significantly alter a PROTAC's in-vivo behavior:

  • Solubility and Permeability : PEG linkers enhance hydrophilicity, which can improve the solubility of often large and hydrophobic PROTAC molecules. However, excessively long PEG chains can increase the polar surface area, potentially reducing passive cell permeability.

  • Metabolic Stability : An optimal linker length can improve metabolic stability, extending the PROTAC's half-life in the body. Linkers that are too long or flexible may be more susceptible to enzymatic degradation.

  • Pharmacokinetics : Longer PEG chains are generally associated with a longer circulation half-life and increased drug exposure (Area Under the Curve, AUC), which can enhance in-vivo efficacy.

Comparative In-Vivo Pharmacokinetic Data

The table below summarizes representative data on how PEG linker length affects the pharmacokinetic parameters of conjugated molecules, illustrating principles directly applicable to PROTAC design.

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference(s)
Affibody-Drug ConjugateNone vs. 4 kDa vs. 10 kDaHalf-life increased 2.5-fold and 11.2-fold with 4 kDa and 10 kDa PEG, respectively, compared to no PEG.
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->POI Binds PROTAC->E3 Binds Ubiquitination POI Ubiquitination Ternary->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Executes Recycling Recycling of PROTAC & E3 Degradation->Recycling

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Synthesis Synthesize PROTACs (Varying PEG Lengths) CellCulture Treat Cultured Cells with PROTACs Synthesis->CellCulture WesternBlot Western Blot (Quantify Protein Levels) CellCulture->WesternBlot Viability Cell Viability Assay (e.g., MTS) CellCulture->Viability DataAnalysis_vitro Calculate DC50 & Dmax WesternBlot->DataAnalysis_vitro AnimalModel Administer PROTACs to Animal Models DataAnalysis_vitro->AnimalModel Select Lead Candidates PK Pharmacokinetic Study (Blood/Tissue Analysis) AnimalModel->PK Efficacy Efficacy Study (e.g., Tumor Volume) AnimalModel->Efficacy DataAnalysis_vivo Determine PK Parameters & Therapeutic Efficacy PK->DataAnalysis_vivo Efficacy->DataAnalysis_vivo

Caption: A typical experimental workflow for evaluating PROTACs.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results.

Western Blot for Protein Degradation
  • Objective : To quantify the reduction in target protein levels following PROTAC treatment.

  • Protocol :

    • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE : Normalize protein amounts for all samples, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on a polyacrylamide gel.

    • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.

    • Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis : Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay (MTS)
  • Objective : To assess the cytotoxicity of PROTAC treatment.

  • Protocol :

    • Cell Plating : Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treatment : Treat cells with the same range of PROTAC concentrations used for the Western blot for a specified duration (e.g., 72 hours).

    • MTS Reagent Addition : Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

    • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

    • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control wells.

In-Vivo Efficacy (Antitumor) Study
  • Objective : To evaluate the therapeutic efficacy of a PROTAC in a relevant animal model.

  • Protocol :

    • Animal Model : Utilize tumor-xenograft models (e.g., immunodeficient mice inoculated with human cancer cells).

    • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Dosing : Randomize animals into treatment groups (vehicle control, PROTAC). Administer the PROTAC according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).

    • Monitoring : Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).

    • Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point.

    • Analysis : Compare the tumor growth inhibition between the PROTAC-treated groups and the vehicle control group.

Pharmacokinetic (PK) Study
  • Objective : To determine the ADME properties of a PROTAC in vivo.

  • Protocol :

    • Dosing : Administer a single dose of the PROTAC to animals (e.g., mice, rats) via a specific route (e.g., intravenous, oral).

    • Sample Collection : Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h).

    • Plasma Preparation : Separate plasma from the blood samples by centrifugation.

    • Sample Analysis : Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis : Plot the plasma concentration versus time and calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).

Conclusion

The length of the PEG linker is a paramount design consideration in the development of effective PROTACs. In-vitro data consistently shows that an optimal linker length, which is target- and E3 ligase-dependent, is crucial for achieving potent and efficient protein degradation. Furthermore, in-vivo studies highlight the linker's significant impact on pharmacokinetic properties, which ultimately governs the therapeutic potential of the molecule. While longer PEG chains can improve circulation half-life, a balance must be struck to maintain cell permeability and metabolic stability. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, is essential for identifying lead candidates with optimal in-vitro potency and favorable in-vivo drug-like properties.

References

Unlocking the Cell: A Comparative Guide to PEG7 Linker's Impact on PROTAC Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of potent new therapeutics. The linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in this challenge. This guide provides an objective comparison of how a polyethylene glycol (PEG) 7 linker influences PROTAC cell permeability versus other common linker strategies, supported by experimental data and detailed protocols.

The unique structure of PROTACs, often placing them "beyond the Rule of 5," presents significant challenges to their ability to traverse the cell membrane and reach their intracellular targets. The linker, once considered a simple spacer, is now recognized as a key modulator of a PROTAC's physicochemical properties, including its ability to permeate cells. Among the various linker types, PEG chains are frequently employed to enhance solubility and provide conformational flexibility. This guide focuses on the impact of a PEG7 linker, a mid-length PEG chain, on PROTAC cell permeability, drawing comparisons with shorter PEG chains, alkyl linkers, and more rigid structures.

The Double-Edged Sword of PEG Linkers

Polyethylene glycol (PEG) linkers are known for their hydrophilicity and flexibility. This flexibility can be advantageous, allowing the PROTAC to adopt a folded conformation that shields its polar surface area, thereby facilitating passive diffusion across the lipophilic cell membrane. This phenomenon, often referred to as the "chameleon effect," is stabilized by intramolecular interactions such as hydrogen bonds and π–π stacking.

However, the relationship is not linear. While some degree of PEGylation can be beneficial, excessively long PEG chains can increase the polar surface area and molecular weight to a point where permeability is hindered. Conversely, shorter, more rigid linkers, such as alkyl chains, can also enhance permeability by reducing the number of hydrogen bond donors and acceptors, but may not provide the optimal geometry for ternary complex formation between the target protein and the E3 ligase.

Quantitative Comparison of PROTAC Permeability

To illustrate the impact of linker composition on cell permeability, this section presents a summary of experimental data from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4. While direct comparative data for a PROTAC with a PEG7 linker is not extensively available in a single study, the following tables compile and compare data from various sources to provide a comprehensive overview.

Table 1: Comparison of Physicochemical Properties and Permeability of BRD4-Targeting PROTACs with Different Linkers

PROTAC IDLinker CompositionMolecular Weight (Da)cLogPTPSA (Ų)HBDHBAPAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Reference
PROTAC 1 PEG-based976.23.5237.54140.20 ± 0.030.11 ± 0.01[1][2]
PROTAC 2 Amide-containing933.14.8211.3512-0.05 ± 0.01[1][2]
PROTAC 3 Alkyl-based933.15.1199.34120.09 ± 0.010.03 ± 0.01[1]
MZ1 PEG-based848.03.6194.24120.01 - 0.1-
ARV-771 PEG-based811.04.2203.44120.2 - 0.3-

HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors, TPSA: Topological Polar Surface Area, Papp: Apparent Permeability Coefficient. Data is compiled from multiple sources for illustrative comparison.

Analysis of the Data:

The data in Table 1 highlights the complex interplay between linker composition and permeability. PROTAC 1, with its flexible PEG-based linker, demonstrates higher permeability in both PAMPA and Caco-2 assays compared to the more rigid amide-containing and alkyl-based linkers of PROTACs 2 and 3, despite having a higher molecular weight and TPSA. This supports the hypothesis that the conformational flexibility of the PEG linker allows it to adopt a more membrane-permeable folded state. The BRD4-targeting PROTACs MZ1 and ARV-771, which also feature PEG-based linkers, show a range of permeability values, indicating that even within the same linker class, subtle structural modifications can significantly impact this property.

Based on these trends, a PROTAC incorporating a PEG7 linker would be expected to exhibit good conformational flexibility, potentially leading to favorable cell permeability, provided that other physicochemical properties are optimized.

Experimental Protocols

Accurate assessment of PROTAC cell permeability is crucial for structure-activity relationship (SAR) studies. The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay models passive transcellular permeability and is useful for early-stage screening.

Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Detailed Protocol:

  • Preparation of Reagents:

    • Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Acceptor Buffer: PBS, pH 7.4. For PROTACs, it is often beneficial to include 0.25% - 0.5% Bovine Serum Albumin (BSA) in the acceptor buffer to improve recovery and mimic physiological conditions.

    • Lipid Solution: A solution of a lipid mixture (e.g., 2% lecithin in dodecane) is used to coat the filter membrane of the donor plate.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the PROTAC in DMSO.

    • Working Solution: Dilute the stock solution in the donor buffer to a final concentration of 10 µM.

  • Assay Procedure:

    • Coat the membrane of each well of a 96-well filter plate (donor plate) with 5 µL of the lipid solution.

    • Add 300 µL of the acceptor buffer (containing BSA) to each well of a 96-well acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate.

    • Add 150 µL of the test compound working solution to each well of the donor plate.

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / [C]eq) Where:

    • VD is the volume of the donor well.

    • VA is the volume of the acceptor well.

    • A is the surface area of the membrane.

    • t is the incubation time.

    • [CA]t is the concentration of the compound in the acceptor well at time t.

    • [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.

Principle: A monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, is grown on a semi-permeable filter. The transport of the PROTAC across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Detailed Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto 24- or 96-well transwell inserts at a density of approximately 6 x 104 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • For A-B transport: Add the test PROTAC (typically at 10 µM in transport buffer, often supplemented with 0.25% BSA) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A transport: Add the test PROTAC to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis and Calculation:

    • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

    • Calculate the Papp for both A-B and B-A directions using a similar formula as for the PAMPA assay, taking into account the volume and surface area of the transwell system.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.

Visualizing the Underlying Mechanisms

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with PEG7 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Recruited to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited to Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cell Permeation

Figure 1. PROTAC-mediated protein degradation pathway.

Permeability_Assay_Workflow cluster_PAMPA PAMPA Workflow cluster_Caco2 Caco-2 Workflow P1 Prepare Donor Plate (Coat with lipid) P3 Add PROTAC to Donor Plate P1->P3 P2 Prepare Acceptor Plate (Add buffer +/- BSA) P2->P3 P4 Incubate P3->P4 P5 Analyze Concentrations (LC-MS/MS) P4->P5 P6 Calculate Papp P5->P6 C1 Culture Caco-2 cells on Transwells (21 days) C2 Verify Monolayer Integrity (TEER) C1->C2 C3 Add PROTAC to Apical or Basolateral Chamber C2->C3 C4 Incubate (2 hours) C3->C4 C5 Collect Samples from Donor and Receiver C4->C5 C6 Analyze Concentrations (LC-MS/MS) C5->C6 C7 Calculate Papp & Efflux Ratio C6->C7

Figure 2. Experimental workflows for PAMPA and Caco-2 assays.

Conclusion

The linker is a critical determinant of a PROTAC's drug-like properties, with the length and composition of PEG linkers having a profound impact on cell permeability. While a "one-size-fits-all" solution does not exist, the evidence suggests that a mid-length, flexible PEG7 linker can be a favorable choice for balancing the competing requirements of conformational flexibility for membrane traversal and maintaining the appropriate geometry for potent protein degradation. The ability of PEG linkers to facilitate a folded, "chameleon-like" conformation appears to be a key factor in overcoming the permeability challenges associated with these large molecules.

The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in computational modeling and a deeper understanding of the structure-permeability relationships will further empower the design of PROTACs with superior potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of linker modifications, enabling researchers to make data-driven decisions in the quest for the next generation of targeted protein degraders.

References

Validating the Efficiency of Bromo-PEG7-azide in Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the formation of a stable ternary complex between a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the linchpin for successful degradation. The linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of the efficiency of this process. This guide provides a comparative analysis of Bromo-PEG7-azide as a linker component, evaluating its performance against other common linkers in facilitating ternary complex formation and subsequent protein degradation.

The Role of Linkers in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a crucial role in dictating the overall efficacy of the molecule. Its length, composition, and rigidity influence several key parameters, including:

  • Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to orient the target protein and the E3 ligase in a productive conformation for ubiquitination.[1][2]

  • Physicochemical Properties: Linker composition affects the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[3][4] PEG (polyethylene glycol) linkers, such as the one in this compound, are frequently employed to enhance solubility and improve pharmacokinetic properties.[5]

  • Cellular Permeability: While hydrophilicity from PEGylation can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, aiding cell entry.

The azide group in this compound offers the advantage of facile and efficient conjugation to a target-binding ligand or an E3 ligase ligand via "click chemistry," a highly reliable and versatile method for PROTAC synthesis.

Comparative Analysis of Linker Performance

Direct head-to-head comparative studies for this compound against a wide array of other linkers are limited in publicly available literature. However, by collating data from various studies on well-characterized PROTACs targeting the same protein, such as the bromodomain and extra-terminal domain (BET) protein BRD4, we can draw meaningful comparisons.

The following tables summarize key performance indicators for PROTACs employing different linker types. It is important to note that variations in the warhead, E3 ligase ligand, and experimental conditions can influence the results.

Table 1: Comparison of Linker Types on BRD4 Degradation

Linker TypePROTAC ExampleE3 Ligase RecruitedDC50DmaxReference(s)
PEG-based ARV-771VHL< 1 nM - < 5 nMNot Reported
PEG-based MZ1VHL8 nM - 23 nMComplete at 100 nM
Alkyl/PEG Hybrid ARV-825CRBN< 1 nM - 1 nMNot Reported
Alkyl-based QCA570CRBN~1 nM>90%

Table 2: Biophysical Data for Ternary Complex Formation of BRD4 PROTACs

PROTACLinker TypeTernary ComplexK_D (nM)Cooperativity (α)Reference(s)
MZ1PEG-basedVHL/MZ1/BRD4(BD2)1.8>10
ARV-771PEG-basedVHL/ARV-771/BRD4Not explicitly statedPositive
dBET1Alkyl/PEG HybridCRBN/dBET1/BRD4Not explicitly statedNot explicitly stated

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental setups.

Experimental Protocols

Accurate and reproducible experimental data are crucial for evaluating and comparing the efficiency of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique used to measure the kinetics (k_on, k_off) and affinity (K_D) of binding events in real-time.

Protocol:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Analyte Preparation: Prepare a dilution series of the PROTAC in running buffer. For ternary complex measurements, pre-incubate the PROTAC with a saturating concentration of the target protein (e.g., BRD4).

  • Binding Measurement: Inject the analyte solutions over the immobilized E3 ligase surface and monitor the change in the SPR signal (response units, RU).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary K_D (PROTAC to E3 ligase) to the ternary K_D (PROTAC-target complex to E3 ligase). An α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation: Prepare concentrated solutions of the PROTAC and the target protein/E3 ligase in the same dialysis buffer to minimize heats of dilution.

  • Titration: Load the PROTAC solution into the syringe and the protein solution into the sample cell of the ITC instrument.

  • Data Acquisition: Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat flow peaks and fit the data to a suitable binding model to determine the thermodynamic parameters. To measure ternary complex formation, one protein can be saturated with the PROTAC before titrating in the second protein.

NanoBRET™ Ternary Complex Assay in Live Cells

The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions in living cells using bioluminescence resonance energy transfer (BRET).

Protocol:

  • Cell Line Preparation: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase component fused to HaloTag® (the BRET acceptor).

  • HaloTag® Labeling: Add a fluorescent HaloTag® ligand to the cells, which will covalently bind to the HaloTag® fusion protein.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • BRET Measurement: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor emission and acceptor emission) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the amount of a target protein in cells following PROTAC treatment.

Protocol:

  • Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. The DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) can then be calculated.

Visualizing PROTAC Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (e.g., BRD4) PROTAC PROTAC (this compound linker) POI->PROTAC Binds to Warhead POI_TC Target Protein E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->PROTAC Binds to E3 Ligand PROTAC_TC PROTAC POI_TC->PROTAC_TC Proteasome 26S Proteasome POI_TC->Proteasome Recognition & Degradation E3_TC E3 Ligase E3_TC->POI_TC Ubiquitination E3_TC->PROTAC_TC Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (e.g., using this compound) biophysical Biophysical Assays (SPR, ITC) start->biophysical Validate Binding cellular_binding Cellular Target Engagement & Ternary Complex Formation (NanoBRET™) start->cellular_binding Confirm Cellular Activity analysis Data Analysis (Kd, DC50, Dmax, etc.) biophysical->analysis degradation Protein Degradation Assay (Western Blot) cellular_binding->degradation Assess Degradation cellular_binding->analysis downstream Downstream Functional Assays (e.g., Cell Viability, Gene Expression) degradation->downstream Evaluate Phenotype degradation->analysis downstream->analysis conclusion Comparative Efficacy Assessment analysis->conclusion

Caption: A typical experimental workflow for evaluating a PROTAC.

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG-based linkers like this compound offer favorable properties such as increased solubility and synthetic accessibility via click chemistry. While direct comparative data for this compound is not extensively available, analysis of existing data for PROTACs with different linker types suggests that the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new PROTACs, enabling researchers to make data-driven decisions in the optimization of linker design for next-generation protein degraders. Future studies involving systematic variations of linker length and composition, including direct comparisons of this compound with other linkers, will be invaluable for advancing the rational design of PROTACs.

References

Safety Operating Guide

Proper Disposal of Bromo-PEG7-azide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat all Bromo-PEG7-azide waste as hazardous and segregate it for professional disposal. Chemical deactivation should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

This guide provides detailed operational and disposal plans for this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Essential Safety Precautions

This compound is an organic azide, a class of compounds known for their potential instability and toxicity. The azide functional group is energetic and can decompose violently under certain conditions, such as heat, shock, or friction.[1][2] Furthermore, azides can react with heavy metals, such as lead and copper often found in plumbing, to form highly explosive metal azides.[2][3] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain. [3]

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations regarding hazardous waste disposal.

Quantitative Data Summary

The stability of organic azides can be generally assessed by their carbon-to-nitrogen (C/N) ratio. A higher C/N ratio typically indicates greater stability.

PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C16H32BrN3O7N/A
Carbon to Nitrogen Ratio (C/N) > 3 ((16 Carbon + 7 Oxygen) / 3 Nitrogen)General stability guideline for organic azides.
Primary Hazards Potentially explosive, toxicGeneral for organic azides.
Incompatibilities Strong acids, heavy metals, halogenated solventsFormation of hydrazoic acid, explosive metal azides, and explosive di- and tri-azidomethane.

Disposal Procedures

There are two primary methods for the proper disposal of this compound waste:

  • Direct Disposal as Hazardous Waste (Recommended for most situations)

  • Chemical Deactivation Followed by Disposal (For dilute solutions, by trained personnel only)

The following flowchart outlines the decision-making process for selecting the appropriate disposal route.

DisposalWorkflow start Start: this compound Waste decision Is the waste a dilute aqueous solution (e.g., <1%) AND are you trained and equipped for chemical deactivation? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No deactivation Chemical Deactivation (Staudinger Reaction) decision->deactivation Yes collect_waste Collect in a dedicated, labeled, non-metallic hazardous waste container. direct_disposal->collect_waste perform_reaction Perform Staudinger reaction to convert the azide to a stable amine. deactivation->perform_reaction contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. collect_waste->contact_ehs collect_deactivated_waste Collect the reaction mixture in a labeled hazardous waste container. perform_reaction->collect_deactivated_waste collect_deactivated_waste->contact_ehs

Disposal decision workflow for this compound.

Experimental Protocol: Chemical Deactivation via Staudinger Reaction

For dilute aqueous solutions of this compound, chemical deactivation can be achieved by converting the potentially explosive azide to a stable amine via the Staudinger reaction. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Water

  • Stir plate and stir bar

  • Round-bottom flask

  • Appropriately labeled hazardous waste container (non-metallic)

Procedure:

  • Preparation: In a round-bottom flask of appropriate size, place the aqueous this compound waste solution. If the compound is in a non-aqueous solvent, ensure it is compatible with the reaction conditions. Add a magnetic stir bar.

  • Solvent Addition: Add a sufficient amount of a water-miscible solvent like THF to ensure all components remain in solution throughout the reaction.

  • Addition of Triphenylphosphine: While stirring, slowly add an equimolar or slight excess (1.1 equivalents) of triphenylphosphine to the solution. The reaction is typically exothermic and may be accompanied by the evolution of nitrogen gas.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting azide. The reaction is generally complete within a few hours.

  • Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide. Continue stirring for at least one hour to ensure complete hydrolysis.

  • Waste Collection: Once the reaction is complete, the entire mixture, now containing the more stable amine derivative and triphenylphosphine oxide, should be collected in a clearly labeled hazardous waste container.

  • Final Disposal: Contact your institution's EHS department for the final disposal of the deactivated waste stream.

Note: The resulting amine and triphenylphosphine oxide are still considered chemical waste and must be disposed of according to institutional guidelines.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment. Always prioritize safety and consult with your institution's safety professionals when handling and disposing of hazardous materials.

References

Personal protective equipment for handling Bromo-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bromo-PEG7-azide. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks associated with its potentially hazardous properties.

Hazard Identification and Risk Assessment

This compound contains an azide functional group, which classifies it as a potentially energetic material. Azido compounds can be sensitive to heat, shock, friction, and light, and may decompose explosively.[1][2] The azide group also imparts toxicity, with a profile similar to that of cyanide.[3]

General Hazards of Azido Compounds:

Hazard CategoryDescriptionMitigation Measures
Explosive Potential Organic azides can be energetic and may decompose violently upon initiation by heat, light, shock, or friction.[1][3] The risk increases with a higher nitrogen-to-carbon ratio.Work with the smallest possible quantities. Use a blast shield and conduct work in a chemical fume hood. Avoid grinding, scraping, or subjecting the material to sudden impact. Do not use metal spatulas.
Toxicity The azide ion is acutely toxic and can be fatal if inhaled, absorbed through the skin, or swallowed. It can cause dizziness, weakness, headache, and nausea.Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Formation of Hydrazoic Acid Contact with strong acids can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.Avoid all contact with acids.
Formation of Heavy Metal Azides Contact with heavy metals (e.g., copper, lead, brass, silver) or their salts can form highly shock-sensitive and explosive metal azides. This includes contact with metal spatulas, metal pipes in drains, and certain equipment.Use non-metal (e.g., ceramic or plastic) spatulas for handling. Avoid contact with all metals.
Incompatibility with Solvents Do not use halogenated solvents such as dichloromethane or chloroform, as this can lead to the formation of explosive di- and tri-azidomethane.Use non-halogenated solvents for all procedures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be used in conjunction with goggles when a blast shield is not feasible.Protects eyes from splashes and potential explosions.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.Prevents skin absorption of the toxic azide compound.
Body Protection Flame-resistant lab coat.Protects against splashes and provides a barrier in case of a flash fire.
Respiratory Protection Not generally required when working in a properly functioning chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of vapors.

Safe Handling and Operational Plan

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Set up Blast Shield prep2->prep3 prep4 Gather Non-Metal Handling Tools prep3->prep4 handle1 Work with Small Quantities prep4->handle1 Proceed to Experiment handle2 Use Non-Halogenated Solvents handle1->handle2 handle3 Avoid Heat, Shock, and Friction handle1->handle3 handle4 Keep Away from Acids and Metals handle1->handle4 clean1 Quench Residual Reagent handle4->clean1 After Experiment clean2 Segregate Azide Waste clean1->clean2 clean3 Decontaminate Work Surfaces clean2->clean3 clean4 Dispose of Waste via EH&S clean3->clean4

Workflow for Safe Handling of this compound

Step-by-Step Protocol:

  • Preparation:

    • Put on all required PPE: chemical splash goggles, a flame-resistant lab coat, and nitrile gloves.

    • Ensure the work area is in a certified chemical fume hood.

    • Place a blast shield in front of the experimental setup, positioning the sash as low as possible.

    • Assemble all necessary equipment, ensuring that any tools for direct handling of the azide (e.g., spatulas, weighing boats) are made of non-metallic materials like ceramic or plastic.

  • Handling and Reaction:

    • Work with the smallest feasible quantities of this compound.

    • When dissolving or reacting the compound, use non-halogenated solvents.

    • Maintain the reaction at the recommended temperature and avoid any sources of ignition, shock, or friction.

    • Ensure that the reaction setup does not include any incompatible materials such as strong acids or heavy metals.

  • Post-Reaction Workup:

    • Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation.

    • If quenching is necessary, use a mild reducing agent (consult specific literature for your reaction). Perform this step carefully behind the blast shield.

Disposal Plan

Proper disposal is critical to prevent the formation of explosive compounds in waste streams.

Waste Segregation and Disposal Protocol:

  • Quenching (Deactivation):

    • Whenever possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal. This should be done as part of the experimental procedure in the fume hood.

  • Waste Collection:

    • Collect all waste containing this compound, including dilute solutions, in a dedicated, clearly labeled, non-metallic waste container.

    • Do not mix azide waste with other waste streams, especially acidic or metallic waste.

  • Disposal:

    • Never pour azide solutions down the drain. This can lead to the formation of explosive lead or copper azides in the plumbing.

    • All used or unwanted material must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EH&S) department.

By adhering to these guidelines, researchers can safely handle this compound and minimize the risks associated with this class of compounds. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.